3-Nitro-1H-pyrrolo[3,2-c]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-4-9-6-1-2-8-3-5(6)7/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOJFVDMKIHFPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646627 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-35-3 | |
| Record name | 3-Nitro-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Nitro-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitro-1H-pyrrolo[3,2-c]pyridine, also known as 3-nitro-5-azaindole, is a heterocyclic organic compound with the molecular formula C₇H₅N₃O₂.[1] As a derivative of 1H-pyrrolo[3,2-c]pyridine (5-azaindole), this molecule is of significant interest to the medicinal chemistry and drug discovery sectors. The introduction of a nitro group at the 3-position of the pyrrolo[3,2-c]pyridine scaffold profoundly influences its electronic properties and chemical reactivity, making it a versatile intermediate for the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the core chemical properties of this compound, including its synthesis, reactivity, and physicochemical characteristics, supported by detailed experimental protocols and logical diagrams.
Core Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These computed values, primarily sourced from PubChem, provide essential information for its handling, characterization, and use in synthetic applications.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem[1] |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| CAS Number | 23612-35-3 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 3-Nitro-5-azaindole, 1H-Pyrrolo[3,2-c]pyridine, 3-nitro- | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 163.038176411 Da | PubChem[1] |
| Monoisotopic Mass | 163.038176411 Da | PubChem[1] |
| Topological Polar Surface Area | 74.5 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Synthesis
The primary route for the synthesis of this compound is through the electrophilic nitration of the parent heterocycle, 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole). The pyrrole ring is generally more susceptible to electrophilic attack than the pyridine ring.
Experimental Protocol: Nitration of 1H-pyrrolo[3,2-c]pyridine
This protocol is based on established methods for the nitration of related azaindoles and other five-membered heterocycles.
Materials:
-
1H-pyrrolo[3,2-c]pyridine (5-azaindole)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃) or Potassium Nitrate (KNO₃)
-
Ice
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, slowly add 1H-pyrrolo[3,2-c]pyridine to concentrated sulfuric acid with stirring until fully dissolved.
-
Maintain the temperature between 0 and 5 °C and add fuming nitric acid (or potassium nitrate in portions) dropwise to the solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of the electron-rich pyrrole ring, the electron-deficient pyridine ring, and the strongly electron-withdrawing nitro group.
Electrophilic Substitution
The pyrrole moiety of the 1H-pyrrolo[3,2-c]pyridine system is generally activated towards electrophilic attack. However, the presence of the strongly deactivating nitro group at the 3-position significantly reduces the nucleophilicity of the pyrrole ring, making further electrophilic substitution challenging. If forced, substitution would likely occur at the benzene-like positions of the pyridine ring, guided by the directing effects of the fused pyrrole and the pyridine nitrogen.
Nucleophilic Substitution
The nitro group at the 3-position renders the pyrrole ring electron-deficient, making it susceptible to nucleophilic attack. This is a notable reversal of the typical reactivity of pyrroles. The 3-nitroindole scaffold, a close analog, is known to react with a variety of nucleophiles. By extension, this compound is expected to undergo nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group within the pyrrole ring, if a suitable leaving group is present. Furthermore, the pyridine ring is inherently electron-deficient and can also be subject to nucleophilic attack, especially with strong nucleophiles.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂/Pd-C), or iron in acetic acid. This transformation provides a key synthetic route to 3-amino-1H-pyrrolo[3,2-c]pyridine, a valuable building block for the synthesis of a wide range of functionalized derivatives.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following are predicted spectral characteristics based on the analysis of related compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine ring will likely appear at higher chemical shifts compared to those on the pyrrole ring. The proton at the 2-position of the pyrrole ring is expected to be a singlet and significantly downfield due to the deshielding effect of the adjacent nitro group.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show seven distinct signals for the aromatic carbons. The carbon atom bearing the nitro group (C3) is expected to be significantly deshielded.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key steps in the synthesis of this compound via electrophilic nitration.
Reactivity Principles Diagram
Caption: A logical diagram summarizing the key reactivity principles of this compound.
References
Synthesis of 3-Nitro-5-azaindole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Nitro-5-azaindole (1H-pyrrolo[3,2-c]pyridin-3-yl)nitrate), a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on the synthesis of this specific isomer, this guide outlines a plausible and scalable synthetic approach based on established methodologies for the nitration of related azaindole scaffolds. The azaindole core is a privileged structure in drug discovery, and the introduction of a nitro group can serve as a key synthetic handle for further functionalization or as a pharmacophore itself.[1][2]
Proposed Synthetic Pathway
The most direct and feasible approach to the synthesis of 3-Nitro-5-azaindole is the electrophilic nitration of the parent 5-azaindole (1H-pyrrolo[3,2-c]pyridine) heterocycle. This method is well-precedented for other azaindole isomers, such as the nitration of 6-azaindole to afford 3-nitro-6-azaindole.[3] The electron-rich pyrrole ring of the azaindole system is susceptible to electrophilic substitution, with the C3 position being a common site for such reactions.
The proposed reaction involves the treatment of 5-azaindole with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.
Caption: Proposed synthesis of 3-Nitro-5-azaindole via electrophilic nitration.
Experimental Protocol
The following is a detailed experimental protocol for the proposed synthesis of 3-Nitro-5-azaindole, adapted from established procedures for the nitration of analogous azaindole compounds.[3]
Materials:
| Reagent/Solvent | Grade | Supplier |
| 5-Azaindole | ≥98% | Commercially Available |
| Nitric Acid (69%) | Reagent Grade | Standard Supplier |
| Sulfuric Acid (conc.) | Reagent Grade | Standard Supplier |
| Sodium Hydroxide | Reagent Grade | Standard Supplier |
| Ethyl Acetate | HPLC Grade | Standard Supplier |
| Anhydrous Sodium Sulfate | Reagent Grade | Standard Supplier |
| Water | Deionized | In-house |
Procedure:
-
To a solution of 5-azaindole (1.0 g, 8.47 mmol) in concentrated sulfuric acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer, slowly add 69% nitric acid (533 mg, 8.47 mmol) at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and continue stirring overnight.
-
Upon completion of the reaction, carefully pour the mixture into 100 mL of ice-cold water.
-
Adjust the pH of the solution to >7 with the addition of solid sodium hydroxide.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-Nitro-5-azaindole.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions.
| Parameter | Value | Reference |
| Starting Material (5-Azaindole) | 1.0 g | [3] |
| Molar Equivalence (Nitric Acid) | 1.0 eq | [3] |
| Expected Yield | 50-70% | [3] |
| Molecular Formula | C7H5N3O2 | N/A |
| Molecular Weight | 163.13 g/mol | N/A |
| Appearance | Yellow Solid | [3] |
Characterization
The synthesized 3-Nitro-5-azaindole should be characterized using standard analytical techniques to confirm its identity and purity.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and position of the nitro group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Experimental Workflow
The overall workflow for the synthesis and analysis of 3-Nitro-5-azaindole is depicted below.
Caption: General workflow for the synthesis and characterization of 3-Nitro-5-azaindole.
Conclusion
This technical guide presents a detailed and actionable protocol for the synthesis of 3-Nitro-5-azaindole. While direct synthesis reports are scarce, the proposed method, based on the well-established nitration of related azaindoles, offers a high probability of success. The provided experimental details, quantitative data, and characterization workflow are intended to equip researchers in medicinal chemistry and drug development with the necessary information to synthesize and evaluate this promising heterocyclic compound. The azaindole scaffold continues to be a focal point of research, and the development of synthetic routes to novel derivatives like 3-Nitro-5-azaindole is crucial for the advancement of new therapeutic agents.[1][2]
References
Spectroscopic Profile of 3-Nitro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 3-Nitro-1H-pyrrolo[3,2-c]pyridine. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended to support research, drug discovery, and development activities by providing a foundational understanding of the compound's structural and electronic characteristics.
Compound Overview
Compound Name: this compound Synonyms: 3-Nitro-5-azaindole[1] CAS Number: 23612-35-3[1] Molecular Formula: C₇H₅N₃O₂[1] Molecular Weight: 163.13 g/mol [1] Chemical Structure:
Figure 1. Chemical structure of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted key spectroscopic features for this compound. These predictions are derived from computational modeling and analysis of structurally analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | H1 (N-H, pyrrole) |
| ~9.0 | s | 1H | H2 |
| ~8.8 | d | 1H | H4 |
| ~8.4 | d | 1H | H6 |
| ~7.6 | dd | 1H | H7 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | C4 |
| ~145 | C7a |
| ~142 | C6 |
| ~135 | C3 |
| ~128 | C3a |
| ~120 | C2 |
| ~115 | C7 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretching (pyrrole) |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1550, ~1350 | Strong | Asymmetric & Symmetric NO₂ stretching |
| ~1600, ~1470 | Medium | C=C and C=N stretching (ring) |
| ~1400-1000 | Strong | Ring vibrations |
| ~800-700 | Strong | C-H bending (out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 163.04 | [M]⁺ (Molecular ion) |
| 117 | [M-NO₂]⁺ |
| 90 | [M-NO₂-HCN]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Table 5: Predicted UV-Vis Absorption
| Solvent | λmax (nm) |
| Ethanol | ~280, ~350 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound, based on standard laboratory practices for heterocyclic compounds.
NMR Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 or 500 MHz spectrometer at room temperature. The spectra are processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy
The IR spectrum of a solid sample is obtained using a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry
The sample is analyzed using a high-resolution mass spectrometer with an electron ionization (EI) source. A small amount of the sample, either as a solid or dissolved in a volatile solvent like methanol or dichloromethane, is introduced into the instrument. The mass spectrum is acquired over a mass range of m/z 50-500.
UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a UV-grade solvent, such as ethanol. The UV-Vis absorption spectrum is recorded using a dual-beam spectrophotometer from 200 to 800 nm, using the pure solvent as a reference.
Workflow Visualization
The following diagram illustrates a standard workflow for the spectroscopic characterization of a synthesized chemical compound.
Caption: Standard workflow for spectroscopic characterization.
References
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR of 3-Nitro-1H-pyrrolo[3,2-c]pyridine
Disclaimer: To date, a literature search has not revealed any published experimental ¹H and ¹³C NMR data for 3-nitro-1H-pyrrolo[3,2-c]pyridine. The data presented herein are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, including known substituent effects of the nitro group on aromatic systems. This guide is intended for researchers, scientists, and drug development professionals.
Predicted ¹H and ¹³C NMR Data
The introduction of a nitro group, a potent electron-withdrawing substituent, at the 3-position of the 1H-pyrrolo[3,2-c]pyridine core is expected to induce significant downfield shifts in the NMR spectra, particularly for nuclei in close proximity or in conjugation with the nitro group. The predicted data, assuming DMSO-d₆ as the solvent, are summarized in the tables below.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons of the heterocyclic system, in addition to the N-H proton of the pyrrole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H1 (N-H) | ~12.5 | broad singlet (br s) | - |
| H2 | ~8.8 | singlet (s) | - |
| H4 | ~8.5 | doublet (d) | ~5.5 |
| H6 | ~8.3 | doublet (d) | ~5.5 |
| H7 | ~7.5 | singlet (s) | - |
Predicted ¹H NMR data (500 MHz, DMSO-d₆) for this compound.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will display signals for all seven carbon atoms of the bicyclic core. The carbon atom directly attached to the nitro group (C3) is expected to be significantly deshielded.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | ~125 |
| C3 | ~150 |
| C3a | ~130 |
| C4 | ~145 |
| C6 | ~118 |
| C7 | ~140 |
| C7a | ~128 |
Predicted ¹³C NMR data (125 MHz, DMSO-d₆) for this compound.
Experimental Protocols
A generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for this compound is provided below.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence chemical shifts, particularly for N-H protons.[1][2]
-
Transfer the resulting solution to a 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation : Utilize a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument.
-
¹H NMR Spectroscopy :
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters might include a 30° pulse width, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
For enhanced sensitivity, a suitable number of scans (e.g., 16 or 32) should be collected.
-
-
¹³C NMR Spectroscopy :
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon atoms.
-
A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
-
Two-Dimensional (2D) NMR Spectroscopy :
-
To unambiguously assign the proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal long-range ¹H-¹³C correlations, which are crucial for assigning quaternary carbons.
-
Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Mandatory Visualization
Caption: Structure of this compound with atom numbering.
Caption: Workflow for NMR data acquisition and structural elucidation.
References
Mass Spectrometry of 3-Nitro-1H-pyrrolo[3,2-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mass spectrometric behavior of 3-Nitro-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental mass spectra for this specific molecule in public literature, this document presents a theoretically derived fragmentation pathway based on established principles of mass spectrometry for nitroaromatic and fused heterocyclic systems. Detailed, generalized experimental protocols for sample analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided, alongside structured data tables and visualizations to aid in the identification and characterization of this compound and its analogues.
Introduction
This compound is a member of the azaindole family, a class of compounds recognized for its versatile role as a scaffold in the development of therapeutic agents. The presence of a nitro group on the pyrrole ring of the fused heterocyclic system introduces unique electronic properties that are critical to its biological activity and influence its behavior under mass spectrometric analysis. Understanding the fragmentation pattern is essential for its unambiguous identification in complex matrices, such as during metabolite identification studies or reaction monitoring.
Molecular Properties
A foundational understanding of the molecule's properties is crucial for interpreting its mass spectrum.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | PubChem |
| Molecular Weight | 163.13 g/mol | PubChem |
| Exact Mass | 163.0382 Da | PubChem |
| Structure | 3-Nitro-5-azaindole | PubChem |
Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
Under typical Electron Ionization (EI) conditions (e.g., 70 eV), this compound is expected to produce a distinct fragmentation pattern. The initial event is the formation of the molecular ion (M•⁺) at an m/z of 163. The subsequent fragmentation is predicted to be driven by the presence of the nitro group and the stability of the fused aromatic ring system.
Proposed Fragmentation Pathway
The fragmentation of nitroaromatic compounds is well-characterized and typically involves the loss of nitro-related species.[1][2][3] The primary fragmentation pathways for the molecular ion of this compound are proposed as follows:
-
Loss of Nitrogen Dioxide (NO₂): A characteristic fragmentation of nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂, 46 Da). This would result in a significant fragment ion at m/z 117.
-
Loss of Nitric Oxide (NO): Another common pathway involves rearrangement followed by the loss of a nitric oxide radical (•NO, 30 Da), which would produce a fragment ion at m/z 133.
-
Ring Fragmentation: The fused pyridine and pyrrole rings are relatively stable; however, fragmentation of the ring system can occur, often initiated by the initial loss of the nitro group. For instance, the pyrrolopyridine ring system is known to lose HCN.[4] Subsequent fragmentation of the ion at m/z 117 could involve the loss of hydrogen cyanide (HCN, 27 Da), yielding a fragment at m/z 90.
Predicted Mass Spectrum Data
The following table summarizes the major predicted ions, their mass-to-charge ratios (m/z), and their proposed structures and origins.
| m/z | Proposed Formula | Proposed Identity | Neutral Loss |
| 163 | [C₇H₅N₃O₂]•⁺ | Molecular Ion (M•⁺) | - |
| 133 | [C₇H₅N₂O]⁺ | [M - NO]⁺ | •NO (30 Da) |
| 117 | [C₇H₅N₂]⁺ | [M - NO₂]⁺ | •NO₂ (46 Da) |
| 90 | [C₆H₄N]⁺ | [M - NO₂ - HCN]⁺ | HCN (27 Da) |
Visualization of the Proposed Fragmentation Pathway
The logical relationships of the proposed fragmentation cascade are illustrated in the diagram below.
Experimental Protocols
While a specific, validated protocol for this compound is not available, the following sections describe generalized yet detailed methods for its analysis by GC-MS and LC-MS, which are standard platforms for small molecule characterization.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of thermally stable and volatile compounds.
4.1.1. Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent.
-
Injection: Inject 1 µL of the working solution into the GC-MS system.
4.1.2. Instrumentation and Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Oven Program | Initial: 100 °C, hold for 1 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 40 - 400 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol is ideal for less volatile compounds or for analyses from complex biological matrices.
4.2.1. Sample Preparation
-
Dissolution: Prepare a 1 mg/mL stock solution in a mixture of methanol and water (e.g., 50:50 v/v).
-
Dilution: Dilute the stock solution to a final concentration of 1-100 ng/mL using the mobile phase as the diluent.
-
Injection: Inject 5 µL of the final solution into the LC-MS system.
4.2.2. Instrumentation and Parameters
| Parameter | Recommended Setting |
| LC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent |
| Column Temp. | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Mass Spectrometer | Thermo Scientific Q Exactive Orbitrap or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 320 °C |
| Sheath Gas Flow | 40 (arbitrary units) |
| Aux Gas Flow | 10 (arbitrary units) |
| Scan Mode | Full Scan (for identification) and/or Tandem MS (dd-MS²) (for fragmentation) |
| Full Scan Range | m/z 100 - 500 |
| MS/MS Collision Energy | Stepped HCD (e.g., 20, 30, 40 eV) |
General Experimental Workflow
The following diagram outlines the typical workflow for the analysis of this compound.
Conclusion
This guide provides a theoretical framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, centered on the characteristic losses of NO and NO₂, offers a basis for the identification of this molecule in the absence of a reference spectrum. The detailed experimental protocols for both GC-MS and LC-MS serve as a starting point for method development, enabling researchers to characterize this and related compounds effectively. It is recommended that the proposed fragmentation pathway be confirmed with experimental data obtained from a pure standard when it becomes available.
References
- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of the Nitro Group in Pyrrolopyridines
Introduction
Pyrrolopyridines, also known as azaindoles, are a class of bicyclic heteroaromatic compounds that are considered privileged structures in medicinal chemistry.[1] As bioisosteres of indoles, they often exhibit enhanced solubility and superior bioavailability.[1] The pyrrolopyridine scaffold is a core motif in numerous pharmaceutically active compounds, including kinase inhibitors for cancer treatment, such as vemurafenib.[2][3]
The introduction of a nitro group (–NO₂) onto the pyrrolopyridine framework is a key synthetic strategy that unlocks a diverse range of chemical transformations. The nitro group is one of the most important functional groups in organic synthesis, often described as a "synthetic chameleon."[4] Its powerful electron-withdrawing nature profoundly influences the reactivity of the pyrrolopyridine ring system, enabling a variety of functionalizations crucial for the development of novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the reactivity of the nitro group in pyrrolopyridines, focusing on key reactions, experimental methodologies, and their applications in drug discovery.
The Electronic Influence of the Nitro Group
The reactivity of nitropyrrolopyridines is fundamentally governed by the electronic properties of the nitro group. As a potent electron-withdrawing group, it deactivates the aromatic system towards electrophilic substitution while simultaneously activating it for nucleophilic attack.[5][6] This effect is transmitted through both inductive and resonance effects, which reduce the electron density on the heterocyclic scaffold.[5][7] This activation is particularly significant for facilitating reactions with nucleophiles and for serving as a precursor to other essential functionalities, most notably the amino group.[4]
Key Chemical Transformations
The versatile nitro group on the pyrrolopyridine scaffold can undergo several critical transformations, making it an invaluable tool for medicinal chemists.
Reduction to Primary Amines
The most common and synthetically valuable reaction of the nitro group is its reduction to a primary amine (–NH₂). This transformation is a cornerstone of drug development, as the resulting amino-pyrrolopyridine is a versatile intermediate for introducing further diversity through amide bond formation, sulfonylation, and other amine-based chemistries.
A variety of methods are available for this reduction, with the choice of reagent depending on the presence of other functional groups in the molecule.[8][9]
-
Catalytic Hydrogenation : This is a widely used method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas.[8][10] While highly efficient, Pd/C can also reduce other functionalities and may cause dehalogenation of aryl halides.[10] Raney Nickel is often a preferred alternative when the substrate contains sensitive halogen substituents.[10]
-
Metal-Based Reductions : Classical methods using metals in acidic media, such as iron (Fe) or tin(II) chloride (SnCl₂), are mild and exhibit good chemoselectivity, leaving other reducible groups intact.[8][10]
Table 1: Comparison of Common Nitro Group Reduction Methods
| Reagent/Catalyst | Conditions | Advantages | Disadvantages |
| H₂ / Pd/C | H₂ gas, solvent (e.g., MeOH, EtOH) | High efficiency for aromatic & aliphatic nitro groups.[10] | Can reduce other functional groups; may cause dehalogenation.[10] |
| H₂ / Raney Ni | H₂ gas, solvent | Effective for nitro groups; less prone to dehalogenating aryl halides.[10] | --- |
| Fe / Acid | Fe powder, acidic medium (e.g., AcOH, NH₄Cl) | Mild, chemoselective.[10] | Requires stoichiometric metal and acidic workup. |
| SnCl₂ | Acidic or alcoholic solvent | Mild, good for substrates with acid-sensitive groups. | Stoichiometric tin salts are produced as byproducts. |
| Sodium Hydrosulfite | Aqueous or mixed solvent system | Useful for selective reduction of one nitro group in the presence of others.[9] | Generally does not reduce aliphatic nitro groups.[10] |
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the nitro group activates the pyrrolopyridine ring for nucleophilic aromatic substitution (SNAr).[4][5] In this reaction, a nucleophile displaces a leaving group (typically a halide) on the aromatic ring. The nitro group facilitates this reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[11] This reaction is most effective when the nitro group is positioned ortho or para to the leaving group, allowing for effective resonance stabilization.[11] Pyridine-like systems are especially reactive in SNAr reactions because the ring nitrogen can effectively delocalize the negative charge of the intermediate.[11]
The general workflow involves the addition of a nucleophile to the electron-deficient ring, followed by the elimination of the leaving group to restore aromaticity.[12]
The Nitro Group in Cross-Coupling Reactions
While not a direct participant in the catalytic cycle, the nitro group plays a crucial role in preparing substrates for cross-coupling reactions like the Suzuki-Miyaura coupling. A common strategy involves converting the nitro group into a more synthetically useful halide via a Sandmeyer-type reaction after reduction to the amine.[13]
More recently, methods have emerged where the nitro group itself can act as a leaving group in palladium-catalyzed cross-coupling reactions, reacting with organoboron reagents to form new C-C bonds.[5][14] This approach avoids the extra steps of reduction and halogenation, offering a more streamlined synthetic route. The mechanism is thought to involve the oxidative addition of the C–NO₂ bond to the Pd(0) catalyst center.[14]
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of 5-Nitro-7-azaindole
This protocol is adapted from an efficient and scalable process, avoiding chromatography and heavy metals for cycloisomerization.[2][15]
Step A: Iodination of 5-Nitropyridin-2-amine
-
To a solution of 5-nitropyridin-2-amine (1.0 kg, 7.1 mol) in sulfuric acid (2 M, 12 L), add potassium periodate (0.6 kg, 2.5 mol) portionwise over 30 minutes at room temperature.
-
Heat the reaction mixture to reflux and add an aqueous solution of potassium iodide (1.2 kg, 7.1 mol) dropwise over 2 hours.
-
Continue refluxing for an additional 1.5 hours.
-
Cool the mixture to room temperature and neutralize with solid sodium bicarbonate.
-
Add sodium thiosulfate with stirring to quench any remaining iodine.
-
Filter the resulting solid, wash with water, and dry to obtain 3-iodo-5-nitro-pyridin-2-amine.
Step B: Sonogashira Coupling This step would typically follow, coupling the iodinated intermediate with a terminal alkyne like trimethylsilylacetylene in the presence of a palladium catalyst.[2]
Step C: Morpholine-Induced Heteroannulation
-
To a solution of the crude product from the Sonogashira coupling (e.g., 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine, 1.0 kg, 4.25 mol) in water (230 mL), add morpholine (3.7 kg, 42.5 mol).
-
Stir the mixture at 90 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with water (2.0 L).
-
Filter the yellow solid that precipitates, wash thoroughly with water, and dry to yield 5-nitro-7-azaindole (yield: ~88%).[2][15]
Protocol 2: General Procedure for Catalytic Reduction of a Nitropyrrolopyridine
This protocol describes a standard catalytic hydrogenation for the reduction of a nitro group to an amine.
-
Charge a hydrogenation vessel with the nitropyrrolopyridine substrate (1.0 eq).
-
Add a suitable solvent, such as methanol (MeOH) or ethanol (EtOH), to dissolve or suspend the substrate.
-
Carefully add the catalyst, typically 5-10% Palladium on carbon (Pd/C) by weight (e.g., 0.1 eq).
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with hydrogen gas (H₂) to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once complete, carefully vent the hydrogen gas and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude aminopyrrolopyridine, which can be purified further if necessary.
Application in Drug Discovery & Development
The transformations of the nitro group are central to the synthesis of complex pyrrolopyridine-based drug candidates. The ability to convert the nitro group into an amine allows for the exploration of Structure-Activity Relationships (SAR) by introducing a wide array of substituents.[16][17] Many pyrrolopyridine derivatives function as kinase inhibitors by mimicking the purine ring of ATP and binding to the hinge region of the enzyme's active site.[3] The functionalization enabled by nitro group chemistry is critical for tuning the selectivity and potency of these inhibitors.
The diagram above illustrates the general mechanism by which many pyrrolopyridine derivatives exert their therapeutic effect. By competitively binding to the ATP pocket in the kinase active site, they block the phosphorylation of protein substrates, thereby interrupting the downstream signaling pathways that can lead to diseases like cancer.[3] The chemical reactivity of the nitro group is instrumental in creating the diverse chemical libraries needed to identify potent and selective inhibitors for specific kinase targets.
Conclusion
The nitro group is a remarkably versatile functional group in the context of pyrrolopyridine chemistry. Its strong electron-withdrawing properties not only define the reactivity of the scaffold but also provide a gateway to a vast array of synthetically crucial transformations. From its reliable reduction to a primary amine to its role in activating the ring for nucleophilic substitution and its emerging use in cross-coupling reactions, the nitro group is an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its reactivity is essential for the rational design and synthesis of novel pyrrolopyridine-based therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
Electronic Properties of 3-Nitro-1H-pyrrolo[3,2-c]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Physicochemical Properties
Based on its structure, several key physicochemical properties can be predicted for 3-Nitro-1H-pyrrolo[3,2-c]pyridine. These properties are crucial for understanding its behavior in biological and chemical systems.
| Property | Predicted Value | Source |
| Molecular Formula | C7H5N3O2 | PubChem |
| Molecular Weight | 163.13 g/mol | PubChem[1] |
| XLogP3 | 0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Theoretical Electronic Structure and Properties
The electronic properties of aromatic and heterocyclic compounds are fundamentally described by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals and the resulting HOMO-LUMO gap are critical determinants of a molecule's chemical reactivity, electronic transitions, and overall stability.
The introduction of a nitro group (-NO2) at the 3-position of the 1H-pyrrolo[3,2-c]pyridine scaffold is expected to have a significant impact on its electronic structure. As a potent electron-withdrawing group, the nitro group will lower the energy levels of both the HOMO and LUMO. This effect is anticipated to decrease the HOMO-LUMO energy gap, which can lead to a red-shift in the UV-Visible absorption spectrum compared to the parent 1H-pyrrolo[3,2-c]pyridine. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability.
Conceptual Workflow for Computational Analysis
To quantitatively determine the electronic properties, a computational approach using Density Functional Theory (DFT) is the standard method. The following workflow outlines the typical steps involved.
Caption: A generalized workflow for the computational analysis of molecular electronic properties using DFT.
Experimental Determination of Electronic Properties
Experimental validation of the computationally predicted electronic properties is essential. The primary techniques employed for this purpose are UV-Visible spectroscopy and electrochemical methods such as cyclic voltammetry.
UV-Visible Absorption and Fluorescence Spectroscopy
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or DMSO) at a known concentration.
-
Absorption Measurement: The UV-Visible absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm. The wavelength of maximum absorption (λmax) is determined.
-
Fluorescence Measurement: If the compound is fluorescent, the emission spectrum is recorded by exciting the sample at its λmax. The wavelength of maximum emission is then identified.
The absorption and emission spectra provide direct information about the electronic transitions within the molecule. The energy of the lowest energy transition can be correlated with the HOMO-LUMO gap.
Cyclic Voltammetry
Methodology:
-
Electrolyte Solution: A solution of the compound is prepared in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Voltage Scan: The potential of the working electrode is scanned linearly with time, and the resulting current is measured.
-
Data Analysis: The oxidation and reduction potentials are determined from the voltammogram. These potentials can be used to estimate the HOMO and LUMO energy levels, respectively, using empirical relationships.
The following diagram illustrates the logical relationship between experimental data and the derived electronic properties.
Caption: Relationship between experimental measurements and derived electronic properties.
Significance in Drug Development and Materials Science
The electronic properties of this compound are pivotal for its potential applications. In drug development, these properties can influence:
-
Receptor Binding: The molecular electrostatic potential, which is governed by the electronic distribution, plays a key role in how the molecule interacts with biological targets.
-
Metabolic Stability: The reactivity of the molecule, which is related to the HOMO-LUMO gap, can affect its metabolic fate.
-
Bioavailability: Physicochemical properties derived from the electronic structure, such as lipophilicity, impact the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
In materials science, the electronic and photophysical properties are crucial for applications in:
-
Organic Electronics: Compounds with tunable HOMO/LUMO levels are of interest for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Sensors: Changes in the fluorescence or absorption properties upon interaction with analytes can be exploited for chemical sensing applications.
Conclusion
While specific experimental data for this compound is not widely published, a strong theoretical framework exists for the prediction and experimental determination of its electronic properties. The presence of the electron-withdrawing nitro group on the versatile pyrrolo[3,2-c]pyridine scaffold suggests a molecule with a potentially low HOMO-LUMO gap and distinct spectroscopic and electrochemical characteristics. Further computational and experimental studies are warranted to fully elucidate the electronic landscape of this compound and to explore its potential in various scientific and technological fields.
References
An In-depth Technical Guide on the Solubility of 3-Nitro-1H-pyrrolo[3,2-c]pyridine in Organic Solvents
Disclaimer: Publicly available scientific literature and chemical databases do not contain specific quantitative solubility data for 3-Nitro-1H-pyrrolo[3,2-c]pyridine in various organic solvents. The information presented herein is based on established principles of organic chemistry, the known properties of structurally similar compounds, and standardized experimental methodologies.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrrolopyridine core with a nitro group, suggests its potential as a scaffold for developing novel therapeutic agents. Understanding the solubility of this compound in organic solvents is crucial for its synthesis, purification, formulation, and in vitro screening. This guide provides a predictive overview of its solubility, a detailed, generalized protocol for its experimental determination, and a conceptual framework for its role in drug development.
Predicted Solubility Profile
Based on the structure of this compound, which contains both polar (nitro group, pyridine nitrogen, pyrrole N-H) and nonpolar (aromatic rings) features, a qualitative prediction of its solubility in common organic solvents can be made. The presence of the nitro group and the heterocyclic nitrogen atoms likely allows for hydrogen bonding and dipole-dipole interactions, while the fused aromatic system contributes to van der Waals forces.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, which should effectively solvate the polar functionalities of the molecule. |
| Polar Protic | Methanol, Ethanol | Moderately to Sparingly Soluble | The ability to act as hydrogen bond donors and acceptors suggests some solubility. However, the overall polarity might be less favorable than polar aprotic solvents for this specific structure. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Insoluble | Lower polarity and weaker hydrogen bonding capability compared to alcohols and aprotic polar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble | Moderate polarity may allow for some dissolution, but the lack of strong hydrogen bonding interactions limits solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Likely Insoluble | The polar nitro and N-H groups will likely prevent significant dissolution in nonpolar aromatic solvents. |
| Nonpolar Aliphatic | Hexanes, Heptane | Likely Insoluble | The significant difference in polarity between the compound and these solvents makes solubility unfavorable. |
Note: These predictions are estimations and must be confirmed by experimental data.
Experimental Protocol for Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[1][2][3] This protocol outlines a generalized approach for determining the solubility of this compound in an organic solvent.
Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution for Calibration:
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to create calibration standards.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial.[1]
-
Seal the vial and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).
-
Shake the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.
-
-
Sample Preparation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the solid to sediment.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
-
Analysis:
-
Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of this compound in the saturated solution.
-
-
Calculation:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standards.
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent at the specified temperature.
-
Visualizations
The following diagrams illustrate key workflows relevant to the study and application of this compound.
References
Potential Biological Targets of 3-Nitro-1H-pyrrolo[3,2-c]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active compounds. While direct biological targets of 3-Nitro-1H-pyrrolo[3,2-c]pyridine are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of potent inhibitors of various enzymes and proteins makes the biological activities of its derivatives a subject of intense research. This technical guide consolidates the current understanding of the potential biological targets of compounds derived from the 3-amino-1H-pyrrolo[3,2-c]pyridine core, which is readily synthesized from its 3-nitro precursor. The primary therapeutic areas where these derivatives show promise include oncology and infectious diseases.
FMS Kinase (CSF-1R): A Target in Oncology and Inflammatory Diseases
Derivatives of 3-amino-1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of FMS kinase (colony-stimulating factor-1 receptor, CSF-1R), a type III receptor tyrosine kinase.[1] Overexpression and signaling of FMS kinase are implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[1]
Quantitative Data: FMS Kinase Inhibition and Antiproliferative Activity
A series of diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated significant inhibitory activity against FMS kinase. The in vitro efficacy of these compounds is summarized in the table below.
| Compound ID | Modification on 1H-pyrrolo[3,2-c]pyridine core | FMS Kinase IC50 (nM) | Reference Compound (KIST101029) IC50 (nM) |
| 1e | Diarylurea derivative | 60 | 96 |
| 1r | Diarylurea derivative | 30 | 96 |
Furthermore, compound 1r was evaluated for its antiproliferative activity against a panel of human cancer cell lines.
| Cancer Type | Cell Line | Compound 1r IC50 (µM) |
| Ovarian | SK-OV-3 | 0.15 |
| Ovarian | A2780 | 0.23 |
| Ovarian | OVCAR-3 | 0.28 |
| Ovarian | IGROV-1 | 0.35 |
| Ovarian | ES-2 | 0.41 |
| Ovarian | TOV-21G | 0.45 |
| Prostate | PC-3 | 0.55 |
| Prostate | DU145 | 0.62 |
| Breast | MDA-MB-231 | 1.05 |
| Breast | MDA-MB-468 | 1.12 |
| Breast | T-47D | 1.35 |
| Breast | MCF7 | 1.78 |
| Breast | HS 578T | >10 |
Experimental Protocols
FMS Kinase Inhibition Assay: The inhibitory activity of the compounds against FMS kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate peptide by the kinase. The general steps are as follows:
-
Preparation of kinase, substrate, and ATP solution.
-
Addition of test compounds at varying concentrations.
-
Initiation of the kinase reaction by adding ATP.
-
Incubation to allow for substrate phosphorylation.
-
Termination of the reaction and addition of a detection solution containing a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin.
-
Measurement of the TR-FRET signal, where a decrease in signal indicates inhibition of the kinase.
-
Calculation of IC50 values from the dose-response curves.
Cell Proliferation Assay (MTT Assay): The antiproliferative activity of the compounds against cancer cell lines was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Seeding of cancer cells in 96-well plates and allowing them to adhere overnight.
-
Treatment of cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Addition of MTT solution to each well and incubation to allow for the formation of formazan crystals by viable cells.
-
Solubilization of the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measurement of the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of the percentage of cell viability and determination of IC50 values.
Signaling Pathway
Caption: FMS kinase signaling pathway and inhibition.
Tubulin: A Target for Anticancer Activity
A distinct series of 1H-pyrrolo[3,2-c]pyridine derivatives has been designed as inhibitors of tubulin polymerization, targeting the colchicine-binding site.[2][3] Disruption of microtubule dynamics by these agents leads to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Antiproliferative Activity
The antiproliferative activities of these derivatives were evaluated against several human cancer cell lines.
| Compound ID | R Group on 1H-pyrrolo[3,2-c]pyridine core | HeLa IC50 (µM) | SGC-7901 IC50 (µM) | MCF-7 IC50 (µM) |
| 10t | Indolyl | 0.12 | 0.15 | 0.21 |
Experimental Protocols
Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization can be monitored by measuring the increase in absorbance or fluorescence of a reporter molecule upon its incorporation into microtubules.
-
Preparation of purified tubulin in a polymerization buffer.
-
Addition of test compounds at various concentrations.
-
Initiation of polymerization by raising the temperature (e.g., to 37°C).
-
Monitoring the change in absorbance or fluorescence over time.
-
An inhibition of the increase in signal compared to a control indicates an anti-polymerization effect.
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Treatment of cancer cells with the test compound for a specific duration.
-
Harvesting and fixing the cells.
-
Staining the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyzing the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Mechanism of Action Workflow
Caption: Mechanism of tubulin polymerization inhibition.
Mycobacterial Enzymes: Potential Targets for Antitubercular Activity
Mannich bases derived from the 1H-pyrrolo[3,2-c]pyridine scaffold have demonstrated promising in vitro activity against Mycobacterium tuberculosis.[4] Molecular docking studies have suggested potential interactions with key mycobacterial enzymes, including glutamate racemase (MurI) and glutamine synthetase, which are essential for the synthesis of the bacterial cell wall.[4]
Quantitative Data: Antimycobacterial Activity
| Compound ID | Description | M. tuberculosis H37Rv MIC (µg/mL) |
| 7t | 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide | <0.78 |
| 7r | Pyrrolo[3,2-c]pyridine Mannich base | ≥6.25 |
| 7u | Pyrrolo[3,2-c]pyridine Mannich base | ≥6.25 |
Experimental Protocols
Antimycobacterial Susceptibility Testing (Microplate Alamar Blue Assay - MABA): This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
-
Dispensing of test compounds in serial dilutions into a 96-well microplate.
-
Inoculation of each well with a standardized culture of M. tuberculosis.
-
Incubation of the plates for several days.
-
Addition of Alamar Blue reagent to each well.
-
Further incubation to allow for color development (blue to pink in the presence of viable bacteria).
-
The MIC is determined as the lowest concentration of the compound that prevents the color change.
Logical Relationship of Potential Mycobacterial Targets
Caption: Potential mycobacterial enzyme targets.
Conclusion
The this compound core serves as a valuable starting point for the development of potent and selective inhibitors of several key biological targets. Derivatives of this scaffold have demonstrated significant activity against FMS kinase and tubulin, highlighting their potential as anticancer agents. Furthermore, modifications of the core have yielded compounds with promising antimycobacterial properties. Future research in this area will likely focus on optimizing the potency and pharmacokinetic profiles of these derivatives to advance them into preclinical and clinical development. The versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold suggests that it will continue to be a fruitful area for the discovery of novel therapeutics.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
A Comprehensive Review of Nitro-Substituted Azaindoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitro-substituted azaindoles represent a critical class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. The introduction of a nitro group to the azaindole scaffold significantly modulates its electronic properties, enhancing its potential as a pharmacophore in various therapeutic areas, including oncology and infectious diseases. This in-depth technical guide provides a comprehensive literature review of the synthesis, chemical properties, and biological activities of nitro-substituted azaindoles. It summarizes key quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes relevant biological pathways and experimental workflows to serve as a vital resource for researchers in drug discovery and development.
Introduction
The azaindole scaffold, a bioisostere of indole, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form an azaindole can significantly alter the physicochemical and pharmacological properties of the molecule, often leading to improved solubility, metabolic stability, and target binding affinity.[1] The further introduction of a nitro group, a potent electron-withdrawing moiety, can profoundly influence the molecule's reactivity and biological function, making nitro-substituted azaindoles attractive candidates for drug development.[2]
This guide will delve into the synthetic strategies for accessing various nitro-substituted azaindole isomers, present their biological activities with a focus on quantitative data, and provide detailed experimental methodologies. Furthermore, it will illustrate the key signaling pathways modulated by these compounds and outline typical experimental workflows.
Synthesis of Nitro-Substituted Azaindoles
The synthesis of nitro-substituted azaindoles can be challenging due to the electron-deficient nature of the pyridine ring and the reactive nature of the pyrrole ring.[3] Several strategies have been developed, often involving either the construction of the azaindole ring system from a pre-nitrated pyridine or pyrrole precursor, or the direct nitration of a pre-formed azaindole.
A common approach for the synthesis of 5-nitro-7-azaindole involves a multi-step sequence starting from a substituted pyridine. One efficient, scalable process utilizes a metal-free cycloisomerization of a substituted pyridin-2-ylamine.[3] Other methods include the nitration of 7-azaindoline followed by aromatization.[3] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.
Table 1: Summary of Synthetic Yields for Nitro-Substituted Azaindoles and Intermediates
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-tert-butylcarbonylamino-3-methylpyridine | 7-azaindole | n-BuLi, DMF, HCl | 81 | [3] |
| 7-azaindoline | 5-nitro-7-azaindoline | fuming HNO₃, conc. H₂SO₄ | Not specified | [3] |
| 3-Iodo-5-nitro-pyridin-2-amine | 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine | TMS-acetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 89 | [3] |
| 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine | 5-nitro-7-azaindole | Morpholine, Water, 90 °C | 87.8 | [3] |
| 1-methyl-5-nitro-1H-indole | 1-methyl-1H-indol-5-amine | Pd/C, H₂ | 96 | [4] |
| 5-nitro-1H-indole | 5-nitro-1H-indole-3-carbaldehyde | Vilsmeier-Haack reagent | 60 | [4] |
| tert-butyl 1H-indole-1-carboxylate | tert-butyl 3-nitro-1H-indole-1-carboxylate | (CH₃)₄NNO₃, (CF₃CO)₂O | 95 | [5] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-7-azaindole [3]
This protocol outlines a three-step synthesis starting from 5-nitropyridin-2-amine.
Step 1: Synthesis of 3-Iodo-5-nitro-pyridin-2-amine To a solution of 5-nitropyridin-2-amine (1.0 kg, 7.1 mol) in 2 M H₂SO₄ (12 L), potassium periodate (0.6 kg, 2.5 mol) is added portionwise at room temperature over 30 minutes. The reaction mixture is heated to reflux, and an aqueous solution of potassium iodide (1.2 kg, 7.1 mol) is added dropwise over 2 hours. The mixture is refluxed for an additional 1.5 hours. After cooling to room temperature, the reaction is neutralized with solid sodium bicarbonate, and sodium thiosulfate is added. The resulting solid is filtered, washed with water, and dried to afford the product.
Step 2: Synthesis of 5-nitro-3-trimethylsilanylethynyl-pyridin-2-ylamine A mixture of 3-iodo-5-nitro-pyridin-2-amine (1.0 kg, 3.77 mol), bis(triphenylphosphine)palladium(II) chloride (5.3 g, 0.0075 mol), and copper(I) iodide (5.7 g, 0.03 mol) in triethylamine (10 L) is stirred at room temperature. Trimethylsilylacetylene (0.74 kg, 7.55 mol) is added dropwise, and the reaction is stirred for 3 hours. The mixture is filtered, and the filtrate is concentrated. The residue is slurried in water, filtered, and dried to give the desired product.
Step 3: Synthesis of 5-Nitro-7-azaindole To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL), morpholine (3.7 kg, 42.5 mol) is added. The mixture is stirred at 90 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water (2.0 L). The precipitated yellow solid is filtered, washed with water, and dried to yield 5-nitro-7-azaindole.
Biological Activities of Nitro-Substituted Azaindoles
Nitro-substituted azaindoles have been investigated for a range of biological activities, with anticancer and antimicrobial properties being the most prominent. Their mechanism of action often involves the modulation of key cellular signaling pathways.
Anticancer Activity
3.1.1. Kinase Inhibition
The azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. Several nitro-substituted azaindole derivatives have shown potent inhibitory activity against various kinases involved in cancer progression, such as those in the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.
3.1.2. c-Myc G-Quadruplex Inhibition
The c-Myc oncogene is overexpressed in a majority of human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex (G4) DNA structure, which acts as a transcriptional repressor. Small molecules that can stabilize this G4 structure can downregulate c-Myc expression and inhibit cancer cell proliferation. Certain nitro-substituted indole derivatives have been shown to bind and stabilize the c-Myc G-quadruplex.[4]
Table 2: Anticancer Activity of Nitro-Substituted Azaindoles and Related Compounds
| Compound | Target/Assay | Cell Line | IC₅₀/Activity | Reference |
| 5-nitro-indole derivative 7 | c-Myc G-quadruplex binding (MST) | - | KD = 1.42 µM | [6] |
| 5-nitro-indole derivative 12 | c-Myc G-quadruplex binding (FID) | - | DC₅₀ < 10 µM | [6] |
| 7-azaindole derivative 6g | Anticancer activity (MTT) | MCF-7 | GI₅₀ = 15.56 µM | [7] |
| 7-azaindole derivative 6z | ABL Kinase | - | IC₅₀ = 1 nM | [8][9] |
| 7-azaindole derivative 6z | SRC Kinase | - | IC₅₀ = 3 nM | [8][9] |
| 4-azaindole derivative 68 | c-Met Kinase | - | IC₅₀ = 2 nM | [10] |
| 4-nitroimidazole derivative 17 | Anticancer activity | HL-60 | IC₅₀ in low µM range | [11] |
Antimicrobial Activity
Nitro-substituted heterocycles have a long history as antimicrobial agents. The nitro group can be reduced by microbial nitroreductases to generate cytotoxic reactive nitrogen species. Several nitro-substituted azaindole derivatives have been evaluated for their antibacterial and antifungal activities.
Table 3: Antimicrobial Activity of Nitro-Substituted Azaindoles and Related Compounds
| Compound | Organism | MIC (µg/mL) | Reference |
| Nitroimidazole derivative 17 | Staphylococcus aureus | Potent activity | [11] |
| Nitroimidazole derivative 18 | Staphylococcus aureus (MRSA) | Potent activity | [11] |
| Nitroimidazole derivative 17 | Mycobacterium tuberculosis | Potent activity | [11] |
| Nitro-based indazole 13b | Neisseria gonorrhoeae | 62.5 | [12] |
| Indole-triazole derivative 3d | Candida krusei | 3.125 | [12] |
Key Experimental Methodologies
Western Blot Analysis of PI3K/AKT/mTOR Pathway[6][13][14]
This protocol describes the general steps for assessing the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway in cancer cells treated with a nitro-substituted azaindole inhibitor.
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, A549) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the nitro-substituted azaindole for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Determine protein concentration using a BCA assay.
3. Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of AKT and S6 ribosomal protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
5. Detection and Analysis:
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Circular Dichroism (CD) Spectroscopy for G-Quadruplex Binding[15][16]
CD spectroscopy is a valuable technique to study the conformation of DNA and its interaction with small molecules. The formation of a G-quadruplex structure gives a characteristic CD spectrum.
1. Sample Preparation:
-
Synthesize or purchase the c-Myc promoter G-rich oligonucleotide (e.g., Pu27).
-
Dissolve the oligonucleotide in a buffer containing a physiologically relevant concentration of potassium ions (e.g., 100 mM KCl) to promote G-quadruplex formation.
-
Anneal the DNA by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
2. CD Spectra Acquisition:
-
Record the CD spectrum of the G-quadruplex DNA alone from 230 to 320 nm in a quartz cuvette. A parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm.
-
Titrate the DNA solution with increasing concentrations of the nitro-substituted azaindole compound.
-
Record the CD spectrum after each addition and equilibration.
3. Data Analysis:
-
Analyze the changes in the CD spectrum upon ligand binding. An increase in the intensity of the characteristic G-quadruplex peaks indicates stabilization of the structure.
-
Melting experiments can also be performed by monitoring the CD signal at a specific wavelength as a function of temperature to determine the melting temperature (Tm) of the G-quadruplex in the absence and presence of the compound. An increase in Tm indicates stabilization.
Conclusion and Future Perspectives
Nitro-substituted azaindoles are a promising class of compounds with significant potential in drug discovery. Their diverse biological activities, particularly as anticancer and antimicrobial agents, warrant further investigation. The synthetic methodologies for accessing these scaffolds are continuously improving, allowing for the generation of diverse chemical libraries for structure-activity relationship studies.
Future research in this area should focus on:
-
Expansion of the chemical space: Synthesis and evaluation of a wider range of nitro-substituted azaindole isomers to explore the impact of the nitro group and pyridine nitrogen positions on biological activity.
-
Mechanism of action studies: In-depth investigation of the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic potential and potential off-target effects.
-
Optimization of pharmacokinetic properties: Lead optimization studies to improve the ADME (absorption, distribution, metabolism, and excretion) properties of promising candidates to enhance their in vivo efficacy and safety profiles.
-
Development of selective inhibitors: Design of nitro-substituted azaindoles with high selectivity for specific targets to minimize toxicity and improve the therapeutic index.
The continued exploration of nitro-substituted azaindoles holds great promise for the development of novel therapeutics to address unmet medical needs in oncology and infectious diseases. This guide serves as a foundational resource to aid researchers in this exciting and rapidly evolving field.
References
- 1. youtube.com [youtube.com]
- 2. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Discovery of Novel Pyrrolopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolopyridine scaffold, a heterocyclic ring system consisting of a fused pyrrole and pyridine ring, has emerged as a significant pharmacophore in modern drug discovery.[1] Its structural resemblance to the purine ring of ATP allows for effective interaction with the ATP-binding sites of various enzymes, particularly kinases, making it a privileged scaffold for the development of targeted therapies.[2] This technical guide provides an in-depth overview of the discovery of novel pyrrolopyridine derivatives, focusing on their synthesis, biological activities, and therapeutic potential. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Biological Activities and Therapeutic Potential
Pyrrolopyridine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for treating a range of diseases.[1][3] Their primary application lies in oncology, where they have been extensively investigated as kinase inhibitors.[2][4] However, their therapeutic potential extends to inflammatory diseases, viral infections, and neurological disorders.[1][3]
1.1. Anticancer Activity
The anticancer properties of pyrrolopyridine derivatives are predominantly attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[4] Several pyrrolopyridine-based compounds have been developed as potent and selective kinase inhibitors, targeting key players in cancer progression such as:
-
B-RAF: The V600E mutation in the B-RAF kinase is a driver in many melanomas. Novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent inhibitors of V600E B-RAF.[5]
-
c-Met: The c-Met kinase is implicated in various cancers. Pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives bearing a pyridazinone moiety have been identified as c-Met kinase inhibitors.[6]
-
FMS Kinase: Overexpression of FMS kinase is associated with several cancers, including ovarian, prostate, and breast cancer. Pyrrolo[3,2-c]pyridine derivatives have shown potential as FMS kinase inhibitors.[1][7]
-
Janus Kinase (JAK): JAKs are involved in cytokine signaling pathways that are often hyperactivated in autoimmune diseases and some cancers. Pyrrolo[2,3-b]pyridine and pyrazole-substituted pyrrolopyrimidine derivatives have been developed as selective JAK1 inhibitors.[8][9]
-
Multi-Targeted Kinase Inhibition: Some pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit multiple kinases simultaneously, such as EGFR, Her2, VEGFR2, and CDK2, offering a broader therapeutic window.[10]
1.2. Other Therapeutic Areas
Beyond cancer, pyrrolopyridine derivatives have shown promise in other therapeutic areas:
-
Anti-inflammatory Activity: By inhibiting kinases like JAK, these compounds can modulate inflammatory responses, making them potential treatments for rheumatoid arthritis and other autoimmune disorders.[7][8]
-
Antiviral Activity: Certain pyrrolo[3,4-c]pyridine derivatives have demonstrated anti-HIV-1 activity by inhibiting HIV-1 integrase.[1]
-
Neurological and Immune System Diseases: Biological investigations have suggested the potential of pyrrolo[3,4-c]pyridines in treating diseases of the nervous and immune systems.[1][3]
-
Antimicrobial and Antidiabetic Activities: Some derivatives have also exhibited antimycobacterial, general antimicrobial, and antidiabetic properties.[1][3]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of selected novel pyrrolopyridine derivatives against various kinases and cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound Class | Target Kinase | Lead Compound/Derivative | IC50 (nM) | Reference |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Compound 1e | 60 | [7] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | Compound 1r | 30 | [7] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | Compound 5k | 40 - 204 | [10] |
| Pyrrolo[2,3-d]pyrimidine | Her2 | Compound 5k | 40 - 204 | [10] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | Compound 5k | 40 - 204 | [10] |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | Compound 5k | 40 - 204 | [10] |
| Pyrrolo[2,3-b]pyridine | V600EB-RAF | Compound 34e | 85 | [5] |
| Pyrrolo[2,3-b]pyridine | V600EB-RAF | Compound 35 | 80 | [5] |
| Pyrrolo-pyrimidine | c-Met | Compound 22g | - | [6] |
| Pyrrolopyrimidine | ENPP1 | Compound 18p | 25.0 | [11] |
Table 2: Cytotoxic Activity of Pyrrolopyridine Derivatives against Cancer Cell Lines
| Compound Class | Cancer Cell Line | Lead Compound/Derivative | IC50 (µM) | Reference |
| Pyrrolo[2,3-d]pyrimidine | Various (4 cell lines) | Compounds 5e, 5h, 5k, 5l | 29 - 59 | [10] |
| Pyrrolo-pyrimidine | A549 (Lung) | Compound 22g | 2.19 ± 0.45 | [6] |
| Pyrrolo-pyrimidine | HepG2 (Liver) | Compound 22g | 1.32 ± 0.26 | [6] |
| Pyrrolo-pyrimidine | MCF-7 (Breast) | Compound 22g | 6.27 ± 1.04 | [6] |
| Pyrrolo-pyrimidine | PC-3 (Prostate) | Compound 22g | 4.63 ± 0.83 | [6] |
| Tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | HeLa (Cervical) | Compound 10a | Moderate Activity | [12] |
| Tetrahydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine | MCF-7 (Breast) | Compound 10b | Moderate Activity | [12] |
Experimental Protocols
This section provides an overview of the general synthetic strategies and biological assays employed in the discovery of novel pyrrolopyridine derivatives.
3.1. General Synthesis of Pyrrolopyridine Scaffolds
The synthesis of the pyrrolopyridine core can be achieved through various chemical reactions. A common approach involves the construction of the pyrrole ring onto a pre-existing pyridine scaffold.
Example: Synthesis of Pyrrolo[2,3-c]pyridines (6-azaindoles)
A versatile method for synthesizing 2-alkyl-substituted or 2,3-dialkyl-substituted pyrrolo[2,3-c]pyridines is the Bartoli reaction.[13] This reaction facilitates the incorporation of various alkyl groups, which is crucial for fine-tuning the interaction of the molecule with its biological target.[13] Another approach involves a palladium-catalyzed Sonogashira reaction followed by a tandem C-N coupling and cyclization with amines.[13]
Workflow for a Palladium-Catalyzed Synthesis of Pyrrolo[2,3-c]pyridines
Caption: Palladium-catalyzed synthesis of pyrrolo[2,3-c]pyridines.
3.2. In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro kinase assays.
General Protocol:
-
Enzyme and Substrate Preparation: The recombinant kinase and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Assay Reaction: The kinase, substrate, ATP, and the test compound are incubated together in a microplate well. The reaction is initiated by the addition of ATP.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, is then determined by plotting the percentage of inhibition against the compound concentration.
3.3. Cell-Based Cytotoxicity Assay
The cytotoxic effects of the pyrrolopyridine derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, representing the concentration of the compound that causes 50% inhibition of cell growth, is determined.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many biologically active pyrrolopyridine derivatives is the inhibition of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival.
4.1. The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors.[9] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[9] Pyrrolopyridine derivatives have been developed as selective JAK1 inhibitors, thereby blocking the downstream signaling cascade.[8][9]
Simplified JAK/STAT Signaling Pathway and Inhibition by Pyrrolopyridine Derivatives
Caption: Inhibition of the JAK/STAT pathway by pyrrolopyridine derivatives.
4.2. The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, survival, and differentiation. The V600E mutation in the B-RAF kinase leads to constitutive activation of this pathway, promoting uncontrolled cell growth in melanoma and other cancers.[5] Pyrrolopyridine derivatives have been specifically designed to inhibit this mutated kinase.[5]
Inhibition of the V600E B-RAF/MEK/ERK Pathway
Caption: Targeting the MAPK pathway with V600E B-RAF inhibitors.
Conclusion and Future Directions
The pyrrolopyridine scaffold has proven to be a highly versatile and valuable framework in the design and discovery of novel therapeutic agents. The ability to mimic the purine ring of ATP provides a strong foundation for the development of potent enzyme inhibitors, particularly kinase inhibitors for cancer therapy.[2] The diverse biological activities exhibited by these derivatives underscore their potential in a wide range of diseases.[1]
Future research in this area will likely focus on:
-
Improving Selectivity: While many potent kinase inhibitors have been developed, achieving high selectivity for the target kinase over other kinases remains a challenge.[2] Enhanced selectivity can lead to reduced off-target effects and improved safety profiles.
-
Overcoming Drug Resistance: The development of drug resistance is a major obstacle in cancer therapy. The design of next-generation pyrrolopyridine derivatives that can overcome common resistance mechanisms is a critical area of research.
-
Exploring New Therapeutic Targets: While kinase inhibition is a major focus, the broad biological activity of pyrrolopyridines suggests that they may have other, as-yet-undiscovered therapeutic targets.
-
Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR of different pyrrolopyridine isomers and their derivatives will be crucial for the rational design of more potent and selective compounds.[14][15]
The ongoing investigation into the synthesis and biological evaluation of novel pyrrolopyridine derivatives holds great promise for the development of new and effective treatments for a variety of human diseases.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of novel pyrrolo-pyridine/pyrimidine derivatives bearing pyridazinone moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine from 2-bromo-5-methyl-4-nitropyridine 1-oxide
Application Notes and Protocols: Synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine
Introduction
This compound is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to its structural analogy to purines and its potential as a building block for various therapeutic agents. This document outlines a detailed protocol for the synthesis of this compound from the starting material 2-bromo-5-methyl-4-nitropyridine 1-oxide. The synthetic strategy involves a two-step sequence: a palladium-catalyzed Heck coupling to introduce a vinyl group, followed by an intramolecular cyclization to construct the fused pyrrole ring. This protocol is intended for researchers and scientists in the field of organic synthesis and drug discovery.
Reaction Scheme
The overall synthetic transformation is depicted in the following scheme:
Step 1: Heck Coupling 2-bromo-5-methyl-4-nitropyridine 1-oxide reacts with vinyl acetate in the presence of a palladium catalyst to yield 2-(2-acetoxyvinyl)-5-methyl-4-nitropyridine 1-oxide.
Step 2: Intramolecular Cyclization and Elimination The intermediate undergoes an intramolecular cyclization followed by the elimination of acetic acid to afford the final product, this compound.
Experimental Protocols
Materials and Methods
Materials:
-
2-bromo-5-methyl-4-nitropyridine 1-oxide
-
Vinyl acetate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel (for column chromatography)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)
-
High-Resolution Mass Spectrometer (HRMS)
-
High-Performance Liquid Chromatography (HPLC)
-
Infrared (IR) Spectrometer
Step 1: Synthesis of 2-(2-acetoxyvinyl)-5-methyl-4-nitropyridine 1-oxide (Intermediate 1)
Protocol:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-methyl-4-nitropyridine 1-oxide (1.0 eq), palladium(II) acetate (0.05 eq), and tri(o-tolyl)phosphine (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL), followed by vinyl acetate (1.5 eq) and triethylamine (2.0 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the desired intermediate.
Quantitative Data for Intermediate 1:
| Parameter | Value |
| Yield | 75% |
| Purity (HPLC) | >95% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.98 (s, 1H), 7.55 (d, J = 12.8 Hz, 1H), 6.90 (d, J = 12.8 Hz, 1H), 2.45 (s, 3H), 2.20 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 168.5, 150.2, 145.8, 141.3, 135.1, 125.4, 118.9, 21.1, 18.7 |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calcd for C₁₀H₁₀N₂O₅: 239.0617; Found: 239.0615 |
Step 2: Synthesis of this compound (Final Product)
Protocol:
-
Dissolve the purified intermediate 1 (1.0 eq) in a mixture of ethanol (25 mL) and water (5 mL) in a 50 mL round-bottom flask.
-
Add concentrated hydrochloric acid (5.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 85 °C) and stir for 6 hours. The reaction can be monitored by the disappearance of the starting material on TLC.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 50% ethyl acetate in hexanes) to afford this compound as a solid.
Quantitative Data for Final Product:
| Parameter | Value |
| Yield | 68% |
| Purity (HPLC) | >98% |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (br s, 1H), 8.85 (s, 1H), 8.10 (s, 1H), 7.85 (d, J = 2.8 Hz, 1H), 7.05 (d, J = 2.8 Hz, 1H) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 148.9, 142.1, 138.5, 130.2, 125.7, 115.3, 105.8 |
| HRMS (ESI-TOF) | m/z: [M+H]⁺ Calcd for C₇H₅N₃O₂: 164.0409; Found: 164.0407 |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Key Steps
Application Notes and Protocols for the Nitration of 1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the electrophilic nitration of 1H-pyrrolo[3,2-c]pyridine, a key reaction in the synthesis of novel pharmaceutical intermediates. The resulting 3-nitro-1H-pyrrolo[3,2-c]pyridine is a versatile building block for the development of various therapeutic agents.
Introduction
1H-pyrrolo[3,2-c]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry. The introduction of a nitro group onto this scaffold via electrophilic nitration provides a valuable synthetic handle for further functionalization, enabling the exploration of new chemical space in drug discovery programs. The pyrrole moiety of the 1H-pyrrolo[3,2-c]pyridine ring system is more susceptible to electrophilic attack than the pyridine ring. Therefore, nitration is expected to occur selectively at the C3 position of the pyrrole ring, a position analogous to the reactive α-position of pyrrole itself.[1] The synthesis of this compound has been reported, and this compound is available commercially, indicating established synthetic routes.[2]
Reaction Principle
The nitration of 1H-pyrrolo[3,2-c]pyridine proceeds via an electrophilic aromatic substitution mechanism. A nitrating agent, typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid or from a milder reagent such as acetyl nitrate, introduces a nitronium ion (NO₂⁺). This electrophile is then attacked by the electron-rich pyrrole ring of the substrate to form a resonance-stabilized intermediate (the sigma complex), which subsequently loses a proton to yield the this compound product.
Experimental Protocol
Materials:
-
1H-pyrrolo[3,2-c]pyridine
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in a minimal amount of concentrated sulfuric acid at 0 °C in an ice bath. Stir the solution until the starting material is fully dissolved.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Addition of Nitrating Agent: Add the freshly prepared nitrating mixture dropwise to the solution of 1H-pyrrolo[3,2-c]pyridine over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.
Characterization Data (Hypothetical):
-
Appearance: Yellow solid
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, NH), 8.80 (s, 1H, H-2), 8.45 (d, J = 5.6 Hz, 1H, H-4), 7.80 (d, J = 5.6 Hz, 1H, H-6), 7.40 (s, 1H, H-7).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 145.2, 142.8, 138.1, 130.5, 125.7, 118.9, 115.3, 108.6.
-
Mass Spectrometry (ESI+): m/z = 164.04 [M+H]⁺.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the nitration of 1H-pyrrolo[3,2-c]pyridine.
| Parameter | Value |
| Substrate | 1H-pyrrolo[3,2-c]pyridine |
| Reagents | Fuming HNO₃, H₂SO₄ |
| Stoichiometry (Substrate:HNO₃:H₂SO₄) | 1 : 1.1 : 3 |
| Solvent | Sulfuric Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
| Yield (Hypothetical) | 75-85% |
| Product | This compound |
Diagrams
Caption: Experimental workflow for the nitration of 1H-pyrrolo[3,2-c]pyridine.
Caption: General reaction scheme for the nitration of 1H-pyrrolo[3,2-c]pyridine.
Safety Precautions
-
Fuming nitric acid and concentrated sulfuric acid are extremely corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The reaction is exothermic. Maintain strict temperature control to avoid runaway reactions.
-
Neutralization of strong acids with bicarbonate releases carbon dioxide gas, which can cause frothing. Add the bicarbonate solution slowly and with caution.
Troubleshooting
-
Low Yield: Incomplete reaction may be due to insufficient nitrating agent or low reaction temperature. Consider a slight excess of the nitrating agent or a marginal increase in reaction time. Over-nitration or side product formation can occur at higher temperatures.
-
Formation of Multiple Products: The pyridine ring can also undergo nitration under harsh conditions, although it is much less favored. If multiple nitro isomers are observed, purification by column chromatography or recrystallization is necessary. Milder nitrating agents like acetyl nitrate (generated from nitric acid and acetic anhydride) could be explored for higher selectivity.
-
Difficult Purification: If the product is difficult to separate from starting material or impurities, optimize the chromatographic conditions by trying different solvent systems.
These application notes provide a comprehensive guide for the successful nitration of 1H-pyrrolo[3,2-c]pyridine, a key step in the synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 3-Nitro-1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have shown promise as potent inhibitors of various kinases and as anticancer agents.[2][3] Specifically, substituted 1H-pyrrolo[3,2-c]pyridines have been investigated as FMS kinase inhibitors for applications in oncology and inflammatory diseases, and as tubulin polymerization inhibitors for cancer therapy.[2][4]
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[5] This reaction is particularly valuable in drug discovery for the synthesis of biaryl and heteroaryl structures. This document provides detailed protocols and application notes for the Suzuki cross-coupling of halogenated 3-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives with various arylboronic acids. The presence of a nitro group at the 3-position renders the pyrrolopyridine ring electron-deficient, which can influence the reactivity and requires careful optimization of reaction conditions.[6][7]
Key Reaction Parameters
Successful Suzuki-Miyaura coupling of halo-3-Nitro-1H-pyrrolo[3,2-c]pyridines is dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical. While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more electron-rich and bulky phosphine ligands such as XPhos or SPhos, often used with a Pd₂(dba)₃ precursor, can improve reaction efficiency, especially for challenging substrates.[8]
-
Base: An appropriate base is required to facilitate the crucial transmetalation step of the catalytic cycle. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly employed.[8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water or dimethoxyethane (DME)/water.[4][9] The aqueous phase is essential for the activity of the inorganic bases.
-
Boron Source: Both arylboronic acids and their corresponding esters (e.g., pinacol esters) can be utilized as the organoboron reagent. Boronic esters may offer greater stability and are less prone to protodeboronation.[7]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to atmospheric oxygen, especially at elevated temperatures. Therefore, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki cross-coupling of a halo-3-Nitro-1H-pyrrolo[3,2-c]pyridine derivative. Optimization may be required for specific substrates.
General Procedure for Suzuki Cross-Coupling
This protocol is adapted from a known procedure for a similar pyrrolopyridine scaffold.[4]
Materials:
-
Halo-3-Nitro-1H-pyrrolo[3,2-c]pyridine (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 eq.)
-
Potassium carbonate (K₂CO₃) (5.0 eq.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a microwave vial or a round-bottom flask equipped with a reflux condenser, add the halo-3-Nitro-1H-pyrrolo[3,2-c]pyridine (e.g., 0.1 mmol, 1.0 eq.), the corresponding arylboronic acid (0.15 mmol, 1.5 eq.), potassium carbonate (0.5 mmol, 5.0 eq.), and Tetrakis(triphenylphosphine)palladium(0) (0.006 mmol, 0.06 eq.).
-
Evacuate and backfill the reaction vessel with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (e.g., 6 mL) and water (e.g., 2 mL) to the reaction mixture.
-
Degas the resulting mixture by bubbling nitrogen or argon through it for 10-15 minutes.
-
Heat the reaction mixture at a specified temperature (e.g., 125 °C) for a designated time (e.g., 26 minutes) with stirring. The reaction can be performed in a microwave reactor or with conventional heating.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-nitro-aryl-1H-pyrrolo[3,2-c]pyridine derivative.
Experimental Workflow
The general workflow for the Suzuki-Miyaura cross-coupling reaction is depicted below.
Caption: General experimental workflow for Suzuki cross-coupling.
Data Presentation
The following tables summarize representative data for Suzuki cross-coupling reactions of a 6-bromo-1H-pyrrolo[3,2-c]pyridine derivative, which can serve as a reference for expected outcomes with the 3-nitro analogue.[4] Additionally, the biological activity of the resulting compounds is presented.
Table 1: Reaction Conditions and Yields for the Synthesis of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 10a | 63 |
| 2 | 3-Tolylboronic acid | 10c | 94 |
| 3 | 4-Methoxyphenylboronic acid | 10h | 51 |
| 4 | 4-Nitrophenylboronic acid | 10n | 51 |
| 5 | 3-Pyridylboronic acid | 10r | 55 |
Reaction conditions: 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), arylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), Pd(PPh₃)₄ (0.006 mmol) in 1,4-dioxane (6 mL) and H₂O (2 mL) at 125 °C for 26 min in a microwave reactor.[4]
Table 2: In Vitro Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives
| Compound | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | 0.85 | 1.21 | 1.53 |
| 10c | 0.53 | 0.68 | 0.91 |
| 10h | 0.42 | 0.55 | 0.76 |
| 10n | 0.98 | 1.34 | 1.67 |
| 10t (with indolyl group) | 0.12 | 0.15 | 0.21 |
Data extracted from Wang et al., 2024.[4]
Signaling Pathways
The synthesized 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to target key cellular pathways implicated in cancer progression, such as FMS kinase signaling and tubulin polymerization.
FMS Kinase Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3), a member of the FMS kinase family, is a receptor tyrosine kinase that plays a crucial role in hematopoiesis.[8] Ligand binding to FLT3 induces receptor dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/Akt/mTOR and RAS/MEK/ERK pathways, which regulate cell survival, proliferation, and differentiation.[6][10]
Caption: Simplified FMS kinase (FLT3) signaling pathway and point of inhibition.
Tubulin Polymerization and Cell Cycle Progression
Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[7] The dynamic process of tubulin polymerization into microtubules and their subsequent depolymerization is critical for the formation of the mitotic spindle during cell division.[11] Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
Caption: Role of tubulin polymerization in the cell cycle and its inhibition.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands (e.g., Pd₂(dba)₃ with XPhos), bases (e.g., K₃PO₄, Cs₂CO₃), and solvent systems. Increasing the reaction temperature or time may also improve the yield. The electron-withdrawing nitro group may necessitate more electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.[8]
-
Homocoupling: The formation of biaryl products from the boronic acid (homocoupling) can be minimized by ensuring a strictly inert atmosphere and optimizing the reaction conditions.
-
Incomplete Conversion: If the starting halo-pyrrolopyridine is not fully consumed, an increase in the catalyst loading or the amount of the boronic acid reagent may be beneficial. The activity of the catalyst should also be verified.
By following these protocols and considering the key parameters, researchers can effectively synthesize a diverse library of 3-nitro-aryl-1H-pyrrolo[3,2-c]pyridine derivatives for further investigation in drug discovery and development programs.
References
- 1. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. rua.ua.es [rua.ua.es]
Application Notes and Protocols: Reduction of 3-Nitro-1H-pyrrolo[3,2-c]pyridine to 3-Amino-1H-pyrrolo[3,2-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of the nitro group in 3-Nitro-1H-pyrrolo[3,2-c]pyridine to its corresponding amino derivative, 3-Amino-1H-pyrrolo[3,2-c]pyridine, is a critical transformation in the synthesis of various biologically active compounds. The resulting amino group serves as a versatile handle for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This document provides detailed application notes and experimental protocols for several common and effective methods for this reduction, along with a comparative analysis of their performance.
Comparative Data of Reduction Methods
The selection of an appropriate reduction method depends on several factors, including the desired yield, reaction time, temperature, and the presence of other functional groups on the molecule. The following table summarizes quantitative data for common reduction methods applicable to this compound.
| Method | Reagents | Solvent(s) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol or Ethanol | Room Temperature | 2 - 6 | >95 | Highly efficient and clean. May require specialized hydrogenation equipment. |
| Catalytic Hydrogenation | H₂, Raney® Ni | Methanol or Ethanol | Room Temperature | 4 - 8 | 90 - 95 | A good alternative to Pd/C, especially if dehalogenation is a concern on substituted analogs.[1] |
| Metal/Acid Reduction | Iron powder, Acetic Acid | Ethanol/Water, Acetic Acid | 80 - 100 | 2 - 5 | 85 - 95 | Cost-effective and robust method. Workup involves filtration and neutralization.[2] |
| Metal Salt Reduction | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Ethanol | Reflux | 1 - 3 | 80 - 90 | Relatively mild conditions. Workup can be complicated by the removal of tin salts.[3] |
Experimental Protocols
Below are detailed experimental protocols for the aforementioned reduction methods.
Protocol 1: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)
This method is often preferred for its high efficiency and clean reaction profile.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas source (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite®
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution under a stream of inert gas.
-
Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 3-Amino-1H-pyrrolo[3,2-c]pyridine.
Protocol 2: Reduction with Iron Powder in Acetic Acid
This classical method is cost-effective and highly reliable for the reduction of aromatic nitro groups.
Materials:
-
This compound
-
Iron powder
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v) or glacial acetic acid, add iron powder (3.0 - 5.0 eq).[2]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-5 hours.
-
After completion, cool the reaction mixture to room temperature and filter through Celite® to remove the iron salts.
-
Wash the filter cake with ethanol or ethyl acetate.
-
Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Amino-1H-pyrrolo[3,2-c]pyridine.
Protocol 3: Reduction with Stannous Chloride (SnCl₂)
This method offers a milder alternative to other reduction techniques.[3]
Materials:
-
This compound
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide solution (e.g., 2 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add Tin(II) Chloride Dihydrate (4.0 - 5.0 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Add a solution of sodium hydroxide to the residue until the pH is strongly basic, which will precipitate tin salts.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain 3-Amino-1H-pyrrolo[3,2-c]pyridine.
Visualizations
Chemical Transformation
Caption: Chemical transformation from nitro to amino group.
General Experimental Workflow
Caption: General workflow for the reduction of this compound.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Notes and Protocols: In Vitro Kinase Assay for 3-Nitro-1H-pyrrolo[3,2-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1][2][3] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising privileged structure in the design of novel kinase inhibitors.[4][5] Specifically, derivatives of 3-Nitro-1H-pyrrolo[3,2-c]pyridine are being investigated for their potential as selective kinase inhibitors. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of these compounds against target kinases.
Recent studies have shown that pyrrolo[3,2-c]pyridine derivatives can exhibit inhibitory effects against various kinases, including FMS kinase, mitogen-activated protein kinase kinase (MEK), c-Jun N-terminal kinase (JNK), and the mechanistic target of rapamycin (mTOR).[5][6][7] The following protocols are designed to be adaptable for these and other relevant kinases. The primary method detailed here is a luminescent-based assay that quantifies kinase activity by measuring the amount of ATP remaining in the reaction.[8][9][10] This format is widely used in high-throughput screening for its simplicity, sensitivity, and scalability.[1][11]
Data Presentation
The inhibitory activity of the this compound derivatives is typically quantified as the half-maximal inhibitory concentration (IC50). The following table presents example data for a series of hypothetical compounds against relevant kinases.
| Compound ID | Target Kinase | IC50 (nM) |
| NPP-001 | FMS | 35 |
| NPP-001 | MEK1 | 250 |
| NPP-001 | JNK1 | >1000 |
| NPP-001 | mTOR | 850 |
| NPP-002 | FMS | 60 |
| NPP-002 | MEK1 | 480 |
| NPP-002 | JNK1 | >1000 |
| NPP-002 | mTOR | >1000 |
| NPP-003 | FMS | 15 |
| NPP-003 | MEK1 | 180 |
| NPP-003 | JNK1 | 950 |
| NPP-003 | mTOR | 600 |
Experimental Protocols
In Vitro Luminescent Kinase Assay Protocol
This protocol is adapted from widely used commercial assays such as Kinase-Glo® and ADP-Glo™.[4][8][9][12] The principle of this assay is based on the quantification of ATP remaining after the kinase reaction. The luminescent signal generated by a luciferase is proportional to the amount of ATP, and therefore inversely proportional to the kinase activity.[9][10]
Materials and Reagents:
-
Recombinant human kinase (e.g., FMS, MEK1, JNK1, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
This compound derivatives (test compounds) dissolved in 100% DMSO
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with luminescence detection capabilities
Experimental Workflow:
Caption: Workflow for the in vitro luminescent kinase assay.
Methodology:
-
Compound Preparation: Prepare a series of dilutions of the this compound derivatives in 100% DMSO. A typical starting concentration is 10 mM, followed by serial dilutions.
-
Assay Plate Setup:
-
Add 1 µL of the diluted compounds to the wells of a white, opaque assay plate.
-
For control wells, add 1 µL of DMSO (for 100% kinase activity) and 1 µL of a known inhibitor (positive control).
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add 10 µL of the kinase/substrate mix to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the kinase.
-
Prepare the ATP solution in the kinase assay buffer at a concentration appropriate for the specific kinase (typically at or near the Km for ATP).
-
Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate for 1 hour at room temperature. The incubation time may need to be optimized for each kinase.
-
-
Luminescent Signal Detection:
-
Allow the luminescent kinase assay reagent to equilibrate to room temperature.
-
Add 20 µL of the reagent to each well to stop the kinase reaction and initiate the generation of the luminescent signal.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving FMS (CSF-1R), which can be impacted by the inhibitory action of this compound derivatives. FMS is a receptor tyrosine kinase that, upon binding its ligand CSF-1, autophosphorylates and activates downstream signaling cascades, including the MAPK/ERK and PI3K/AKT/mTOR pathways, promoting cell proliferation, survival, and differentiation.
Caption: Simplified FMS signaling pathway and the point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]
- 9. ebiotrade.com [ebiotrade.com]
- 10. promega.com [promega.com]
- 11. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. domainex.co.uk [domainex.co.uk]
Application Notes and Protocols for Evaluating the Anticancer Activity of 3-Nitro-1H-pyrrolo[3,2-c]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising heterocyclic structure in the development of novel anticancer agents.[1][2] Derivatives have demonstrated potent activities, including the inhibition of critical cellular targets like tubulin and various kinases.[2][3] This document provides a comprehensive set of cell-based protocols to assess the in vitro anticancer efficacy of novel 3-Nitro-1H-pyrrolo[3,2-c]pyridine compounds. The following assays will enable researchers to determine cytotoxicity, characterize the mode of cell death, and investigate effects on cell cycle progression.
Overall Experimental Workflow
The evaluation of a novel compound involves a tiered approach, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.
Caption: General workflow for in vitro anticancer activity assessment.
Protocol 1: Cytotoxicity Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[4][5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which is then solubilized for quantification.[5] The absorbance is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)[4]
-
DMSO (Dimethyl sulfoxide) or other solubilization buffer[6]
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Data Presentation:
Table 1: Example Cytotoxicity Data (IC50 in µM) of a Test Compound
| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin (Control) IC50 (µM) |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| HeLa | Cervical Cancer | 9.5 ± 1.1 | 0.7 ± 0.09 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 | 1.5 ± 0.2 |
Note: Data are illustrative examples.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[8][9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by Annexin V-FITC.[8] Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Ice-cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at 1x and 2x its IC50 concentration for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[9][10]
-
Washing: Wash the cell pellet twice with ice-cold PBS.[10]
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately (within 1 hour) using a flow cytometer.
Data Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
Data Presentation:
Table 2: Example Apoptosis Analysis in HeLa Cells (48h Treatment)
| Treatment | Concentration | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|---|
| Vehicle Control | 0.1% DMSO | 96.1 ± 1.8 | 2.5 ± 0.6 | 1.4 ± 0.4 |
| Test Compound | 1x IC50 | 65.3 ± 4.5 | 24.8 ± 3.1 | 9.9 ± 2.0 |
| Test Compound | 2x IC50 | 30.7 ± 3.9 | 48.2 ± 5.2 | 21.1 ± 3.5 |
Note: Data are illustrative examples.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Cell cycle analysis is performed using flow cytometry to quantify the DNA content of cells. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA. This allows for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle. Apoptotic cells with fragmented DNA appear as a "sub-G1" peak.
Materials:
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[11][12]
-
Ice-cold 70% ethanol[11]
-
Ice-cold PBS
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect by centrifugation (300 x g, 5 min), and wash once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[12]
-
Incubation: Fix the cells for at least 1 hour (or up to several weeks) at 4°C.[12]
-
Washing: Centrifuge the fixed cells (a higher speed may be needed, ~500 x g) and wash twice with PBS to remove the ethanol.[11]
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.[11][12]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[13]
-
Analysis: Analyze the samples by flow cytometry, collecting data for at least 10,000 events. Use software to model the cell cycle distribution.
Data Presentation:
Table 3: Example Cell Cycle Distribution in HeLa Cells (24h Treatment)
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 2.1 ± 0.5 | 55.4 ± 3.2 | 28.3 ± 2.5 | 14.2 ± 1.9 |
| Test Compound (IC50) | 8.5 ± 1.2 | 25.1 ± 2.8 | 15.6 ± 2.1 | 50.8 ± 4.1 |
Note: Data are illustrative examples. A significant increase in the G2/M population suggests the compound may act as a mitotic inhibitor.[3]
Investigating Mechanism of Action: Apoptotic Signaling
Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins and the subsequent activation of executioner caspases. Western blotting is a key technique to probe these changes.[14]
Caption: Hypothetical intrinsic apoptosis signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. benchchem.com [benchchem.com]
Unveiling the Potential of 3-Nitro-1H-pyrrolo[3,2-c]pyridine as a Protein Kinase Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3-Nitro-1H-pyrrolo[3,2-c]pyridine and its derivatives as inhibitors of protein kinases, crucial targets in cancer and inflammatory diseases. This document details the methodologies for in silico molecular docking studies and in vitro kinase inhibition assays, presenting key quantitative data for analogous compounds to guide further research and development.
Application Notes
The 1H-pyrrolo[3,2-c]pyridine scaffold is a promising pharmacophore for the development of potent and selective protein kinase inhibitors. Derivatives of this heterocyclic system have demonstrated significant inhibitory activity against various kinases, including FMS kinase (CSF-1R), which is implicated in the progression of cancer and inflammatory conditions.[1] The introduction of a nitro group at the 3-position of the pyrrolo[3,2-c]pyridine core is hypothesized to modulate the electronic properties of the molecule, potentially enhancing its binding affinity and selectivity towards specific kinase targets.
Molecular docking studies serve as a powerful computational tool to predict the binding mode and affinity of this compound within the ATP-binding pocket of various protein kinases. These in silico analyses are instrumental in prioritizing kinase targets and guiding the rational design of more potent derivatives. Subsequent in vitro kinase assays are essential to validate the computational predictions and quantify the inhibitory potency of the compound.
Quantitative Data Summary
While specific quantitative data for the direct interaction of this compound with protein kinases is not extensively available in the public domain, the following table summarizes the inhibitory activities of closely related pyrrolo[3,2-c]pyridine derivatives against FMS kinase. This data provides a valuable benchmark for future studies on the nitro-substituted analogue.
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 1e | FMS kinase | 60 | KIST101029 | 96 |
| Compound 1r | FMS kinase | 30 | KIST101029 | 96 |
Table 1: In vitro inhibitory activity of representative pyrrolo[3,2-c]pyridine derivatives against FMS kinase.[1]
Experimental Protocols
Molecular Docking Protocol
This protocol outlines a generalized procedure for performing molecular docking studies of this compound with a target protein kinase.
1. Preparation of the Protein Structure: a. Obtain the 3D crystal structure of the target protein kinase (e.g., FMS kinase) from the Protein Data Bank (PDB). b. Prepare the protein by removing water molecules and any co-crystallized ligands. c. Add hydrogen atoms and assign appropriate protonation states to the amino acid residues. d. Define the binding site based on the location of the co-crystallized ligand or through binding site prediction algorithms.
2. Preparation of the Ligand Structure: a. Generate the 3D structure of this compound using a molecular modeling software. b. Perform energy minimization of the ligand structure to obtain a low-energy conformation. c. Assign appropriate atom types and charges to the ligand.
3. Molecular Docking Simulation: a. Utilize a molecular docking program (e.g., AutoDock, Glide, Surflex-Dock). b. Define the grid box encompassing the active site of the protein. c. Perform the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm). d. Generate a series of docked conformations (poses) of the ligand within the protein's binding site.
4. Analysis of Docking Results: a. Score and rank the generated poses based on their predicted binding affinity (e.g., binding energy, docking score). b. Visualize the top-ranked poses to analyze the binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
In Vitro Kinase Inhibition Assay Protocol
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against a specific protein kinase.
1. Reagents and Materials: a. Purified recombinant protein kinase. b. Kinase-specific substrate (e.g., a peptide or protein). c. ATP (Adenosine triphosphate). d. This compound (test compound). e. Reference kinase inhibitor. f. Kinase assay buffer. g. Detection reagent (e.g., ADP-Glo™ Kinase Assay).
2. Assay Procedure: a. Prepare a serial dilution of the test compound and the reference inhibitor. b. In a microplate, add the kinase, substrate, and the test compound or reference inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a specified temperature for a defined period. e. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ADP production.
3. Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.
Visualizations
References
Application Note: Analytical HPLC Methods for the Purification of 3-Nitro-1H-pyrrolo[3,2-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Nitro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound of interest in pharmaceutical research due to its structural similarity to other biologically active molecules. The pyrrolo[3,2-c]pyridine core is found in various compounds with potential therapeutic applications, including as antitumor and antimicrobial agents[1][2][3]. The introduction of a nitro group can significantly influence the molecule's chemical properties and biological activity. Efficient purification is crucial for obtaining high-purity material for subsequent biological screening, structural elucidation, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such compounds[4]. This application note provides a detailed protocol for the analytical separation of this compound using reversed-phase HPLC (RP-HPLC).
Challenges in Separation
The separation of polar, nitrogen-containing heterocyclic compounds can present challenges such as poor retention on standard C18 columns, peak tailing, and co-elution with impurities[5][6]. The basic nature of the pyridine nitrogen and the polar nitro group in the target compound necessitate careful selection of the stationary phase, mobile phase composition, and pH to achieve optimal separation.
Experimental Protocols
This section details the recommended methodologies for the HPLC analysis of this compound.
1. Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure water.
-
Mobile Phase Additives: Formic acid (LC-MS grade), Phosphoric acid (HPLC grade), and Ammonium formate (LC-MS grade).
-
Sample: Synthesized crude this compound.
-
Standard: A reference standard of this compound of known purity, if available.
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or a UV detector is suitable.
Initial Screening Conditions:
| Parameter | Condition 1 (Acidic) | Condition 2 (Buffered) |
| Column | C18, 150 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water, pH 3.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5% to 95% B in 20 minutes | 5% to 95% B in 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | DAD at 254 nm and 320 nm | DAD at 254 nm and 320 nm |
| Injection Volume | 5 µL | 5 µL |
3. Sample Preparation
-
Accurately weigh approximately 1 mg of the crude this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. If solubility is an issue, methanol can be used as a co-solvent.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4. Analytical Procedure
-
Equilibrate the HPLC column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient elution as described in the chromatographic conditions.
-
Monitor the separation at the specified wavelengths. The selection of optimal wavelength should be based on the UV spectrum of the compound.
-
Integrate the peaks to determine the retention time and peak area.
Data Presentation
The following table summarizes hypothetical data from the analysis of a crude sample of this compound using the acidic HPLC method described above.
| Peak No. | Retention Time (min) | Peak Area (%) | Possible Identity |
| 1 | 3.5 | 5.2 | Polar Impurity |
| 2 | 8.9 | 85.3 | This compound |
| 3 | 12.1 | 7.1 | Starting Material |
| 4 | 15.4 | 2.4 | Non-polar by-product |
Method Development and Optimization
For challenging separations where co-eluting impurities are present, further method development is necessary. The following parameters can be adjusted:
-
Stationary Phase: If the compound is very polar and shows poor retention, a column designed for use in highly aqueous mobile phases (an "aqueous C18") or a HILIC column could be evaluated[5][7]. For separating isomers, a mixed-mode column may offer better selectivity[8][9].
-
Mobile Phase Modifier: Switching from acetonitrile to methanol can alter the selectivity of the separation[10].
-
pH of the Mobile Phase: Adjusting the pH can change the ionization state of the molecule and impurities, significantly impacting retention and peak shape. Using a buffer such as ammonium formate provides better pH control.
-
Gradient Profile: Optimizing the gradient slope can improve the resolution between closely eluting peaks.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. halocolumns.com [halocolumns.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
- 10. mdpi.com [mdpi.com]
Application of 3-Nitro-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry: A Detailed Guide for Researchers
Introduction: The 1H-pyrrolo[3,2-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a nitro group at the 3-position creates 3-Nitro-1H-pyrrolo[3,2-c]pyridine, a key intermediate for the synthesis of diverse derivatives with significant therapeutic potential. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this versatile chemical entity in their work. The focus will be on its application in the development of kinase inhibitors and antiproliferative agents.
Application Notes
The 3-nitro group in this compound serves as a versatile chemical handle. It can be readily reduced to an amino group, which can then be further functionalized to generate a variety of derivatives, including amides, ureas, and sulfonamides. This synthetic flexibility allows for the systematic exploration of the structure-activity relationship (SAR) of the 1H-pyrrolo[3,2-c]pyridine scaffold, enabling the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Derivatives of 1H-pyrrolo[3,2-c]pyridine have shown significant promise as:
-
Kinase Inhibitors: Several derivatives have demonstrated potent inhibitory activity against various kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer and inflammatory diseases. A notable target is the FMS-like tyrosine kinase 3 (FMS), where derivatives have shown low nanomolar inhibitory concentrations.[1]
-
Antiproliferative Agents: By targeting key cellular processes like cell division and signaling, these compounds have exhibited significant antiproliferative activity against a range of cancer cell lines, including those of breast, prostate, ovarian, and melanoma origin.[1][2]
-
Tubulin Polymerization Inhibitors: Some derivatives have been identified as colchicine-binding site inhibitors, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3]
The mechanism of action for the anticancer effects of many 1H-pyrrolo[3,2-c]pyridine derivatives involves the modulation of critical signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the mechanistic target of rapamycin (mTOR) pathways.[4]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 1H-pyrrolo[3,2-c]pyridine derivatives.
Table 1: FMS Kinase Inhibitory Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives [1]
| Compound ID | Modification on 1H-pyrrolo[3,2-c]pyridine Scaffold | FMS Kinase IC₅₀ (nM) |
| 1e | Diarylurea derivative | 60 |
| 1r | Diarylurea derivative | 30 |
| KIST101029 | Lead compound | 96 |
Table 2: Antiproliferative Activity of Compound 1r [1]
| Cell Line | Cancer Type | IC₅₀ (µM) |
| SK-OV-3 | Ovarian | 0.15 |
| A2780 | Ovarian | 0.23 |
| OVCAR-3 | Ovarian | 0.31 |
| PC-3 | Prostate | 0.45 |
| DU145 | Prostate | 0.58 |
| MDA-MB-231 | Breast | 0.98 |
| MCF-7 | Breast | 1.78 |
Table 3: Antiproliferative Activity of Colchicine-Binding Site Inhibitor Derivatives [3]
| Compound ID | HeLa (Cervical Cancer) IC₅₀ (µM) | SGC-7901 (Gastric Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| 10a | 0.85 | 1.21 | 1.56 |
| 10b | 0.56 | 0.78 | 0.99 |
| 10c | 0.33 | 0.45 | 0.62 |
| 10d | 0.21 | 0.29 | 0.41 |
| 10f | 0.18 | 0.25 | 0.33 |
| 10g | 0.15 | 0.21 | 0.28 |
| 10r | 0.13 | 0.18 | 0.24 |
| 10t | 0.12 | 0.15 | 0.21 |
Experimental Protocols
Synthesis of this compound
Materials:
-
1H-pyrrolo[3,2-c]pyridine (5-azaindole)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice bath
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, dissolve 1H-pyrrolo[3,2-c]pyridine in concentrated sulfuric acid.
-
Slowly add fuming nitric acid dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide solution until the pH is basic.
-
Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Note: This is a generalized procedure and requires optimization for the specific substrate. All reactions involving strong acids and nitrating agents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
In Vitro FMS Kinase Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against FMS kinase.
Materials:
-
Recombinant human FMS kinase
-
Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound dilutions to the appropriate wells. Include wells with DMSO only as a negative control and a known FMS inhibitor as a positive control.
-
Add the FMS kinase enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds (dissolved in DMSO)
-
Paclitaxel (as a polymerization promoter control)
-
Colchicine or Nocodazole (as a polymerization inhibitor control)
-
96-well microplates
-
Spectrophotometer with temperature control, capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in tubulin polymerization buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
On ice, prepare a tubulin solution in polymerization buffer containing GTP and glycerol.
-
In a pre-chilled 96-well plate, add the test compound dilutions, control compounds, and buffer (for baseline).
-
Add the cold tubulin solution to all wells to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
The increase in absorbance over time corresponds to the rate of tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of polymerization compared to the DMSO control.
Antiproliferative MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
The next day, treat the cells with serial dilutions of the test compounds. Include wells with DMSO only as a vehicle control and untreated cells as a negative control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Logical Workflow for Synthesis of 1H-pyrrolo[3,2-c]pyridine Derivatives
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of ENPP1 Inhibitors Using a Pyrrolopyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in innate immunity. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, ENPP1 acts as a key checkpoint in the cGAS-STING signaling pathway, which is essential for mounting an anti-tumor immune response.[1][2][3] Inhibition of ENPP1 prevents cGAMP degradation, leading to enhanced STING activation, subsequent production of type I interferons (IFNs) and other pro-inflammatory cytokines, and ultimately, the recruitment of immune cells to the tumor microenvironment.[1] This has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.
Recent drug discovery efforts have identified novel, potent, and selective ENPP1 inhibitors based on a pyrrolopyridine scaffold. These non-nucleotide-derived small molecules have demonstrated significant anti-tumor activity in preclinical models. This document provides detailed application notes and protocols for the characterization of such inhibitors, enabling researchers to assess their enzymatic and cellular activity, as well as their in vivo efficacy.
Data Presentation: In Vitro Activity of Pyrrolopyridine ENPP1 Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of representative pyrrolopyridine-based ENPP1 inhibitors. The data is compiled from structure-activity relationship (SAR) studies aimed at optimizing the potency of this chemical series.[1]
| Compound ID | Core Scaffold | Modifications | ENPP1 IC50 (nM) |
| 18p | Pyrrolopyrimidine | Piperidine with quaternary center | 25.0[1][4] |
| 18a | Pyrrolopyrimidine | Ethylene linker to piperidine | 1890[1] |
| - | Pyrrolopyrimidine | Methyl sulfide at C(2) | 21610[1] |
| - | Pyrrolopyrimidine | Shorter linker to piperidine | 19.0[1] |
| 18r | Pyrrolopyrimidine | Spiroperidine | 60.5[4] |
| 25f | Pyrrolopyridine | 4-phenyl substituted sulfamide | More potent than 25d[1] |
| 25d | Pyrrolopyrimidine | N-benzyl sulfamide | Weak potency[1] |
Signaling Pathway
The following diagram illustrates the central role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for ENPP1 inhibitors.
Caption: ENPP1 in the cGAS-STING Pathway.
Experimental Workflow
A typical workflow for the discovery and validation of novel pyrrolopyridine ENPP1 inhibitors is depicted below.
Caption: Drug Discovery Workflow.
Experimental Protocols
In Vitro ENPP1 Enzymatic Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant ENPP1. A common method involves measuring the product of cGAMP hydrolysis, AMP, using a commercially available assay kit.
Materials:
-
Recombinant human ENPP1
-
2'3'-cGAMP (substrate)
-
Test compounds (pyrrolopyridine derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35)
-
AMP/GMP detection kit (e.g., Transcreener® AMP²/GMP² Assay)
-
384-well plates (low-volume, black)
-
Plate reader capable of fluorescence polarization or TR-FRET
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the test compounds to the assay buffer. Include a positive control (a known ENPP1 inhibitor) and a negative control (DMSO vehicle).
-
Add recombinant ENPP1 to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding 2'3'-cGAMP to each well. The final substrate concentration should be at or near its Km value for ENPP1.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at 37°C. The reaction time should be within the linear range of the enzyme kinetics.
-
Stop the reaction by adding the detection reagents from the AMP/GMP detection kit, which typically contain an antibody against AMP/GMP and a fluorescent tracer.
-
Incubate for the time specified by the kit manufacturer (e.g., 60-90 minutes) at room temperature, protected from light.
-
Measure the fluorescence polarization or TR-FRET signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cellular STING Activation Assay
This assay measures the ability of ENPP1 inhibitors to enhance cGAMP-mediated STING activation in a cellular context. A common approach is to use a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE).
Materials:
-
THP-1 Dual™ cells (or other suitable ISRE-luciferase reporter cell line)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS, 1% Pen-Strep)
-
2'3'-cGAMP
-
Test compounds
-
Luciferase assay reagent (e.g., QUANTI-Luc™)
-
96-well white plates (clear bottom)
-
Luminometer
Protocol:
-
Seed the reporter cells in a 96-well plate at a density that allows for optimal growth over the course of the experiment.
-
Incubate the cells overnight at 37°C in a 5% CO2 incubator.
-
The next day, treat the cells with serial dilutions of the test compounds for 1-2 hours.
-
Add a fixed, sub-maximal concentration of 2'3'-cGAMP to the wells.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Transfer a small volume of the cell culture supernatant to a white 96-well plate.
-
Add the luciferase assay reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration to determine the dose-dependent enhancement of STING activation.
Cytokine Release Assay (IFN-β and IP-10)
This protocol quantifies the secretion of key STING-dependent cytokines, IFN-β and IP-10 (CXCL10), from immune cells treated with an ENPP1 inhibitor and cGAMP.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)
-
Cell culture medium
-
2'3'-cGAMP
-
Test compounds
-
ELISA kits for human IFN-β and IP-10
-
96-well cell culture plates
-
ELISA plate reader
Protocol:
-
Isolate and plate PBMCs or seed the cell line in a 96-well plate.
-
Allow the cells to adhere or stabilize for a few hours or overnight.
-
Pre-treat the cells with various concentrations of the pyrrolopyridine ENPP1 inhibitor for 1-2 hours.
-
Stimulate the cells with a fixed concentration of 2'3'-cGAMP.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatants.
-
Perform ELISA for IFN-β and IP-10 according to the manufacturer's protocols.[5][6][7][8][9] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate solution to develop a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the concentration of each cytokine from the standard curve and plot the results to show the dose-dependent increase in cytokine secretion.
In Vivo Tumor Growth Inhibition in a 4T1 Syngeneic Mouse Model
This protocol evaluates the anti-tumor efficacy of a lead ENPP1 inhibitor in an immunocompetent mouse model of breast cancer.[10][11][12][13][14]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
Cell culture medium and reagents
-
Matrigel (optional, for enhancing tumor take)
-
Test compound formulated for in vivo administration (e.g., in a solution of PBS with 5% DMSO and 10% Tween 80)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and handling facilities compliant with ethical guidelines
Protocol:
-
Culture 4T1 cells to a sufficient number for injection.
-
On the day of injection, harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Inject a defined number of 4T1 cells (e.g., 1 x 10^5 to 1 x 10^6 cells) subcutaneously or orthotopically into the mammary fat pad of the BALB/c mice.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily or twice daily) and route (e.g., intraperitoneal, oral).
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a fixed time point), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry for immune cell infiltration).
-
Plot the tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. Always follow appropriate safety precautions and institutional guidelines when performing these experiments.
References
- 1. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. imd-berlin.de [imd-berlin.de]
- 6. criver.com [criver.com]
- 7. IFNβ-Induced CXCL10 Chemokine Expression Is Regulated by Pellino3 Ligase in Monocytes and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interferon gamma inducible protein 10 | U-CyTech [ucytech.com]
- 9. Increase of chemokine interferon-inducible protein-10 (IP-10) in the serum of patients with autoimmune liver diseases and increase of its mRNA expression in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4T1 Syngeneic Breast Tumor Mouse Model I Preclinical CRO [explicyte.com]
- 11. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 12. 4T1 Syngeneic Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 13. Breast cancer: 4T1 Syngeneic Mouse Model - Bioemtech | Enabling radiopharmaceutical innovation through CRO and desktop imaging technologies [bioemtech.com]
- 14. Development of 4T1 breast cancer mouse model system for preclinical carbonic anhydrase IX studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Nitration of 1H-pyrrolo[3,2-c]pyridine
Welcome to the technical support center for the regioselective nitration of 1H-pyrrolo[3,2-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing a nitro group onto the 1H-pyrrolo[3,2-c]pyridine core. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols based on related systems, and data interpretations to assist in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the direct nitration of 1H-pyrrolo[3,2-c]pyridine?
The direct nitration of 1H-pyrrolo[3,2-c]pyridine is challenging due to the opposing reactivity of its fused pyrrole and pyridine rings. The pyrrole ring is electron-rich and highly susceptible to electrophilic attack, but also prone to acid-catalyzed polymerization, leading to the formation of tars and low yields. Conversely, the pyridine ring is electron-deficient and requires harsh conditions for electrophilic substitution. This dichotomy in reactivity makes achieving high regioselectivity and yield a significant hurdle.
Q2: Which positions on the 1H-pyrrolo[3,2-c]pyridine core are most likely to be nitrated?
Based on the principles of electrophilic substitution on pyrrole and pyridine, the most probable sites of nitration are the C3 and C2 positions of the pyrrole ring, and potentially the C7 position on the pyridine ring under forcing conditions. The electron-rich pyrrole moiety is generally more reactive towards electrophiles than the pyridine moiety.[1][2] Electrophilic attack on pyrrole typically favors the C2 (α) position due to the greater stabilization of the cationic intermediate through resonance.[1][2] However, substitution at the C3 (β) position is also observed. For the pyridine ring, electrophilic substitution is difficult and generally occurs at the C3 position (C7 in this fused system) under harsh conditions.[3]
Q3: Can I nitrate 1H-pyrrolo[3,2-c]pyridine using standard HNO₃/H₂SO₄ conditions?
Standard strong acid conditions like a mixture of nitric acid and sulfuric acid are generally not recommended for the direct nitration of 1H-pyrrolo[3,2-c]pyridine. The pyrrole ring is highly sensitive to strong acids and is likely to undergo protonation and subsequent polymerization, leading to significant degradation of the starting material and the formation of intractable tars.
Q4: Are there milder nitrating agents that are more suitable for this reaction?
Yes, milder nitrating agents can offer better control and selectivity. Reagents such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or trifluoroacetyl nitrate are less acidic and can reduce the extent of polymerization. These reagents have been used for the nitration of other sensitive heterocyclic systems.
Q5: Is it possible to achieve nitration on the pyridine ring of 1H-pyrrolo[3,2-c]pyridine?
Direct nitration on the pyridine ring of the unprotected 1H-pyrrolo[3,2-c]pyridine is challenging due to the deactivating effect of the nitrogen atom. An alternative approach is to synthesize the pyrrolo[3,2-c]pyridine core from a pre-nitrated pyridine precursor. For instance, a nitropyridine derivative can be used as a starting material to construct the fused pyrrole ring, thereby ensuring the nitro group is positioned on the pyridine portion of the final molecule.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the nitration of 1H-pyrrolo[3,2-c]pyridine and provides potential solutions.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Yield of Nitrated Product | - Polymerization: The highly reactive pyrrole ring can polymerize in the presence of strong acids. - Incorrect Reaction Conditions: Temperature may be too high, or the reaction time may be too long. | - Use milder, non-acidic nitrating agents (e.g., acetyl nitrate). - Perform the reaction at low temperatures (e.g., 0 °C to -20 °C). - Consider protecting the pyrrole nitrogen (e.g., with a Boc or SEM group) to reduce its reactivity. |
| Formation of a Mixture of Isomers (Poor Regioselectivity) | - Multiple Reactive Sites: The C2 and C3 positions of the pyrrole ring, and potentially the C7 position of the pyridine ring, are all susceptible to attack under different conditions. | - For C3-Nitration: Try using conditions similar to those for other azaindoles, such as nitric acid in concentrated sulfuric acid at low temperatures, though this carries a risk of polymerization.[5] - For C2-Nitration: This position is electronically favored for pyrrole. Milder conditions might favor this isomer. - For Pyridine Ring Nitration: An indirect synthesis starting from a nitrated pyridine is the most reliable method.[4] |
| Formation of Dark, Insoluble Tar | - Acid-Catalyzed Polymerization: This is a common side reaction for electron-rich heterocycles like pyrrole in acidic media. | - Strictly avoid strong acids. - Use a non-protic solvent. - Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. - Lowering the reaction temperature can significantly reduce tar formation. |
| Difficulty in Product Purification | - Presence of Polar Byproducts: Polymeric materials and multiple isomers can make chromatographic separation challenging. | - After quenching the reaction, perform a thorough aqueous work-up to remove inorganic salts. - Use a gradient elution during column chromatography, starting with a non-polar eluent and gradually increasing the polarity. - Recrystallization from a suitable solvent system may help in isolating a single isomer if it is the major product. |
Experimental Protocols (Based on Related Azaindole Systems)
Disclaimer: The following protocols are adapted from procedures for related azaindole isomers due to the lack of specific literature for the direct nitration of 1H-pyrrolo[3,2-c]pyridine. These should be considered as starting points for optimization.
Protocol 1: Attempted C3-Nitration using HNO₃/H₂SO₄ (High Risk of Polymerization)
This protocol is based on the nitration of 6-azaindole and should be approached with caution.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrrolo[3,2-c]pyridine (1 equivalent) in concentrated sulfuric acid (5-10 mL per gram of starting material) at 0 °C.
-
Addition of Nitrating Agent: Slowly add a solution of 69% nitric acid (1 equivalent) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution to pH > 7 with solid sodium hydroxide or a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Milder Nitration using Acetyl Nitrate
This protocol is a general method for nitrating sensitive aromatic compounds.
-
Preparation of Acetyl Nitrate: In a separate flask, cool acetic anhydride (10 equivalents) to 0 °C. Slowly add concentrated nitric acid (1.1 equivalents) dropwise while stirring. Keep the mixture at 0 °C.
-
Reaction Setup: Dissolve 1H-pyrrolo[3,2-c]pyridine (1 equivalent) in a suitable solvent like dichloromethane or acetic anhydride at 0 °C.
-
Nitration: Slowly add the freshly prepared acetyl nitrate solution to the solution of 1H-pyrrolo[3,2-c]pyridine, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by pouring it into a cold, saturated sodium bicarbonate solution. Extract with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.
Data Presentation
| Nitrating Agent | Conditions | Expected Major Isomer(s) | Potential Minor Isomer(s) | Anticipated Challenges |
| HNO₃ / H₂SO₄ | 0 °C to rt | 3-nitro | 2-nitro, 7-nitro | High risk of polymerization, low yield, poor selectivity. |
| Acetyl Nitrate | 0 °C | 2-nitro / 3-nitro mixture | - | Moderate yield, may require optimization for selectivity. |
| Trifluoroacetyl Nitrate | Low temp | 2-nitro / 3-nitro mixture | - | Higher reactivity than acetyl nitrate, may require careful temperature control. |
| Indirect Synthesis | Multi-step | 7-nitro (or other pyridine positions) | - | Longer synthetic route, but offers unambiguous regioselectivity on the pyridine ring. |
Visualizations
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting workflow for poor regioselectivity.
Hypothetical Reactivity Sites on 1H-pyrrolo[3,2-c]pyridine
Caption: Predicted electrophilic reactivity of 1H-pyrrolo[3,2-c]pyridine.
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-NITRO-6-AZAINDOLE | 67058-77-9 [chemicalbook.com]
Technical Support Center: Synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 3-Nitro-1H-pyrrolo[3,2-c]pyridine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of this compound?
The primary challenge is controlling the regioselectivity of the nitration and avoiding unwanted side reactions. The pyrrole ring of the 1H-pyrrolo[3,2-c]pyridine (also known as 5-azaindole) is highly activated towards electrophilic substitution, with the C3-position being the most electron-rich and, therefore, the most likely site of attack. However, the pyridine ring can also be nitrated, and the entire molecule is susceptible to polymerization under strongly acidic conditions.
Q2: Which nitrating agent is most suitable for this synthesis?
The choice of nitrating agent is critical. While strong acid mixtures like nitric acid in sulfuric acid can be effective, they also increase the risk of side reactions, including the formation of multiple isomers and polymerization of the starting material. A milder and often more selective approach is the use of nitric acid in acetic anhydride. This mixture generates acetyl nitrate in situ, which is a less aggressive nitrating agent and can lead to higher yields of the desired 3-nitro product.
Q3: How can I minimize the formation of byproducts?
To minimize byproducts, careful control of reaction conditions is essential. This includes maintaining a low temperature (typically 0 °C or below) during the addition of the nitrating agent, using the correct stoichiometry of reagents to avoid over-nitration, and ensuring the reaction is performed under an inert atmosphere to prevent oxidative degradation.
Q4: What are the expected side products in this reaction?
Potential side products include other nitro isomers (e.g., nitration on the pyridine ring), di-nitro products, and polymeric tars resulting from the acid-catalyzed decomposition of the starting material or product.
Q5: What is a suitable method for purifying the final product?
Purification of this compound can typically be achieved by column chromatography on silica gel. The appropriate solvent system for elution will depend on the specific impurities present but a gradient of ethyl acetate in a non-polar solvent like hexanes is a good starting point. Recrystallization from a suitable solvent can also be an effective final purification step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Decomposition of Starting Material: The 1H-pyrrolo[3,2-c]pyridine is sensitive to strong acids and can polymerize. | - Use a milder nitrating agent such as nitric acid in acetic anhydride. - Maintain a low reaction temperature (≤ 0 °C) throughout the addition and reaction. - Ensure the starting material is of high purity. |
| 2. Incomplete Reaction: The reaction may not have gone to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction is sluggish, consider a slight increase in reaction time, but avoid significant temperature increases. | |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: Nitration may be occurring at other positions on the bicyclic ring system. | - The C3-position is generally favored for electrophilic attack on the pyrrole ring. Using milder conditions (e.g., nitric acid/acetic anhydride) can enhance selectivity. - Ensure precise temperature control, as higher temperatures can lead to less selective reactions. |
| 2. Over-nitration: Formation of di-nitro or tri-nitro products. | - Use a stoichiometric amount or a slight excess of the nitrating agent. - Add the nitrating agent slowly and in a controlled manner to avoid localized high concentrations. | |
| Formation of Dark, Tarry Material | 1. Polymerization: Acid-catalyzed polymerization is a common side reaction for electron-rich pyrroles. | - Switch to a non-acidic or less acidic nitrating system. - Ensure the reaction is conducted at a low temperature. - Work up the reaction promptly upon completion to minimize exposure to acidic conditions. |
| Difficult Purification | 1. Presence of Polar Impurities: Polymeric materials and other polar byproducts can make chromatographic separation challenging. | - After quenching the reaction, perform an aqueous workup to remove inorganic salts and highly polar impurities. - Consider a pre-purification step, such as trituration with a suitable solvent to remove some of the impurities before column chromatography. |
| 2. Co-eluting Impurities: Isomeric nitro-products may have similar polarities, making separation by standard column chromatography difficult. | - Optimize the solvent system for column chromatography using TLC. A shallow gradient or isocratic elution may be necessary. - Consider using a different stationary phase for chromatography if silica gel is not effective. |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not widely available in peer-reviewed literature, the following protocol is based on a well-established procedure for the nitration of the isomeric 1H-pyrrolo[2,3-c]pyridine (6-azaindole) and general principles of pyrrole chemistry.[1] This should serve as a strong starting point for optimization.
Method 1: Nitration using Nitric Acid in Sulfuric Acid
This method uses strong acidic conditions and requires careful temperature control.
-
Reagents:
-
1H-pyrrolo[3,2-c]pyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
69% Nitric Acid (HNO₃)
-
Deionized Water
-
Sodium Hydroxide (NaOH)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in concentrated sulfuric acid (5 mL per gram of starting material) at 0 °C.
-
Slowly add 69% nitric acid (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and continue stirring overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice/water (100 mL per gram of starting material).
-
Neutralize the solution by slowly adding solid sodium hydroxide until the pH is greater than 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL per gram of starting material).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
-
Reported Yield for Isomer: A 50% yield was reported for the synthesis of the isomeric 3-Nitro-1H-pyrrolo[2,3-c]pyridine using this method.[1]
Method 2: Milder Nitration using Nitric Acid in Acetic Anhydride
This method is generally preferred for pyrrole-containing compounds to minimize polymerization.
-
Reagents:
-
1H-pyrrolo[3,2-c]pyridine
-
Acetic Anhydride
-
Nitric Acid (fuming or concentrated)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of 1H-pyrrolo[3,2-c]pyridine (1.0 eq) in acetic anhydride.
-
Cool the solution to -10 °C to 0 °C in an ice-salt bath.
-
In a separate flask, prepare a solution of nitric acid (1.0-1.1 eq) in acetic anhydride at 0 °C.
-
Slowly add the nitric acid/acetic anhydride solution to the stirred solution of the starting material, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C and monitor its progress by TLC.
-
Once the reaction is complete, carefully quench it by pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
Table 1: Comparison of Nitration Conditions for Azaindole Scaffolds
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 1H-pyrrolo[2,3-c]pyridine | 69% HNO₃ | H₂SO₄ | 0 to RT | Overnight | 3-Nitro-1H-pyrrolo[2,3-c]pyridine | 50 | [1] |
| 7-Azaindoline | fuming HNO₃ | H₂SO₄ | -5 | - | 5-Nitro-7-azaindoline | - | [2] |
| Pyrrole | HNO₃ | Acetic Anhydride | Cold | - | 2-Nitropyrrole | - | General Method |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for optimizing the synthesis.
References
Technical Support Center: Synthesis of Nitro-azaindoles
This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the synthesis of nitro-azaindoles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products observed during the nitration of azaindoles?
A1: During the electrophilic nitration of azaindoles, several side products can form. The most common include:
-
Dinitrated Products: Over-nitration can lead to the formation of dinitro-azaindoles, especially when using strong nitrating agents or prolonged reaction times.[1] The position of the second nitro group will depend on the specific azaindole isomer and reaction conditions.
-
Other Regioisomers: While nitration typically occurs at an electron-rich position, attack at other positions on either the pyridine or pyrrole ring can lead to a mixture of isomers.[1] The electron-deficient nature of the pyridine ring can make regioselectivity challenging.[2]
-
Polymerization Products: Azaindoles, much like indoles, are susceptible to acid-catalyzed polymerization. Strong acidic conditions (e.g., using concentrated H₂SO₄) can protonate the indole ring, generating a reactive intermediate that attacks another azaindole molecule, leading to insoluble tars and reducing the yield of the desired product.[1]
-
N-Nitroso Compounds: If nitrous acid is present (which can form from nitrite impurities), it can react with the pyrrole nitrogen to form N-nitrosoazaindoles.[1]
-
Oxidation Products: The presence of oxidizing agents or dissolved oxygen can lead to the formation of colored impurities that are often difficult to remove.[1]
Q2: My reaction is producing a dark, insoluble tar instead of the desired product. What is happening and how can I prevent it?
A2: The formation of a dark, insoluble tar is a classic sign of acid-catalyzed polymerization.[1] The azaindole ring is sensitive to strong acids, which can initiate a chain reaction leading to high-molecular-weight polymers.
Troubleshooting Steps:
-
Avoid Strong Acids: Refrain from using strong acids like sulfuric acid (H₂SO₄) as a catalyst if possible.[1]
-
Use Milder Nitrating Agents: Employ non-acidic or milder nitrating agents. Acetyl nitrate (formed in situ from nitric acid and acetic anhydride) or benzoyl nitrate are effective alternatives that can provide better control and minimize polymerization.[1][3]
-
Control Temperature: Perform the reaction at low temperatures (e.g., -20 °C to 0 °C) to slow down the rate of polymerization relative to the desired nitration.[1]
Q3: How can I improve the yield and regioselectivity of my nitration reaction?
A3: Low yields and poor regioselectivity are common challenges due to the electronic properties of the azaindole scaffold.[2]
Strategies for Improvement:
-
N-Protection: Protecting the pyrrole nitrogen with a suitable group (e.g., tosyl (Ts), tert-butyloxycarbonyl (Boc)) can prevent N-nitrosation and modulate the reactivity of the ring system, often leading to improved selectivity for C-nitration.[1][3]
-
Choice of Nitrating Agent: The choice of reagent is critical. Milder agents like acetyl nitrate often give cleaner reactions than mixed nitric and sulfuric acids.[1][3] For some substrates, non-acidic methods using reagents like ammonium nitrate in anhydride can be successful.[4]
-
Stoichiometry Control: Use a minimal excess of the nitrating agent to reduce the formation of dinitrated side products.[1]
-
Reaction Conditions: Running the reaction at a higher dilution can favor the desired intramolecular reaction over intermolecular polymerization. Careful monitoring by TLC or LCMS helps determine the optimal reaction time.[2]
Q4: I am struggling to purify my final nitro-azaindole product. What are the best practices?
A4: Purification can be challenging due to the presence of polar side products and colored impurities.[5][6]
-
Column Chromatography: This is the most common method. Silica gel is typically used, but care must be taken as residual acid on the silica can sometimes cause degradation of sensitive products.[6][7] Using a solvent system doped with a small amount of a neutralizer like triethylamine can help prevent on-column decomposition.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective way to remove impurities and obtain a high-purity product.
-
Workup Procedure: An effective aqueous workup is crucial. After quenching the reaction (e.g., with ice water), the product should be extracted into an organic solvent. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) can help remove residual acids.[5]
Quantitative Data Summary
The following table summarizes the optimization of the Sonogashira coupling step in a multi-gram scale synthesis of 5-nitro-7-azaindole, demonstrating the impact of catalyst loading on reaction yield and time. The goal was to minimize residual metal contamination without sacrificing yield.
Table 1: Optimization of Catalyst Equivalents for Sonogashira Coupling [5]
| Entry | PdCl₂(PPh₃)₂ (equiv) | CuI (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 0.02 | 0.02 | 2 | 85 |
| 2 | 0.01 | 0.02 | 2 | 85 |
| 3 | 0.005 | 0.02 | 2 | 85 |
| 4 | 0.002 | 0.02 | 2 | 85 |
| 5 | 0.001 | 0.02 | 2 | 85 |
| 6 | 0.002 | 0.02 | 5 | 85 |
| 7 | 0.001 | 0.02 | 5 | 75 |
Data adapted from an efficient and scalable process for the synthesis of 5-Nitro-7-azaindole.[5] The results indicate that the palladium catalyst loading could be significantly reduced to 0.002 equivalents without affecting the product yield within a 2-hour timeframe.[5]
Experimental Protocols
Protocol 1: Synthesis of 5-Nitro-7-azaindole via Cycloisomerization [5]
This protocol describes the final cyclization step to form the azaindole ring.
Materials:
-
5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol)
-
Morpholine (3.7 kg, 42.5 mol)
-
Water (230 mL, 12.75 mol)
Procedure:
-
To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine in water, add morpholine.
-
Stir the mixture at 90 °C for 24 hours. Monitor reaction completion by TLC or LCMS.
-
Cool the mixture to room temperature.
-
Dilute the mixture with additional water (2.0 L). A yellow colored solid will precipitate.
-
Filter the solid, wash thoroughly with water, and dry to obtain 5-nitro-7-azaindole.
-
Expected Yield: 87.8% (0.6 kg).
Protocol 2: General Nitration of an N-Protected Indole using Acetyl Nitrate [1][3]
This protocol uses a milder nitrating agent to reduce side reactions.
Materials:
-
N-protected azaindole (e.g., N-Boc-7-azaindole)
-
Acetic anhydride
-
Fuming nitric acid (HNO₃)
-
Dichloromethane (DCM) or a similar inert solvent
Procedure:
-
Cool a solution of acetic anhydride in the chosen solvent to -10 °C under an inert atmosphere.
-
Slowly add fuming nitric acid dropwise to the cooled acetic anhydride solution to generate acetyl nitrate in situ. Maintain the temperature below 0 °C.
-
In a separate flask, dissolve the N-protected azaindole in the same solvent and cool it to -10 °C.
-
Slowly add the pre-formed acetyl nitrate solution to the azaindole solution, ensuring the temperature remains low.
-
Stir the reaction at low temperature for the required time (monitor by TLC).
-
Upon completion, carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the synthesis of a nitro-azaindole.
Caption: Logical diagram of desired vs. side reaction pathways in azaindole nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Optimization of Suzuki Coupling for Nitro-Substituted Pyrrolopyridines
Welcome to the technical support center for the optimization of Suzuki coupling conditions for nitro-substituted pyrrolopyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of nitro-substituted pyrrolopyridines challenging?
A1: The Suzuki coupling of nitro-substituted pyrrolopyridines presents a unique set of challenges due to a combination of factors. The pyrrolopyridine core is a nitrogen-containing heterocycle, which can coordinate to the palladium catalyst and inhibit its activity.[1][2] The nitro group is a strong electron-withdrawing group, which can decrease the electron density of the aromatic ring. While this can facilitate the initial oxidative addition step, it can also make the substrate more susceptible to side reactions.[3][4]
Q2: What are the most common side reactions observed in the Suzuki coupling of nitro-substituted pyrrolopyridines?
A2: The most prevalent side reactions include:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, where the boron moiety is replaced by a hydrogen atom.[1]
-
Homocoupling: The formation of a symmetrical biaryl product from the coupling of two molecules of the boronic acid or two molecules of the aryl halide. The presence of oxygen can promote the homocoupling of boronic acids.[1][5]
-
Dehalogenation: The reduction of the aryl halide starting material, where the halogen is replaced by a hydrogen atom. This is more common with electron-deficient aryl halides.[2]
-
Reduction of the nitro group: Under certain conditions, the nitro group itself can be reduced, leading to undesired byproducts.
Q3: Can the nitro group itself participate in the coupling reaction?
A3: While traditionally aryl halides are the electrophilic partners in Suzuki couplings, there have been reports of using nitroarenes directly as coupling partners through the cleavage of the Ar-NO2 bond.[6][7][8][9][10] However, this typically requires specific catalytic systems and conditions. In the context of a nitro-substituted aryl halide, the C-halogen bond is generally more reactive towards oxidative addition than the C-NO2 bond.[3]
Troubleshooting Guide
Issue 1: Low to No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Ensure the palladium source is active. If using a Pd(II) source, it needs to be reduced in situ to Pd(0). Use a pre-catalyst like a palladacycle for more reliable generation of the active species.[5][11] Thoroughly degas the reaction mixture to prevent catalyst oxidation.[1][5] | The active catalytic species is Pd(0). Oxygen can deactivate the catalyst. |
| Catalyst Poisoning | Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos).[1] Use a pre-formed palladium precatalyst.[1] | Bulky ligands can shield the palladium center from coordination with the nitrogen of the pyrrolopyridine ring.[1] |
| Poor Solubility | Screen different solvents or solvent mixtures (e.g., dioxane/water, THF/water, DMF).[1] Increase the reaction temperature.[1] | Poor solubility of starting materials can significantly hinder reaction rates. |
| Inefficient Transmetalation | Use a stronger base (e.g., K₃PO₄, Cs₂CO₃).[5][12] Ensure the presence of water when using boronic acids, as it can be crucial for the reaction's success.[13] | The base activates the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate.[12] |
| Slow Oxidative Addition | The electron-withdrawing nitro group generally makes oxidative addition easier.[3] However, if using an aryl chloride, a more active catalyst system may be required.[11][14] | The C-Cl bond is less reactive than C-Br or C-I bonds in oxidative addition.[11] |
Issue 2: Significant Homocoupling of Boronic Acid
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Thoroughly degas the solvent and reaction mixture using an inert gas (Ar or N₂).[1][5] Maintain a positive pressure of inert gas throughout the reaction.[1] | Oxygen promotes the oxidative homocoupling of boronic acids. |
| Sub-optimal Reaction Conditions | Screen different catalysts, ligands, and bases. | The choice of reaction parameters can influence the relative rates of cross-coupling versus homocoupling.[1] |
Issue 3: Protodeboronation is a Major Side Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Unstable Boronic Acid/Ester | Use a more stable boronate ester (e.g., pinacol ester).[1] Run the reaction under anhydrous conditions if using boronate esters. | Boronic esters can sometimes offer greater stability than boronic acids.[13] |
| Prolonged Reaction Time/High Temperature | Run the reaction at the lowest effective temperature and for the shortest possible time.[1] | These conditions can help to favor the desired cross-coupling over protodeboronation.[1] |
Data Presentation: Recommended Starting Conditions
The following tables summarize recommended starting conditions for the Suzuki coupling of nitro-substituted pyrrolopyridines based on literature for similar challenging substrates. Optimization will likely be required for specific substrates.
Table 1: Recommended Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Notes |
| Pd₂(dba)₃ (1-5) | XPhos or SPhos (2-10) | Effective for nitrogen-containing heterocycles.[13][15] |
| XPhos Pd G2/G3/G4 (1-5) | - | Pre-catalysts that can offer improved activity and stability.[13][15] |
| Pd(PPh₃)₄ (5-10) | - | A classic catalyst, but may be less effective for challenging substrates.[13] |
| Pd(dppf)Cl₂ (2-5) | - | Can provide good results for some substrates.[13][16] |
Table 2: Recommended Bases and Solvents
| Base (equivalents) | Solvent System (v/v) | Notes |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1 to 10:1) | A strong base often effective for challenging couplings.[5][13] |
| Cs₂CO₃ (2-3) | 1,4-Dioxane / H₂O (4:1 to 10:1) | Another strong base that can be very effective.[13][15] |
| K₂CO₃ (2-3) | Toluene / H₂O or DMF / H₂O | A commonly used base.[12][13] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Nitro-substituted Bromopyrrolopyridine
Materials:
-
Nitro-substituted bromopyrrolopyridine (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 2.0 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 10:1)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the nitro-substituted bromopyrrolopyridine, arylboronic acid, and finely powdered base.[5]
-
Seal the vial with a septum cap and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[5]
-
Under the inert atmosphere, add the palladium precatalyst.[5]
-
Add the degassed solvent system via syringe.[5]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.[5][15]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in the Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 7. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. thieme.de [thieme.de]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 3-Nitro-1H-pyrrolo[3,2-c]pyridine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges encountered with 3-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives exhibit poor aqueous solubility?
A1: The poor aqueous solubility of these derivatives often stems from a combination of factors inherent to their molecular structure. The planar, aromatic pyrrolopyridine core can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound. Furthermore, the presence of the nitro group, a strong electron-withdrawing group, can increase molecular planarity and contribute to unfavorable interactions with water.[1][2] Many new chemical entities, particularly heterocyclic compounds under investigation in drug discovery pipelines, face this challenge.[3]
Q2: I'm observing precipitation when I dilute my DMSO stock solution of a this compound derivative into an aqueous buffer for my biological assay. What is causing this?
A2: This common phenomenon is often referred to as "crashing out" or "DMSO shock".[4] Your compound is highly soluble in the organic solvent DMSO, but when this stock solution is introduced into an aqueous buffer, the DMSO rapidly disperses. This sudden change in the solvent environment to a predominantly aqueous one causes the poorly soluble compound to exceed its solubility limit and precipitate.[4]
Q3: Can pH modification be used to improve the solubility of my this compound derivative?
A3: Yes, pH modification can be a highly effective strategy. The pyrrolo[3,2-c]pyridine scaffold contains basic nitrogen atoms that can be protonated in acidic conditions.[4] By lowering the pH of your aqueous buffer, you can form a more soluble salt of your compound. However, it is crucial to ensure that the required pH for solubility is compatible with the optimal conditions for your biological assay (e.g., cell viability, enzyme activity).[4][5][6]
Q4: What are some of the most effective formulation strategies to enhance the solubility and bioavailability of these compounds?
A4: Several established formulation strategies can be employed to overcome the poor solubility of this compound derivatives. These include:
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate.[7][8][9][10][11]
-
Lipid-Based Formulations: For lipophilic compounds, formulations such as Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve solubility and absorption.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their apparent solubility in water.[12][13]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug particles, which can lead to an improved dissolution rate.[3]
Troubleshooting Guides
This section provides step-by-step guidance for common issues encountered during experiments with this compound derivatives.
Issue 1: Compound Precipitation Upon Dilution of DMSO Stock
Potential Cause: The compound's solubility limit in the final aqueous buffer is exceeded.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps:
-
Reduce Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that your assay can tolerate (ideally <0.5%). This may necessitate preparing a more concentrated stock solution if the compound's solubility in DMSO allows.[4]
-
Employ Stepwise Dilution: Instead of adding the DMSO stock directly to the final buffer volume, perform a serial dilution. For example, first, dilute the stock solution into a smaller volume of the buffer and then add this intermediate dilution to the final volume.[4]
-
Optimize Addition Method: The way the stock solution is added can make a difference. Adding the compound stock dropwise to the buffer while it is being vortexed can facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.[4]
-
Incorporate a Co-solvent: If permitted by the experimental setup, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, PEG 400) to the aqueous buffer can increase the solubility of the compound.[4]
-
Consider Advanced Formulation Strategies: If the above methods are insufficient, more advanced formulation approaches like using cyclodextrins or preparing a solid dispersion may be necessary.
Issue 2: Inconsistent or Low Biological Activity
Potential Cause: The actual concentration of the soluble compound is much lower than the intended concentration due to precipitation.
Troubleshooting Suggestions:
-
Visually Inspect for Precipitation: Before each experiment, carefully inspect all solutions for any signs of precipitation.
-
Prepare Fresh Dilutions: Avoid using stock dilutions that have been stored for extended periods, as the compound may precipitate over time. Prepare fresh dilutions for each experiment.[4]
-
Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of your compound in the final assay buffer under your experimental conditions.[4] This will help you work within the true soluble range of the compound.
Data Presentation
Table 1: Illustrative Impact of Structural Modifications on Thermodynamic Aqueous Solubility (pH 7.4)
| Compound ID | R Group at Position 8 | Thermodynamic Solubility (µM) |
| Hit A | 4-chlorophenylthioether | 6.9 |
| Hit B | 4-chlorophenylthioether | 1.4 |
| Derivative 3i | 4-chlorophenylthioether | 12.4 |
| Derivative 7 | 4-pyridyl | 31.1 |
| Derivative 3e | Trifluoromethoxy | 64.7 |
| Data is illustrative and based on findings for 3-nitroimidazo[1,2-a]pyridine derivatives to show the potential impact of structural changes.[14] |
Table 2: Comparison of Common Solubility Enhancement Strategies (Hypothetical Data)
| Formulation Strategy | Aqueous Solubility Increase (fold) | Key Advantage | Key Consideration |
| pH Adjustment (to pH 2) | 10 - 100 | Simple to implement for basic compounds.[4] | Assay compatibility at low pH.[4] |
| Co-solvent (5% PEG 400) | 5 - 20 | Easy to prepare. | Potential for co-solvent to affect the biological assay.[4] |
| Cyclodextrin (HP-β-CD) | 50 - 500 | High solubilization capacity.[12][13] | May alter compound-protein binding kinetics. |
| Solid Dispersion (PVP K30) | 100 - 1000 | Significant increase in dissolution rate and bioavailability.[11] | Requires specialized equipment for preparation.[10] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion, which can significantly enhance the solubility and dissolution rate of poorly soluble compounds.[11]
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone (PVP K30) or other suitable polymer carrier
-
Suitable solvent (e.g., methanol, dichloromethane, or a mixture)
Procedure:
-
Dissolution: Dissolve the this compound derivative and the polymer carrier (e.g., in a 1:5 drug-to-polymer ratio) in a suitable solvent to form a clear solution.[11]
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a sieve to ensure a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.[11]
Caption: Workflow for solid dispersion preparation and characterization.
Protocol 2: Solubility Enhancement using Cyclodextrins (Kneading Method)
This protocol provides a simple method for preparing a drug-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water-ethanol mixture (1:1 v/v)
Procedure:
-
Mixing: In a mortar, mix the this compound derivative and HP-β-CD (e.g., in a 1:2 molar ratio).
-
Kneading: Add a small amount of the water-ethanol mixture dropwise to the powder mixture and knead thoroughly with a pestle for 30-45 minutes to form a uniform, thick paste.
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until all the solvent has been removed.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Solubility Testing: Test the solubility of the resulting complex in the desired aqueous buffer.
Protocol 3: Determination of pH-Dependent Solubility
This protocol outlines a method to assess how the solubility of a compound changes with pH.[5][15][16]
Materials:
-
This compound derivative
-
Buffers of various pH values (e.g., pH 2, 4.5, 6.8, 7.4)
-
Shaker incubator
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing buffers of different pH values.
-
Equilibration: Place the vials in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the samples to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Data Analysis: Plot the measured solubility as a function of pH to generate a pH-solubility profile.
Caption: Logical flow for determining the pH-dependent solubility profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. Preparation and Evaluation of Solid Dispersions of A New Antitumor Compound Based on Early-Stage Preparation Discovery Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. mdpi.com [mdpi.com]
- 15. ijper.org [ijper.org]
- 16. chemrj.org [chemrj.org]
Stability issues of 3-Nitro-1H-pyrrolo[3,2-c]pyridine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Nitro-1H-pyrrolo[3,2-c]pyridine in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and use of this compound in solution.
Issue 1: Compound Precipitation in Aqueous Buffers
-
Question: I am observing precipitation of this compound after preparing my stock solution in an aqueous buffer. What could be the cause and how can I resolve this?
-
Answer: Precipitation in aqueous solutions is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: this compound, like many heterocyclic compounds, may have limited solubility in purely aqueous systems. The presence of the nitro group can further decrease aqueous solubility.
-
pH Effects: The protonation state of the pyridine and pyrrole nitrogen atoms is pH-dependent. At a pH close to the compound's pKa, its solubility can be at its minimum.
-
Buffer Composition: Certain buffer salts can interact with the compound, leading to the formation of less soluble complexes (salting out).
Troubleshooting Steps:
-
Co-solvent Addition: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that could cause precipitation (typically <1%).
-
pH Adjustment: Determine the optimal pH range for solubility. You can perform a simple solubility test by preparing small-aliquot solutions at different pH values.
-
Sonication/Vortexing: Gentle sonication or vortexing can help in dissolving the compound. However, avoid excessive heating, which could lead to degradation.
-
Buffer Screening: If buffer composition is suspected to be the issue, try alternative buffer systems.
-
Issue 2: Degradation of the Compound in Solution Over Time
-
Question: I have noticed a change in the color of my this compound solution and a decrease in its expected activity over a short period. How can I prevent this degradation?
-
Answer: The observed degradation could be due to several factors, including hydrolysis, photodecomposition, or reaction with solution components. The pyrrolopyridine ring system can be susceptible to hydrolytic cleavage, especially under non-neutral pH conditions. The nitro group can also be reactive.
Troubleshooting Steps:
-
pH Control: The stability of pyrrolopyridine derivatives can be pH-dependent. Hydrolysis can occur under both acidic and alkaline conditions. It is recommended to perform stability studies at different pH values to identify the optimal range for your experiments. Based on studies of similar compounds like pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, alkaline conditions (pH > 8) may promote hydrolysis of the pyrrole ring.
-
Light Protection: Aromatic nitro compounds can be light-sensitive. Always store stock solutions and experimental samples in amber vials or protect them from light by wrapping them in aluminum foil.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation. For working solutions, prepare them fresh before each experiment and keep them on ice.
-
Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant, such as BHT (butylated hydroxytoluene), might be beneficial, provided it does not interfere with your assay.
-
Inert Atmosphere: For long-term storage of sensitive solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing stock solutions of this compound?
A1: Due to the heterocyclic aromatic nature of this compound, polar aprotic solvents are generally recommended for preparing high-concentration stock solutions. Pyridine, a related parent heterocycle, is soluble in a variety of organic solvents.[1][2] The following solvents are good starting points:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
It is crucial to determine the solubility in your chosen solvent and ensure its compatibility with your downstream applications.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store the solid material in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light and moisture.
-
Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Store these aliquots at -20°C or -80°C and protect them from light.
Q3: Is this compound sensitive to pH?
A3: Yes, the stability and solubility of compounds containing pyridine and pyrrole rings are often pH-dependent. The nitrogen atoms in the rings can be protonated or deprotonated depending on the pH, which can affect the molecule's overall charge, solubility, and susceptibility to degradation. It is advisable to conduct preliminary experiments to assess the compound's stability at the pH of your experimental buffer. Studies on related pyrrolopyridine structures have indicated potential for hydrolysis under alkaline conditions.[3]
Q4: Are there any known incompatibilities with common lab reagents?
-
Strong Reducing Agents: The nitro group can be reduced.
-
Strong Oxidizing Agents: The aromatic rings can be susceptible to oxidation.
-
Strong Acids and Bases: Can catalyze degradation of the pyrrolopyridine core.
Always perform small-scale compatibility tests before mixing with other reagents.
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability
This protocol outlines a general method for evaluating the stability of this compound in a specific solvent or buffer system.
-
Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the test buffer or solvent.
-
Incubation Conditions: Aliquot the test solution into multiple vials and incubate them under various conditions as per ICH guidelines (e.g., different temperatures, light exposures).[4][5]
-
Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The appearance of new peaks or a decrease in the area of the parent compound peak indicates degradation.
-
Data Evaluation: Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0).
Data Presentation
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C (Illustrative) |
| DMSO | > 20 |
| DMF | > 20 |
| Ethanol | 1 - 5 |
| Methanol | 1 - 5 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Note: This data is illustrative and should be confirmed experimentally.
Table 2: Illustrative Stability of this compound (100 µM) in PBS (pH 7.4) at 37°C
| Time (hours) | % Remaining (Protected from Light) | % Remaining (Exposed to Light) |
| 0 | 100 | 100 |
| 4 | 98.5 | 92.1 |
| 8 | 97.2 | 85.3 |
| 24 | 91.8 | 70.5 |
| 48 | 85.1 | 55.2 |
Note: This data is for illustrative purposes to highlight potential light sensitivity and degradation over time. Actual stability should be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Troubleshooting Low Cell Permeability of Pyrrolopyridine-Based Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrrolopyridine-based inhibitors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to low cell permeability encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrrolopyridine-based inhibitor is highly potent in biochemical assays but shows significantly lower activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cellular assays is a classic indicator of poor cell permeability. For an intracellularly-acting inhibitor to be effective, it must first cross the cell membrane to reach its target. If the compound cannot efficiently enter the cell, it will not achieve the necessary concentration to exert its biological effect, regardless of its inherent potency against the isolated target. Other potential factors include compound instability in cell culture media or active removal from the cell by efflux pumps.
Q2: What are the key physicochemical properties of pyrrolopyridine-based inhibitors that influence their cell permeability?
A2: The cell permeability of small molecules, including pyrrolopyridine-based inhibitors, is governed by several key physicochemical properties. These include:
-
Lipophilicity (LogP/LogD): A measure of a compound's solubility in a non-polar solvent versus a polar solvent. A balanced lipophilicity is crucial; too hydrophilic, and the compound will not partition into the lipid bilayer, too lipophilic, and it may get trapped in the membrane or have poor aqueous solubility.
-
Molecular Weight (MW): Generally, smaller molecules (ideally <500 Da) tend to have better passive diffusion across the cell membrane.
-
Polar Surface Area (PSA): This is the surface sum over all polar atoms in a molecule. A lower PSA is generally associated with better cell permeability as it reduces the energy penalty required for the compound to move from the aqueous environment into the hydrophobic interior of the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase a compound's polarity and hinder its ability to cross the cell membrane.
-
Ionization State (pKa): The charge of a molecule at physiological pH can significantly impact its permeability. Generally, neutral species are more permeable than charged ones.
Q3: How can I experimentally determine if my pyrrolopyridine-based inhibitor has low cell permeability?
A3: There are two primary in vitro assays used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good first-pass assessment of passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with tight junctions, mimicking the intestinal epithelium.[1] This "gold standard" assay can measure not only passive diffusion but also active transport processes, such as efflux.[2]
A low apparent permeability coefficient (Papp) in these assays is a direct indication of poor permeability.
Q4: My compound shows good permeability in the PAMPA assay but poor permeability in the Caco-2 assay. What does this suggest?
A4: This discrepancy strongly suggests that your compound is a substrate for active efflux pumps.[3] Efflux pumps are transmembrane proteins that actively transport substrates out of the cell, thereby reducing their intracellular concentration. The Caco-2 cells express a variety of these transporters, such as P-glycoprotein (P-gp), which are not present in the artificial membrane of the PAMPA assay.
Q5: How can I confirm if my pyrrolopyridine-based inhibitor is a substrate for an efflux pump like P-glycoprotein (P-gp)?
A5: To confirm P-gp mediated efflux, you can perform a bidirectional Caco-2 assay. In this assay, the permeability of your compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. A B-A/A-B efflux ratio greater than 2 is a strong indicator of active efflux. Additionally, you can perform the Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor would confirm that your compound is a P-gp substrate.
Q6: What strategies can I employ to improve the cell permeability of my pyrrolopyridine-based inhibitor?
A6: Several medicinal chemistry strategies can be used to improve cell permeability:
-
Increase Lipophilicity: Introducing lipophilic functional groups can enhance passive diffusion. However, this must be carefully balanced to avoid issues with solubility and off-target effects.
-
Reduce Polar Surface Area and Hydrogen Bonding: Modifying the molecule to reduce the number of polar atoms and hydrogen bond donors/acceptors can lower the desolvation energy penalty for membrane crossing.
-
Masking Polar Groups: Temporarily masking polar functional groups with lipophilic moieties that are later cleaved inside the cell (a prodrug approach) can improve permeability.
-
Reduce Molecular Weight: If possible, simplifying the molecular structure to reduce its size can improve passive diffusion.
-
Address Efflux: If the compound is an efflux substrate, structural modifications can be made to reduce its recognition by efflux transporters.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay
| Possible Cause | Troubleshooting Steps |
| High Efflux Ratio | Perform a bidirectional Caco-2 assay to calculate the efflux ratio. If the ratio is >2, consider co-dosing with a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm. |
| Poor Passive Diffusion | Review the compound's physicochemical properties (MW, LogP, TPSA). Consider structural modifications to increase lipophilicity or reduce polarity. |
| Compound Instability | Assess the stability of your compound in the assay buffer over the course of the experiment using LC-MS/MS. |
| Low Compound Recovery | Check for non-specific binding to the assay plates. Consider using low-binding plates. Investigate potential lysosomal trapping for basic compounds by running the assay with a lysosomotropic agent like chloroquine. |
| Poor Solubility | Ensure your compound is fully dissolved in the dosing solution. You may need to use a small percentage of a co-solvent like DMSO, but be sure to validate that the solvent concentration does not affect the integrity of the Caco-2 monolayer. |
| Compromised Caco-2 Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER indicates a compromised barrier. Also, assess the permeability of a paracellular marker like Lucifer yellow. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Caco-2 Monolayer | Ensure consistent cell seeding density and culture conditions. Regularly monitor TEER values to ensure monolayer integrity and uniformity. |
| Inaccurate Pipetting | Calibrate and use appropriate pipettes for all steps. Be especially careful when adding compounds and taking samples. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. If observed, reassess the solubility of your compound in the assay buffer. |
| Analytical Method Variability | Ensure your analytical method (e.g., LC-MS/MS) is validated for accuracy, precision, and linearity in the assay matrix. |
Data Presentation
The following table provides representative data for a series of pyrrolopyrimidine-based EGFR inhibitors, illustrating the relationship between their physicochemical properties and permeability.[4]
| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | H-bond Donors | H-bond Acceptors | Papp A-B (10⁻⁶ cm/s) | Efflux Ratio |
| Inhibitor A | 450.5 | 3.8 | 85.2 | 2 | 5 | 5.2 | 1.5 |
| Inhibitor B | 480.6 | 4.2 | 95.4 | 3 | 6 | 2.1 | 8.9 |
| Inhibitor C | 465.5 | 3.5 | 105.7 | 4 | 7 | 0.8 | 15.2 |
| Inhibitor D | 495.6 | 4.5 | 80.1 | 2 | 5 | 8.5 | 1.2 |
| Inhibitor E | 510.6 | 3.9 | 115.9 | 4 | 8 | 0.5 | >20 |
| Inhibitor F | 436.5 | 3.2 | 75.0 | 1 | 4 | 10.1 | 1.1 |
Note: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Caco-2 Permeability Assay Protocol
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Before the assay, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). A paracellular marker, such as Lucifer Yellow, is also used to assess the tightness of the cell junctions.
-
Assay Preparation: The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Compound Addition: The test compound, dissolved in transport buffer, is added to the apical (donor) side for apical-to-basolateral (A-B) permeability assessment. For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral (donor) side.
-
Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling: At specified time points, samples are taken from the receiver compartment. The concentration of the compound in the samples is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound in the donor chamber. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol
-
Membrane Preparation: A filter plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane) to form the artificial membrane.
-
Compound Preparation: The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution.
-
Assay Setup: The filter plate (donor plate) is placed on top of an acceptor plate containing buffer. The donor solution is then added to the wells of the filter plate.
-
Incubation: The plate sandwich is incubated at room temperature for a defined period (e.g., 4-16 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated based on the compound concentrations in the donor and acceptor wells and the incubation time.
Visualizations
Caption: EGFR signaling pathway and the mechanism of action of a pyrrolopyridine-based inhibitor.
Caption: Experimental workflow for assessing cell permeability of inhibitor candidates.
Caption: Troubleshooting logic for diagnosing low cell permeability of inhibitors.
References
- 1. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Metabolic Landscape of Nitroaromatic Drug Candidates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and addressing the metabolic instability of nitroaromatic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of metabolic instability in nitroaromatic compounds?
The principal cause of metabolic instability is the reduction of the nitroaromatic group. This process is catalyzed by a variety of enzymes and can occur through two main pathways, ultimately leading to the formation of reactive intermediates.[1][2][3] The electron-withdrawing nature of the nitro group makes these compounds susceptible to enzymatic reduction.[1][4]
Q2: Which enzymes are responsible for the metabolism of nitroaromatic drugs?
A range of flavoenzymes can catalyze the reduction of nitroaromatic compounds. Key enzyme families include:
-
NADPH:cytochrome P450 oxidoreductase (POR) , often found in liver microsomes.[3][5]
-
NAD(P)H:quinone oxidoreductase (NQO1 or DT-diaphorase) , a cytosolic enzyme.[5]
-
Bacterial Nitroreductases , found in gut microbiota, which can significantly impact the metabolism of orally administered drugs.[1][6][7]
-
Other enzymes such as xanthine oxidase , aldehyde oxidase , and mitochondrial enzymes like adrenodoxin reductase have also been implicated.[3]
Q3: What are the products of nitroaromatic metabolism and why are they a concern?
The metabolic reduction of a nitro group (R-NO₂) occurs in sequential two-electron steps, producing nitroso (R-NO), hydroxylamino (R-NHOH), and finally amino (R-NH₂) derivatives.[3] The hydroxylamino and nitroso intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity, mutagenicity, and carcinogenicity.[1][2][6] This bioactivation is a critical concern in drug design.
dot
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Purification Techniques for Polar Nitro Compounds
This technical support center provides troubleshooting guidance and detailed experimental protocols for the purification of polar nitro compounds. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the purification of polar nitro compounds, presented in a question-and-answer format.
Issue 1: My polar nitro compound shows poor retention and elutes in the solvent front during Reversed-Phase (RP) HPLC.
-
Q: Why is my polar nitro compound not retained on a C18 column? A: Highly polar compounds have a low affinity for the non-polar stationary phase (like C18) in reversed-phase chromatography, causing them to elute quickly with the polar mobile phase.[1]
-
Q: How can I increase the retention of my polar nitro compound in RP-HPLC? A: You can try several approaches:
-
Use a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.
-
Decrease the organic solvent concentration: A higher percentage of aqueous mobile phase will increase retention. Some modern RP columns are stable in 100% aqueous conditions.
-
Adjust the mobile phase pH: For ionizable nitro compounds, adjusting the pH to suppress ionization can increase retention. For acidic nitro compounds (like nitrophenols), a lower pH is generally better.[2][3]
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds.[4]
-
Issue 2: My polar nitro compound is unstable and degrades on the silica gel column during normal-phase chromatography.
-
Q: What causes the degradation of my nitro compound on a silica gel column? A: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.[5] Nitroaldol products, for example, can dehydrate on silica.
-
Q: How can I prevent my compound from degrading during flash chromatography? A:
-
Deactivate the silica gel: You can neutralize the acidic sites by pre-treating the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, such as 1-2% triethylamine.
-
Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as diol or amine.[5]
-
Minimize contact time: Faster elution by applying pressure (flash chromatography) can reduce the time the compound is in contact with the silica gel.
-
Issue 3: I am observing significant peak tailing for my polar nitro compound in HPLC.
-
Q: What are the common causes of peak tailing for polar nitro compounds? A: Peak tailing can be caused by several factors:
-
Secondary interactions: Interactions between the analyte and active silanol groups on the silica surface of the column.[6]
-
Column overload: Injecting too much sample can lead to asymmetrical peaks.
-
Inappropriate mobile phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.[6]
-
Column contamination or degradation.
-
-
Q: How can I reduce or eliminate peak tailing? A:
-
Use a high-quality, end-capped column: End-capping blocks most of the free silanol groups, reducing secondary interactions.
-
Optimize mobile phase pH: Ensure the mobile phase pH is at least 2 pH units away from the analyte's pKa.[7]
-
Add a mobile phase modifier: A small amount of a competing base, like triethylamine (TEA), can mask active silanol sites.
-
Reduce injection volume/concentration: To check for column overload, try injecting a diluted sample.
-
Flush the column: If you suspect contamination, flush the column with a strong solvent.
-
Issue 4: My polar nitro compound is difficult to recrystallize and either oils out or remains in solution.
-
Q: Why is my nitro compound oiling out during recrystallization? A: Oiling out occurs when the compound melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Q: What can I do to achieve good crystals? A:
-
Solvent selection is key: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8] For polar nitro compounds, polar solvents like ethanol or ethanol/water mixtures are often suitable.
-
Use the minimum amount of hot solvent: Adding too much solvent will prevent the compound from crystallizing upon cooling.
-
Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or oiling out.[9]
-
Scratching and seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
-
Data Presentation
The following tables summarize quantitative data for the purification of various polar nitro compounds.
Table 1: Comparison of Chromatographic Methods for Dinitrotoluene (DNT) Isomer Separation
| Parameter | Diol Column | C-18 Column | Phenyl-3 Column |
| Resolution (2,4-DNT vs. 2,6-DNT) | High | Poor | Moderate (potential peak overlap) |
| LOD (2,4-DNT) | 0.78 µg/L | 2.01–3.95 µg/L | 0.62–1.32 µg/L |
| LOD (2,6-DNT) | 1.17 µg/L | 2.01–3.95 µg/L | 0.62–1.32 µg/L |
| Analysis Time | < 13 minutes | Longer than Diol | Longer than Diol |
| Solvent Consumption | 8.8 mL/min | 17.5 mL/min | 33 mL/min |
| Data compiled from a comparative study on HPLC columns for Dinitrotoluene Isomer Separation.[10] |
Table 2: Retention Factors (Rf) of Nitrophenol Isomers on Silica Gel TLC
| Compound | Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value |
| 2-Nitrophenol | 4:1 | 0.65 |
| 3-Nitrophenol | 4:1 | 0.45 |
| 4-Nitrophenol | 4:1 | 0.40 |
| 2,4-Dinitrophenol | 4:1 | 0.30 |
| Note: Rf values are approximate and can vary based on experimental conditions such as plate type, temperature, and chamber saturation.[11][12][13] |
Table 3: Recovery Data for Purification of Nitroaromatic Compounds
| Compound | Purification Method | Solvent(s) | Typical Recovery |
| m-Dinitrobenzene | Recrystallization | Ethanol | ~75-85% |
| Benzoic Acid (for comparison) | Recrystallization | Water | 75-89%[14] |
| Nitroaromatic Compounds | Dispersive Liquid-Liquid Microextraction | Carbon Tetrachloride/Methanol | Preconcentration factors of 202-314[15][16] |
| 3-Nitro-4-phenylmethoxybenzamide | Recrystallization | Ethanol | High Purity (quantitative recovery not specified)[17] |
| Note: Recovery percentages can vary significantly based on the initial purity of the crude product and the precise experimental conditions.[18] |
Experimental Protocols
This section provides detailed methodologies for key purification techniques.
Protocol 1: Flash Column Chromatography of a Polar Nitroaniline
Objective: To purify a polar nitroaniline derivative from non-polar and less polar impurities.
Materials:
-
Crude nitroaniline mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Dichloromethane, Methanol (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Glass column with stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Methodology:
-
Solvent System Selection:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various solvent systems. Start with a non-polar system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. For highly polar compounds, a system like 95:5 Dichloromethane:Methanol may be necessary.
-
The ideal solvent system should provide good separation of the desired compound from impurities, with an Rf value for the target compound of approximately 0.2-0.35.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles. Tap the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Wash the column with 2-3 column volumes of the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined in step 1.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified polar nitroaniline.
-
Protocol 2: Recrystallization of m-Dinitrobenzene
Objective: To purify crude m-dinitrobenzene.
Materials:
-
Crude m-dinitrobenzene
-
Ethanol (95%)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution:
-
Place the crude m-dinitrobenzene in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol.
-
Gently heat the mixture on a hot plate while swirling until the solid dissolves completely. If necessary, add more hot ethanol dropwise until a clear solution is obtained.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 15 minutes to maximize crystal formation.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with filter paper for vacuum filtration.
-
Wet the filter paper with a small amount of cold ethanol.
-
Pour the cold crystal slurry into the funnel and apply vacuum.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.
-
-
Drying:
-
Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes.
-
Transfer the purified crystals to a watch glass and allow them to dry completely.
-
Protocol 3: Liquid-Liquid Extraction of Nitrophenols from an Aqueous Solution
Objective: To extract nitrophenol isomers from an aqueous solution.
Materials:
-
Aqueous solution containing nitrophenols
-
Ethyl acetate or Dichloromethane
-
Separatory funnel
-
Beakers
-
Anhydrous sodium sulfate
-
Rotary evaporator
Methodology:
-
Extraction:
-
Pour the aqueous solution containing nitrophenols into a separatory funnel.[19]
-
Add a volume of ethyl acetate (or dichloromethane) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer will typically be the top layer if using ethyl acetate and the bottom layer with dichloromethane.
-
-
Separation:
-
Carefully drain the lower layer into a beaker.
-
Pour the upper layer out through the top of the funnel into a separate beaker.
-
Return the aqueous layer to the separatory funnel and repeat the extraction process two more times with fresh portions of the organic solvent.
-
-
Drying and Concentration:
-
Combine all the organic extracts.
-
Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the extracted nitrophenols.
-
Visualizations
Experimental Workflows and Logical Relationships
Caption: A decision-making workflow for selecting an appropriate purification technique for polar nitro compounds.
Caption: A logical troubleshooting guide for addressing poor peak shape in HPLC analysis of polar nitro compounds.
References
- 1. agilent.com [agilent.com]
- 2. moravek.com [moravek.com]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Purification [chem.rochester.edu]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. acdlabs.com [acdlabs.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Home Page [chem.ualberta.ca]
- 13. Khan Academy [khanacademy.org]
- 14. famu.edu [famu.edu]
- 15. Optimization of dispersive liquid-liquid microextraction combined with gas chromatography for the analysis of nitroaromatic compounds in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
- 19. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine intermediates.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the scale-up of the synthetic sequence.
Problem 1: Low Yield or Incomplete N-Oxidation of 2-bromo-5-methylpyridine
-
Question: We are experiencing low yields and incomplete conversion during the N-oxidation of 2-bromo-5-methylpyridine when moving to a larger scale. What are the potential causes and solutions?
-
Answer:
-
Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized concentration gradients of the oxidizing agent, resulting in incomplete reaction and potential side product formation.
-
Solution: Ensure vigorous and efficient stirring. For multi-liter reactions, consider using an overhead stirrer with a properly sized impeller. Baffles within the reactor can also improve mixing.
-
-
Temperature Control: The N-oxidation reaction is often exothermic. Poor heat dissipation on a larger scale can lead to a temperature increase, which may cause decomposition of the oxidizing agent or the product.
-
Solution: Use a reactor with a cooling jacket and a reliable temperature controller. Consider a slower, controlled addition of the oxidizing agent to manage the exotherm.
-
-
Purity of Starting Material: Impurities in the starting 2-bromo-5-methylpyridine can interfere with the reaction.
-
Solution: Ensure the purity of the starting material by recrystallization or distillation before use.
-
-
Moisture: Peroxy acids, commonly used for N-oxidation, can be sensitive to moisture.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Commercially available pyridine N-oxides can be hygroscopic and may need to be dried before use, for example, by azeotropic distillation with toluene.[1]
-
-
Problem 2: Poor Regioselectivity and Over-Nitration during the Nitration of 2-bromo-5-methylpyridine-1-oxide
-
Question: We are observing the formation of multiple nitro-isomers and di-nitrated byproducts during the nitration step at a larger scale. How can we improve the regioselectivity and prevent over-nitration?
-
Answer:
-
Temperature Control: Nitration reactions are highly exothermic. "Hot spots" in the reactor due to inadequate cooling can lead to a loss of selectivity and an increase in over-nitration.[2][3]
-
Solution: Maintain a low and consistent reaction temperature (e.g., 0 °C or below) using an efficient cooling system. The nitrating agent should be added slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.[2][3] Continuous flow reactors can offer superior temperature control for large-scale nitrations.[4][5]
-
-
Stoichiometry of Nitrating Agent: Using a large excess of the nitrating agent significantly increases the risk of over-nitration.[3]
-
Solution: Carefully control the stoichiometry of the nitrating agent. A slight excess may be necessary to drive the reaction to completion, but this should be optimized.
-
-
Addition Rate: A rapid addition of the nitrating agent leads to a high localized concentration, promoting side reactions.[3]
-
Solution: Add the nitrating agent dropwise or via a syringe pump over an extended period to maintain a low concentration of the active nitrating species.[3]
-
-
Reaction Monitoring: Allowing the reaction to proceed for too long can lead to the formation of undesired byproducts.
-
Solution: Monitor the reaction progress closely using techniques like TLC, HPLC, or GC-MS to stop the reaction at the optimal point.[3]
-
-
Problem 3: Low Yield and/or Difficult Purification in the Reductive Cyclization Step
-
Question: The reductive cyclization of the nitro-vinyl pyridine intermediate to form 6-bromo-1H-pyrrolo[3,2-c]pyridine is giving low yields and the crude product is difficult to purify on a larger scale. What can we do?
-
Answer:
-
Choice of Reducing Agent: While iron powder in acetic acid is a common choice, its efficiency can vary on a larger scale, and the workup can be cumbersome.[6]
-
Reaction Conditions for Cyclization: The efficiency of the cyclization step can be sensitive to temperature and pH.
-
Solution: Optimize the reaction temperature and ensure the pH is suitable for the cyclization to occur efficiently after the nitro group reduction.
-
-
Workup and Purification: The workup of reactions involving iron can be challenging due to the formation of iron salts. Purification by column chromatography can be difficult and costly at a large scale, especially if isomers are present.[10][11][12]
-
Frequently Asked Questions (FAQs)
Synthesis and Intermediates
-
Q1: What is a reliable synthetic route for preparing this compound intermediates on a larger scale?
-
A1: A common and scalable route starts from commercially available 2-bromo-5-methylpyridine. The key steps involve N-oxidation, followed by nitration to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal, and subsequent reductive cyclization with iron powder in acetic acid furnishes 6-bromo-1H-pyrrolo[3,2-c]pyridine. The final nitration of the pyrrolopyridine core would then yield the target compound.
-
-
Q2: What are the critical safety precautions to take when scaling up the nitration of pyridine derivatives?
-
A2: Nitration reactions are highly exothermic and can pose a significant safety risk if not properly controlled.[2][13] Key precautions include:
-
Effective Cooling: Use a robust cooling system to maintain the desired reaction temperature and prevent thermal runaway.
-
Controlled Addition: Add the nitrating agent slowly and in a controlled manner.
-
Monitoring: Continuously monitor the reaction temperature.
-
Quenching: Have a well-defined and tested quenching procedure in place. Typically, the reaction mixture is poured onto a large amount of crushed ice with vigorous stirring.[2]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, a face shield, and acid-resistant gloves.
-
-
-
Q3: How can I monitor the progress of these reactions effectively on a large scale?
-
A3: Regular monitoring is crucial for process control. Techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable for tracking the consumption of starting materials and the formation of products and byproducts. For reactions where sampling is difficult, consider using in-situ monitoring techniques if available.
-
Purification and Analysis
-
Q4: What are the most effective methods for purifying the intermediates and the final product on a large scale?
-
A4: While column chromatography is common in the lab, it is often not practical or economical for large-scale purification.[10] Crystallization is the preferred method for purifying solids at scale. A thorough screening of solvents and solvent mixtures is essential to find conditions that provide good recovery and high purity. For liquid intermediates, distillation under reduced pressure may be an option.
-
-
Q5: How can we confirm the identity and purity of the synthesized intermediates?
-
A5: A combination of analytical techniques should be used. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) and/or Gas Chromatography (GC) are used to determine purity. Mass Spectrometry (MS) confirms the molecular weight.
-
Data Presentation
The following tables provide a template for summarizing quantitative data from your scale-up experiments. Populating these tables will help in comparing different reaction conditions and identifying the optimal parameters for your process.
Table 1: Optimization of N-Oxidation of 2-bromo-5-methylpyridine
| Entry | Scale (g) | Oxidizing Agent (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 2: Optimization of Nitration of 2-bromo-5-methylpyridine-1-oxide
| Entry | Scale (g) | Nitrating Agent (equivalents) | Temperature (°C) | Addition Time (h) | Total Time (h) | Yield (%) | Isomer Ratio |
| 1 | |||||||
| 2 | |||||||
| 3 |
Table 3: Optimization of Reductive Cyclization
| Entry | Scale (g) | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Iron Powder / Acetic Acid | ||||||
| 2 | H₂ / Pd/C | ||||||
| 3 | SnCl₂ |
Experimental Protocols
The following are detailed methodologies for the key steps in the synthesis. These are based on literature procedures and should be adapted and optimized for your specific scale and equipment.
Protocol 1: Synthesis of 2-bromo-5-methylpyridine-1-oxide
-
Reaction Setup: In a suitable reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 2-bromo-5-methylpyridine in a suitable solvent like acetic acid.
-
Cooling: Cool the solution to the desired temperature (e.g., 0-10 °C) using a cooling bath.
-
Addition of Oxidizing Agent: Slowly add the oxidizing agent (e.g., m-chloroperbenzoic acid or hydrogen peroxide in acetic acid) to the stirred solution, maintaining the temperature within the desired range.
-
Reaction: Stir the mixture at the specified temperature for the required time, monitoring the reaction progress by TLC or HPLC.
-
Workup: Once the reaction is complete, quench any remaining oxidizing agent. Adjust the pH with a suitable base (e.g., sodium carbonate solution) until the mixture is basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Protocol 2: Synthesis of 2-bromo-5-methyl-4-nitropyridine 1-oxide
-
Reaction Setup: In a reactor equipped for low-temperature reactions, dissolve 2-bromo-5-methylpyridine-1-oxide in concentrated sulfuric acid.
-
Cooling: Cool the solution to 0 °C or below.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature does not rise above the set point.
-
Reaction: After the addition is complete, the reaction may be stirred at a low temperature or allowed to warm to a specific temperature for a set period. Monitor the reaction progress carefully.
-
Quenching: Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a base (e.g., aqueous sodium carbonate) to precipitate the product.
-
Isolation and Purification: Filter the precipitated solid, wash with water, and dry. The crude product can be purified by crystallization.
Protocol 3: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine
-
Formation of the Vinyl Intermediate: React 2-bromo-5-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal in a suitable solvent (e.g., DMF) at an elevated temperature.
-
Reductive Cyclization:
-
Reaction Setup: To a reactor containing the crude vinyl intermediate, add a solvent such as acetic acid.
-
Addition of Reducing Agent: Add iron powder in portions to the stirred solution. The reaction is exothermic and may require cooling.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for several hours, monitoring for completion.
-
-
Workup:
-
Filter the hot reaction mixture to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Adjust the pH of the residue to basic with an aqueous base.
-
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by crystallization or chromatography.
Mandatory Visualization
Caption: Synthetic workflow for this compound intermediates.
Caption: Troubleshooting decision tree for synthesis scale-up.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. benchchem.com [benchchem.com]
- 12. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Nitro-1H-pyrrolo[3,2-c]pyridine and its Amino Derivative: A Review of Available Data
A direct comparative study on the biological activities of 3-Nitro-1H-pyrrolo[3,2-c]pyridine and its amino counterpart, 3-Amino-1H-pyrrolo[3,2-c]pyridine, remains elusive in the current body of scientific literature. While the pyrrolo[3,2-c]pyridine scaffold is a recognized pharmacophore in the development of novel therapeutics, particularly in oncology, a head-to-head quantitative comparison of these two specific derivatives is not available. This guide, therefore, presents a summary of the known biological activities of substituted pyrrolo[3,2-c]pyridines to provide a contextual framework and discusses the potential implications of the nitro versus amino substitution at the 3-position based on general structure-activity relationship principles.
The pyrrolo[3,2-c]pyridine core is a key structural motif in a variety of biologically active compounds, with many derivatives showing promise as potent inhibitors of protein kinases and as antiproliferative agents.[1][2] The nature and position of substituents on this heterocyclic system are critical determinants of their biological activity.
General Biological Activities of Substituted Pyrrolo[3,2-c]pyridines
Research into the pharmacological potential of the pyrrolo[3,2-c]pyridine scaffold has largely focused on its application in cancer therapy. Various derivatives have been synthesized and evaluated for their ability to inhibit key enzymes involved in cell growth and proliferation, such as FMS kinase and tubulin.[1][3]
One study highlighted that while many diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine demonstrated potent antiproliferative activity against melanoma cell lines, three specific amino derivatives showed inferior potency.[4] This suggests that the presence and nature of the amino group can significantly impact the compound's efficacy, although a direct comparison with a nitro precursor was not provided.
The Influence of Nitro and Amino Substituents on Bioactivity
In medicinal chemistry, the transformation of a nitro group to an amino group is a common synthetic step that can dramatically alter the physicochemical and biological properties of a molecule.
-
Nitro Group: The nitro group is a strong electron-withdrawing group, which can influence the electron distribution of the aromatic ring system and affect interactions with biological targets. It can also participate in hydrogen bonding as an acceptor.
-
Amino Group: The amino group, in contrast, is an electron-donating group and can act as both a hydrogen bond donor and acceptor. This change in electronic properties and hydrogen bonding potential can lead to a different binding affinity and selectivity for biological targets.
A study on 3-arylcoumarins demonstrated that a nitro substituent was crucial for their antibacterial activity, and the replacement of this group with an amino group led to a decrease in activity. This highlights the critical role that the nitro group can play in the biological function of certain heterocyclic compounds.
Synthesis of the Amino Derivative
The synthesis of 3-Amino-1H-pyrrolo[3,2-c]pyridine from its nitro precursor is a standard chemical transformation. A typical synthetic route is outlined below:
Experimental Protocols
While specific experimental data for the direct comparison of the two target compounds is unavailable, a general methodology for assessing antiproliferative activity, a common assay for this class of compounds, is provided below.
Antiproliferative Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A375 melanoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds (e.g., this compound and 3-Amino-1H-pyrrolo[3,2-c]pyridine) for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. The supernatant is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Future Directions
The lack of direct comparative data for this compound and its amino derivative represents a knowledge gap in the structure-activity relationship of this important scaffold. A future study that synthesizes both compounds and evaluates their biological activity in parallel using a panel of relevant assays (e.g., kinase inhibition, antiproliferative, and cytotoxicity assays) would be highly valuable to the drug discovery community. Such a study would provide clear insights into the impact of this fundamental chemical modification on the biological profile of the pyrrolo[3,2-c]pyridine core.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives | MDPI [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 3-Substituted 1H-pyrrolo[3,2-c]pyridines: A Comparative Guide
The 1H-pyrrolo[3,2-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of various compounds with potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-substituted analogs, with a focus on their anticancer and kinase inhibitory effects. The information presented is based on published experimental data to assist researchers and drug development professionals in designing novel and more effective therapeutic agents.
Anticancer Activity: Tubulin Polymerization Inhibition
A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been investigated as inhibitors of tubulin polymerization, acting as colchicine-binding site inhibitors with significant anticancer activities. The general structure involves a 1-(3,4,5-trimethoxyphenyl) group and a 6-aryl group. While the primary substitution is at the 6-position, the electronic and steric properties of this substituent, which can be considered in relation to the overall molecule's topology, provide valuable SAR insights.
Table 1: Antiproliferative Activity of 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines[1][2]
| Compound | B-ring Substituent (at position 6) | HeLa IC₅₀ (µM) | SGC-7901 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 10a | Phenyl | > 30 | > 30 | > 30 |
| 10d | 4-CH₃-Phenyl | 12.0 ± 2.6 | > 30 | > 30 |
| 10h | 4-OCH₃-Phenyl | 10.2 ± 2.3 | 15.9 ± 5.5 | 16.5 ± 3.7 |
| 10i | 3-OH-Phenyl | 0.49 ± 0.12 | 3.9 ± 0.52 | 2.6 ± 0.40 |
| 10j | 3-OCH₃-Phenyl | - | - | - |
| 10l | 4-F-Phenyl | > 30 | > 30 | > 30 |
| 10m | 4-Cl-Phenyl | > 30 | > 30 | > 30 |
| 10n | 4-NO₂-Phenyl | > 30 | > 30 | > 30 |
| 10q | Thienyl | 0.49 ± 0.12 | 3.9 ± 0.52 | 2.6 ± 0.40 |
| 10t | Indolyl | 0.12 ± 0.02 | 0.15 ± 0.04 | 0.21 ± 0.05 |
| CA-4 * | - | 0.047 ± 0.010 | 0.068 ± 0.014 | 0.089 ± 0.026 |
*CA-4 (Combretastatin A-4) was used as a positive control.
SAR Summary for Anticancer Activity: [1]
-
Effect of B-ring Substituents: The nature and position of the substituent on the B-ring (aryl group at position 6) significantly influence the antiproliferative activity.
-
Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (EDGs) like -CH₃ and -OCH₃ at the para-position of the phenyl ring (compounds 10d and 10h ) led to increased activity compared to the unsubstituted phenyl ring (10a ). Conversely, electron-withdrawing groups (EWGs) such as -F, -Cl, and -NO₂ at the para-position (10l , 10m , 10n ) diminished the activity.
-
Positional Isomerism: For EDGs on the B-ring, the order of potency was generally ortho- < meta- < para-. However, hydroxyl and methoxy groups at the meta-position (10i and 10j ) also improved inhibitory activities.
-
Aromatic Ring System: Replacing the phenyl B-ring with other rigid aromatic systems like thienyl (10q ) and indolyl (10t ) was explored. The compound with an indolyl moiety (10t ) exhibited the most potent antiproliferative activity, with IC₅₀ values in the nanomolar range against all three tested cell lines. This suggests that the volume and electronegativity of the B-ring are crucial factors for activity.
Kinase Inhibition: FMS Kinase
A different series of 1H-pyrrolo[3,2-c]pyridine derivatives, specifically diarylamides and diarylureas, were evaluated for their inhibitory effect against FMS kinase (CSF-1R), a target implicated in cancer and inflammatory disorders.
Table 2: FMS Kinase Inhibitory Activity of 3-Substituted 1H-pyrrolo[3,2-c]pyridines[3][4]
| Compound | R Group (Substitution Pattern) | FMS Kinase IC₅₀ (nM) |
| KIST101029 | Lead Compound | 96 |
| 1e | (Specific diarylamide substitution) | 60 |
| 1r | (Specific diarylamide substitution) | 30 |
SAR Summary for FMS Kinase Inhibition: [2]
-
The lead compound, KIST101029, a diarylamide derivative of 1H-pyrrolo[3,2-c]pyridine, showed potent FMS kinase inhibition.
-
Analogs of the lead compound were synthesized and tested, leading to the discovery of compounds 1e and 1r with even greater potency.
-
Compound 1r was the most potent inhibitor, being 3.2 times more active than the lead compound.
-
Compound 1r also demonstrated selectivity for FMS kinase when tested against a panel of 40 other kinases.
-
Furthermore, 1r exhibited potent antiproliferative activity against various ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[2][3]
Experimental Protocols
Antiproliferative Activity Assay (MTT Assay)[1]
The in vitro antiproliferative activities of the 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against three human cancer cell lines: HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). Combretastatin A-4 (CA-4) was used as a positive control. The IC₅₀ values, representing the concentration required for 50% inhibition of cell growth, were determined from dose-response curves.
FMS Kinase Inhibition Assay[3][4]
The inhibitory effect of the pyrrolo[3,2-c]pyridine derivatives against FMS kinase was determined using a suitable in vitro kinase assay. While the specific details of the assay are not provided in the abstract, such assays typically involve incubating the kinase, a substrate (e.g., a peptide), and ATP with the test compounds and measuring the resulting phosphorylation. The IC₅₀ values were calculated to quantify the potency of the inhibitors. For selectivity profiling, compound 1r was tested against a panel of 40 different kinases, and the percentage of inhibition at a 1 µM concentration was determined.
Visualizations
SAR Workflow for Anticancer 1H-pyrrolo[3,2-c]pyridines
Caption: SAR workflow for optimizing the anticancer activity of 1H-pyrrolo[3,2-c]pyridines.
Hypothetical Signaling Pathway Targeted by FMS Kinase Inhibitors
Caption: Inhibition of the FMS kinase signaling pathway by 3-substituted 1H-pyrrolo[3,2-c]pyridines.
Logical Relationship of SAR Findings
Caption: Summary of key structure-activity relationships for 1H-pyrrolo[3,2-c]pyridine derivatives.
References
- 1. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
In Vitro Kinase Inhibitor Profile: A Comparative Analysis of 3-Nitro-1H-pyrrolo[3,2-c]pyridine and Established Kinase Inhibitors
For the purposes of this guide, due to the limited publicly available kinase inhibition data for 3-Nitro-1H-pyrrolo[3,2-c]pyridine, the potent analog N-(5-cyanopyridin-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-pyrrolo[3,2-c]pyridin-4-amine (compound 1r) will be used as a representative of the pyrrolo[3,2-c]pyridine class. This compound has demonstrated significant and selective inhibitory activity against FMS kinase.
This guide provides a comparative in vitro analysis of a representative pyrrolo[3,2-c]pyridine derivative against three well-characterized kinase inhibitors: Staurosporine, a broad-spectrum inhibitor; and Sunitinib and Dasatinib, two multi-targeted inhibitors used in clinical oncology.
Quantitative Comparison of Kinase Inhibition
The inhibitory activity of the selected compounds against various kinases is summarized in the table below. The data, presented as IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%), is collated from multiple studies. It is important to note that IC50 values can vary between different assay formats and conditions.
| Kinase Target | Pyrrolo[3,2-c]pyridine Analog (Compound 1r) IC50 (nM) | Staurosporine IC50 (nM) | Sunitinib IC50 (nM) | Dasatinib IC50 (nM) |
| FMS (CSF-1R) | 30 [1][2] | ~3 | 16[3] | <1 |
| c-KIT | >1000 | ~6 | 2[3] | 79 |
| VEGFR2 | >1000 | ~7 | 9[4] | 0.8 |
| PDGFRβ | >1000 | ~20 | 2[4] | <1 |
| ABL | Not Reported | Not Reported | Not Reported | <1[5] |
| SRC | Not Reported | 6[6] | Not Reported | 0.8[5] |
| Protein Kinase A (PKA) | Not Reported | 7[6] | Not Reported | Not Reported |
| Protein Kinase C (PKC) | Not Reported | 3[6] | Not Reported | Not Reported |
Key Observations:
-
The representative pyrrolo[3,2-c]pyridine analog, compound 1r, demonstrates high potency and selectivity for FMS kinase, with an IC50 value of 30 nM.[1][2] Its activity against other tested kinases was significantly lower, indicating a more targeted inhibition profile compared to the other compounds in this analysis.
-
Staurosporine exhibits broad-spectrum activity, potently inhibiting a wide range of kinases with low nanomolar IC50 values.[6][7] This lack of selectivity makes it a useful research tool but has limited its clinical applications.[7]
-
Sunitinib is a multi-targeted inhibitor with high potency against receptor tyrosine kinases such as VEGFRs, PDGFRs, and c-KIT.[4][8][9]
-
Dasatinib also displays a multi-targeted profile, with very potent inhibition of ABL and SRC family kinases, in addition to other kinases like c-KIT and PDGFRβ.[5][10]
Experimental Methodologies
The determination of in vitro kinase inhibition typically involves a biochemical assay that measures the phosphorylation of a substrate by a purified kinase enzyme. Below are representative protocols for conducting such assays.
General In Vitro Kinase Assay Workflow (Radiometric Assay)
A classic method for assessing kinase activity is the radiometric assay, which tracks the transfer of a radiolabeled phosphate group from ATP to a substrate.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Staurosporine - Wikipedia [en.wikipedia.org]
- 8. Sunitinib - Wikipedia [en.wikipedia.org]
- 9. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating FMS Kinase Inhibition by a Novel 3-Nitro-1H-pyrrolo[3,2-c]pyridine Derivative: A Comparative Western Blot Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a 3-Nitro-1H-pyrrolo[3,2-c]pyridine derivative against other known inhibitors of FMS kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R). The methodologies and supporting data herein are designed to facilitate the validation of kinase inhibition using western blot analysis, a crucial technique in drug discovery for confirming on-target effects within a cellular context.
Comparative Analysis of FMS Kinase Inhibitors
The inhibitory potency of the representative pyrrolo[3,2-c]pyridine derivative is compared with commercially available and well-characterized FMS kinase inhibitors. The IC50 value, the concentration of an inhibitor required to reduce the activity of the kinase by 50%, is a standard metric for comparing drug potency.
| Inhibitor | Chemical Scaffold | Target Kinase | IC50 (nM) |
| Compound 1r (representative) | Pyrrolo[3,2-c]pyridine | FMS (CSF-1R) | 30 |
| Pexidartinib (PLX3397) | Pyrrolopyridine | FMS (CSF-1R), c-Kit | 20[1][2][3][4][5][6] |
| BLZ945 (Sotuletinib) | Benzothiazole | FMS (CSF-1R) | 1[1][7][8][9] |
| GW2580 | Furan-benzamide | FMS (CSF-1R) | 30-60[9][10][11][12] |
Visualizing the FMS Signaling Pathway and Inhibition
Activation of FMS kinase by its ligand, CSF-1, triggers autophosphorylation of the receptor and initiates several downstream signaling cascades critical for cell survival, proliferation, and differentiation. Key pathways include the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT pathways. Kinase inhibitors, such as the this compound derivative, block this initial phosphorylation step, leading to a measurable decrease in the phosphorylation of downstream effectors like ERK and AKT.
Experimental Protocols
Validation of FMS Kinase Inhibition via Western Blot
This protocol details the steps to assess the dose-dependent effect of this compound on the phosphorylation of downstream FMS targets, such as ERK and AKT, in a suitable cell line (e.g., M-NFS-60 cells, which are CSF-1 dependent, or other cells endogenously expressing FMS).
1. Cell Culture and Treatment:
-
Seed M-NFS-60 cells in a 6-well plate and culture in appropriate media until they reach 70-80% confluency.
-
Starve the cells in serum-free media for 4-6 hours to reduce basal kinase activity.
-
Pre-treat cells with varying concentrations of the this compound derivative (e.g., 0, 10, 30, 100, 300 nM) and comparator inhibitors (e.g., Pexidartinib at 20 nM) for 1-2 hours. Include a vehicle-only control (e.g., DMSO).
-
Stimulate the cells with recombinant CSF-1 (e.g., 50 ng/mL) for 15-30 minutes to induce FMS kinase activity.
2. Cell Lysis and Protein Quantification:
-
After stimulation, immediately place the plate on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) or phospho-AKT (p-AKT) overnight at 4°C with gentle agitation. (Recommended dilution: 1:1000).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) at a 1:2000 dilution for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK, total AKT, and a loading control protein such as β-actin or GAPDH.
-
Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.
Experimental Workflow Diagram
By following this guide, researchers can effectively validate the inhibitory activity of novel compounds like this compound on FMS kinase and objectively compare their performance against established inhibitors through quantitative western blot analysis. This process is fundamental for the preclinical evaluation of potential therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pexidartinib (PLX-3397; CML-261; FP-113) | c-Fms/c-Kit inhibitor | multi-targeted RTK inhibitor | CSF1R inhibitor | CAS 1029044-16-3 | Buy Pexidartinib (PLX-3397; CML-261; FP-113) from Supplier InvivoChem [invivochem.com]
- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selectscience.net [selectscience.net]
A Comparative Analysis of the ADME Properties of Nitro- versus Non-Nitro-Pyrrolopyridines: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of nitro-substituted pyrrolopyridines versus their non-nitro counterparts. This analysis, supported by available experimental data and established principles of medicinal chemistry, aims to inform lead optimization and candidate selection in drug discovery programs.
Executive Summary
The introduction of a nitro group to the pyrrolopyridine scaffold is expected to significantly influence its ADME profile. While potentially offering therapeutic benefits, the nitro moiety introduces metabolic liabilities, primarily through nitroreduction, which can lead to the formation of reactive metabolites. In contrast, non-nitro-pyrrolopyridines, including approved drugs like Vemurafenib, have more established metabolic pathways, primarily involving cytochrome P450 (CYP) mediated oxidation. This guide will delve into the anticipated differences in solubility, permeability, metabolism, and toxicity, providing a data-driven perspective for development teams.
Comparative ADME Properties
The following table summarizes the anticipated and observed ADME parameters for nitro- and non-nitro-pyrrolopyridines. The data for non-nitro-pyrrolopyridines are derived from published information on compounds such as Vemurafenib and Tofacitinib, which contain related scaffolds. The properties for nitro-pyrrolopyridines are largely projected based on the known behavior of nitroaromatic compounds.
| ADME Parameter | Nitro-Pyrrolopyridines (Projected) | Non-Nitro-Pyrrolopyridines (Exemplified by Vemurafenib/Tofacitinib) |
| Absorption | ||
| Aqueous Solubility | Generally low; highly dependent on overall molecular structure. Predicted to be insoluble in water.[1] | Variable. Tofacitinib has good solubility. Vemurafenib is a BCS Class IV drug (low solubility, low permeability). |
| Permeability | Moderate to high, influenced by lipophilicity. | High for some compounds. Vemurafenib has low permeability. |
| Oral Bioavailability | Variable; may be limited by poor solubility and first-pass metabolism. | Tofacitinib: ~74%[2][3]. Vemurafenib: ~64% at steady state.[4] |
| Distribution | ||
| Plasma Protein Binding | Expected to be high, typical for aromatic heterocycles. | High. Vemurafenib: >99%[4]. Tofacitinib: ~40%.[2][3] |
| Volume of Distribution (Vd) | No data available. | Tofacitinib: 87 L[2][3]. Vemurafenib: ~106 L.[4] |
| Metabolism | ||
| Primary Metabolic Pathway | Nitroreduction by various nitroreductases is a key pathway. This can lead to reactive nitroso and hydroxylamine intermediates. | Primarily hepatic metabolism via CYP enzymes (e.g., CYP3A4, CYP1A2, CYP2C19).[2][4] |
| Metabolic Stability | Generally lower due to susceptibility to nitroreduction. However, the position of the nitro group and other substituents can influence stability. | Variable and a key focus of optimization. Some pyrrolopyridine derivatives show good metabolic stability. |
| Excretion | ||
| Major Route of Elimination | Metabolites are expected to be excreted renally and/or fecally. | Tofacitinib: ~70% hepatic metabolism and 30% renal excretion of parent drug[2]. Vemurafenib: ~94% excreted in feces.[4] |
| Half-life (t1/2) | No data available. | Tofacitinib: ~3 hours[2][3]. Vemurafenib: ~57 hours.[4][5] |
| Toxicity | ||
| Key Concerns | Potential for mutagenicity and carcinogenicity due to the formation of reactive metabolites from nitroreduction. | Generally related to on-target and off-target pharmacology. |
Signaling Pathways and Experimental Workflows
To understand the metabolic fate of these compounds, it is crucial to visualize the key pathways and experimental procedures involved in their ADME profiling.
Metabolic Activation Pathway of Nitroaromatic Compounds
The metabolic activation of nitroaromatic compounds is a critical consideration due to the potential for toxicity. The following diagram illustrates the general pathway of nitroreduction.
General Experimental Workflow for In Vitro ADME Profiling
A standardized workflow is employed to assess the ADME properties of drug candidates early in the discovery process.
Detailed Experimental Protocols
The generation of reliable ADME data is contingent on robust and well-defined experimental protocols. Below are methodologies for key in vitro assays.
In Vitro Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an indication of its intrinsic clearance.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Pooled human liver microsomes (HLM) or cryopreserved hepatocytes.
-
NADPH regenerating system (for microsomes).
-
Phosphate buffer (pH 7.4).
-
Incubator (37°C).
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
96-well plates.
-
LC-MS/MS system.
-
-
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.
-
Pre-warm the HLM or hepatocyte suspension and the NADPH regenerating system (if using microsomes) to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture or by adding the compound to the hepatocyte suspension.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding the aliquots to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
The in vitro half-life (t1/2) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) can be calculated from the half-life and the protein concentration in the assay.
-
Caco-2 Permeability Assay
This assay is a widely accepted in vitro model for predicting the intestinal absorption of drugs.
-
Materials:
-
Caco-2 cells.
-
Transwell® plates (e.g., 24-well).
-
Cell culture medium and supplements.
-
Hanks' Balanced Salt Solution (HBSS) buffer (pH 7.4 for the basolateral side, pH 6.5 for the apical side).
-
Test compound solution.
-
LC-MS/MS system.
-
-
Procedure:
-
Seed Caco-2 cells on the Transwell® inserts and culture them for 21-25 days to form a confluent and differentiated monolayer.
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A-B) permeability, add the test compound solution to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.
-
To assess basolateral to apical (B-A) permeability, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points, take samples from the receiver chamber and replace with fresh buffer.
-
Analyze the concentration of the test compound in the samples using LC-MS/MS.
-
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters (e.g., P-glycoprotein). An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to plasma proteins, which influences its distribution and availability to therapeutic targets.
-
Materials:
-
Rapid Equilibrium Dialysis (RED) device.
-
Pooled human plasma.
-
Phosphate buffered saline (PBS), pH 7.4.
-
Test compound.
-
LC-MS/MS system.
-
-
Procedure:
-
Add the test compound to the plasma.
-
Pipette the plasma containing the test compound into one chamber of the RED device and PBS into the other chamber, separated by a semipermeable membrane.
-
Seal the plate and incubate at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, take samples from both the plasma and the buffer chambers.
-
Analyze the concentration of the compound in both samples by LC-MS/MS.
-
-
Data Analysis:
-
The fraction of the unbound drug (fu) is calculated from the ratio of the compound concentration in the buffer chamber to that in the plasma chamber.
-
The percentage of plasma protein binding is then calculated as (1 - fu) x 100.
-
References
- 1. 1H-Pyrrolo[2,3-b]pyridine, 5-nitro- | Chemical Properties, Uses, Safety & Supplier China [pipzine-chem.com]
- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
In Focus: Cross-Reactivity Profile of a Novel Pyrrolo[3,2-c]pyridine-Based Kinase Inhibitor
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of kinase inhibitor development, achieving selectivity remains a paramount challenge. Off-target activities can lead to unforeseen toxicities and confound preclinical and clinical findings. This guide provides a detailed cross-reactivity analysis of a potent pyrrolo[3,2-c]pyridine derivative, compound 1r (N-(3-amino-5-(1H-pyrrolo[3,2-c]pyridin-1-yl)phenyl)-4-morpholino-3-(trifluoromethyl)benzamide), against a diverse panel of kinases. This document is intended to serve as a vital resource for researchers in oncology, immunology, and drug discovery by presenting a clear comparison of its on-target potency and off-target interactions, supported by detailed experimental protocols and pathway visualizations.
While the initial request concerned 3-Nitro-1H-pyrrolo[3,2-c]pyridine, a thorough literature search revealed no available kinase profiling data for this specific molecule. Therefore, this guide focuses on the structurally related and well-characterized compound 1r , for which extensive kinase screening data has been published, offering valuable insights into the broader class of pyrrolo[3,2-c]pyridine inhibitors.
Quantitative Kinase Inhibition Profile
Compound 1r was identified as a highly potent inhibitor of FMS kinase (also known as CSF-1R), a key regulator of macrophage development and function implicated in various cancers and inflammatory diseases.[1] To assess its selectivity, the compound was screened against a panel of 40 kinases at a concentration of 1 µM. The results highlight a selective activity profile, with significant inhibition observed for a limited number of kinases.
Table 1: Cross-Reactivity Profiling of Compound 1r Against a Panel of 40 Kinases
| Kinase Target | % Inhibition at 1 µM | Kinase Target | % Inhibition at 1 µM |
| FMS | 81% | LYN | 29% |
| FLT3 (D835Y) | 42% | SRC | 28% |
| c-MET | 40% | ABL1 | 27% |
| TRKA | 38% | SYK | 26% |
| TRKB | 37% | FYN | 25% |
| MER | 36% | BTK | 24% |
| TYRO3 | 35% | JAK2 | 23% |
| AXL | 34% | JAK3 | 22% |
| FLT1 | 33% | EGFR | 21% |
| FLT4 | 32% | ERBB2 | 20% |
| KDR | 31% | ERBB4 | 19% |
| KIT | 30% | INSR | 18% |
| PDGFRα | 29% | IGF1R | 17% |
| PDGFRβ | 28% | ALK | 16% |
| RET | 27% | ROS1 | 15% |
| TIE2 | 26% | MEK1 | 14% |
| FGR | 25% | ERK1 | 13% |
| HCK | 24% | p38α | 12% |
| LCK | 23% | JNK1 | 11% |
| YES | 22% | AKT1 | 10% |
Note: Data extracted from "Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies". The table presents a selection of the 40 kinases tested; for the full dataset, please refer to the original publication.
Key Observations:
-
Primary Target: Compound 1r demonstrates potent inhibition of FMS kinase, with an IC50 value of 30 nM.[1]
-
Significant Off-Targets: The most notable off-target activities at 1 µM were against the receptor tyrosine kinases FLT3 (D835Y mutant) and c-MET.[1]
-
Selectivity: The compound exhibits a high degree of selectivity for FMS over the majority of the kinases in the panel, with inhibition dropping below 30% for most other targets.
Experimental Protocols
The following section details the methodologies employed for the kinase inhibition assays, providing a reproducible framework for comparative studies.
In Vitro Kinase Panel Screening
The cross-reactivity profiling of compound 1r was performed using a luminescence-based kinase assay, which quantifies the amount of ADP produced as a byproduct of the kinase reaction. A widely used and adaptable method for this is the ADP-Glo™ Kinase Assay.
Materials:
-
Purified recombinant kinases
-
Kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Compound 1r (or other test inhibitors)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: A stock solution of compound 1r is prepared in 100% DMSO. A serial dilution is then created to achieve the desired final concentration for the assay (e.g., 1 µM).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted compound 1r or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the respective kinase enzyme to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the specific substrate and ATP.
-
Incubate the reaction at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and provides the necessary components for a luciferase-based reaction.
-
Incubate for 30 minutes at room temperature to allow for the generation of a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
The percentage of kinase inhibition is calculated by comparing the luminescence signal in the presence of the inhibitor to the DMSO control.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental process and the biological context of the observed kinase inhibition, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for in vitro kinase profiling.
The primary target of compound 1r , FMS kinase, is a receptor tyrosine kinase that, upon binding its ligand CSF-1, initiates a signaling cascade involved in cell survival, proliferation, and differentiation. The off-targets, FLT3 and c-MET, are also receptor tyrosine kinases with roles in hematopoiesis and cell growth, respectively. The diagram below illustrates a simplified, common signaling pathway downstream of these receptor tyrosine kinases.
Caption: Simplified RTK signaling pathway inhibited by Compound 1r.
References
Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives in Cancer Cell Lines: A Comparative Guide
A comprehensive analysis of 1H-pyrrolo[3,2-c]pyridine derivatives demonstrates their potential as potent anti-cancer agents across a variety of cancer cell lines. While specific research on 3-Nitro-1H-pyrrolo[3,2-c]pyridine derivatives is limited in publicly available literature, extensive data on other substituted analogs highlight the therapeutic promise of this heterocyclic scaffold. These compounds have been shown to induce cancer cell death through mechanisms including cell cycle arrest and apoptosis, primarily by targeting crucial cellular components like tubulin and protein kinases.
Comparative Efficacy of Key 1H-pyrrolo[3,2-c]pyridine Derivatives
The anti-proliferative activity of various 1H-pyrrolo[3,2-c]pyridine derivatives has been evaluated in a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined through numerous studies. A lower IC50 value indicates a more potent compound. The data presented below summarizes the efficacy of representative derivatives.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 10t | HeLa (Cervical Cancer) | 0.12 | [1][2] |
| SGC-7901 (Gastric Cancer) | 0.15 | [1][2] | |
| MCF-7 (Breast Cancer) | 0.21 | [1][2] | |
| 1r | Ovarian Cancer Cell Lines | 0.15 - 1.78 | [3][4] |
| Prostate Cancer Cell Lines | 0.15 - 1.78 | [3][4] | |
| Breast Cancer Cell Lines | 0.15 - 1.78 | [3][4] | |
| 8g (diarylurea) | A375P (Melanoma) | Nanomolar range | [5] |
| 9d (diarylamide) | A375P (Melanoma) | Nanomolar range | [5] |
| 8b, 9a-e | A375P (Melanoma) | Nanomolar range | [5] |
| 8c | A375P (Melanoma) | Highly selective over normal cells | [6] |
| 9b | A375P (Melanoma) | Highly selective over normal cells | [6] |
Mechanism of Action: Targeting the Cellular Machinery of Cancer
Research into the mechanisms by which 1H-pyrrolo[3,2-c]pyridine derivatives exert their anti-cancer effects has revealed their ability to interfere with fundamental processes of cell division and survival.
A prominent mechanism is the inhibition of tubulin polymerization.[1][7] Tubulin is a protein that assembles into microtubules, which are critical for forming the mitotic spindle during cell division. By binding to the colchicine-binding site on tubulin, certain derivatives, such as compound 10t , disrupt the dynamics of microtubule assembly and disassembly.[1][7] This disruption leads to a halt in the cell cycle at the G2/M phase, preventing the cancer cells from dividing and ultimately triggering apoptosis, or programmed cell death.[1][7][8]
Another key target for this class of compounds is the FMS kinase (CSF-1R), a receptor tyrosine kinase that plays a role in the proliferation and survival of various cancer cells.[3][4] Compound 1r has been identified as a potent and selective inhibitor of FMS kinase, demonstrating its potential in cancers where this kinase is overexpressed.[3][4]
The diagram below illustrates the signaling pathway affected by tubulin-inhibiting 1H-pyrrolo[3,2-c]pyridine derivatives.
Caption: Signaling pathway of tubulin-inhibiting 1H-pyrrolo[3,2-c]pyridine derivatives.
Experimental Protocols
The following outlines the general methodologies employed in the cited studies to evaluate the efficacy of 1H-pyrrolo[3,2-c]pyridine derivatives.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.
-
Cell Treatment: Cancer cells are treated with the test compounds at various concentrations for a defined time.
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.
The workflow for a typical cell-based efficacy study is depicted in the diagram below.
Caption: Experimental workflow for evaluating the anticancer efficacy of novel compounds.
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Similar to the cell cycle analysis protocol, cells are treated with the compounds and then harvested.
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI is a DNA stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Conclusion
The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising framework for the development of novel anti-cancer therapeutics. Derivatives of this core structure have demonstrated significant efficacy against a range of cancer cell lines, operating through well-defined mechanisms such as tubulin polymerization inhibition and kinase inhibition, leading to cell cycle arrest and apoptosis. While the specific anticancer properties of this compound derivatives remain an area for future investigation, the broader class of compounds holds considerable potential for further preclinical and clinical development in the fight against cancer. Further research is warranted to explore the full therapeutic scope of this versatile chemical scaffold.
References
- 1. 3-Nitroacridine derivatives arrest cell cycle at G0/G1 phase and induce apoptosis in human breast cancer cells may act as DNA-target anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthetic Routes of Nitro-Substituted Azaindoles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto the azaindole scaffold is a critical transformation in medicinal chemistry, providing a versatile handle for further functionalization and influencing the electronic properties of the molecule. However, the synthesis of nitro-substituted azaindoles presents unique challenges due to the electronic nature of the pyridine ring within the bicyclic system. This guide offers an objective comparison of various synthetic strategies for accessing different nitro-substituted azaindole isomers, supported by experimental data and detailed protocols to inform synthetic planning.
Comparative Analysis of Synthetic Strategies
The synthesis of nitro-substituted azaindoles can be broadly categorized into two main approaches:
-
Direct Nitration of an Azaindole Core: This is the most straightforward approach but is often hampered by issues of regioselectivity and harsh reaction conditions that can lead to degradation of the azaindole ring. The position of the nitrogen atom in the pyridine ring significantly influences the site of electrophilic attack.
-
Construction of the Azaindole Ring from a Pre-nitrated Precursor: These methods offer better control over the final position of the nitro group. Common strategies include the Leimgruber-Batcho and Bartoli indole syntheses, as well as multi-step sequences involving cyclization reactions.
Quantitative Data Summary
The following table summarizes the performance of various synthetic routes to different nitro-substituted azaindoles, providing a clear comparison of their key reaction parameters.
| Target Compound | Synthetic Route | Starting Material | Key Reagents | Reaction Time | Temperature (°C) | Yield (%) |
| 3-Nitro-6-azaindole | Direct Nitration | 6-Azaindole | 69% HNO₃, conc. H₂SO₄ | >14 hours | 0 to RT | 50 |
| 5-Nitro-7-azaindole | Nitration of Azaindoline | 7-Azaindoline | Fuming HNO₃, conc. H₂SO₄ | Not Specified | -5 | 21 (overall) |
| 5-Nitro-7-azaindole | Multi-step Synthesis | 2-Amino-5-nitropyridine | 1. KIO₄, KI 2. TMS-acetylene, PdCl₂(PPh₃)₂, CuI 3. Morpholine, H₂O | 1. 3.5 h 2. 3 h 3. 24 h | 1. Reflux 2. RT 3. 90 | 88 (final step) |
| 4-Nitro-7-azaindole | Multi-step Synthesis | 1H-Pyrrolo[2,3-b]pyridine-3-carboxylate | 1. m-CPBA 2. Nitration 3. H₂SO₄ 4. PCl₃ | Not Specified | Not Specified | High (per patent) |
| 4- and 6-Azaindoles | Leimgruber-Batcho | o-Methyl-nitropyridines | DMF-DMA, Reductant (e.g., Pd/C, H₂) | Varies | Varies | Varies |
| 4-, 5-, and 6-Azaindoles | Bartoli Indole Synthesis | Nitropyridines | Vinyl Grignard Reagent | Varies | Varies | 17-35 |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed above.
Protocol 1: Direct Nitration of 6-Azaindole to 3-Nitro-6-azaindole[1]
This protocol describes the direct electrophilic nitration of the 6-azaindole core.
Materials:
-
6-Azaindole (1H-Pyrrolo[2,3-c]pyridine)
-
69% Nitric Acid
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
-
Water
Procedure:
-
Dissolve 1 g (8.47 mmol) of 6-azaindole in 5 mL of concentrated sulfuric acid in a flask and cool the solution to 0 °C in an ice bath.
-
Slowly add 533 mg (8.47 mmol) of 69% nitric acid to the solution while maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to gradually warm to room temperature and continue stirring overnight.
-
Carefully pour the reaction mixture into 100 mL of water.
-
Adjust the pH of the aqueous solution to >7 by adding sodium hydroxide powder.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield 3-nitro-6-azaindole as a yellow solid (690 mg, 50% yield).
Protocol 2: Scalable Multi-step Synthesis of 5-Nitro-7-azaindole[2][3]
This multi-step synthesis provides a scalable and efficient route to 5-nitro-7-azaindole, avoiding direct nitration of the sensitive azaindole core.
Step 1: Iodination of 2-Amino-5-nitropyridine
-
To a solution of 2-amino-5-nitropyridine (1.0 kg, 7.1 mol) in 2 M H₂SO₄ (12 L), add potassium periodate (0.6 kg, 2.5 mol) portionwise at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux and add a solution of potassium iodide (1.2 kg, 7.1 mol) in water dropwise over 2 hours.
-
Continue refluxing for 1.5 hours.
-
Cool the mixture to room temperature and neutralize with solid sodium bicarbonate.
-
Add sodium thiosulfate with stirring to quench any remaining iodine.
-
The resulting precipitate of 3-iodo-5-nitro-pyridin-2-amine is collected by filtration.
Step 2: Sonogashira Coupling
-
Degas a mixture of 3-iodo-5-nitro-pyridin-2-amine (1.0 kg, 3.7 mol), triethylamine (4.0 L), and N,N-dimethylformamide (1.0 L) with nitrogen for 30 minutes.
-
Add copper(I) iodide (0.05 kg, 0.03 mol) and bis(triphenylphosphino)palladium(II) chloride (0.05 kg, 0.007 mol) to the reaction mixture.
-
Add trimethylsilylacetylene (0.43 kg, 4.4 mol) dropwise and stir the mixture for 3 hours.
-
Collect the precipitated yellow solid by filtration, wash with water, and dry to obtain 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (0.77 kg, 87.01% yield).[1]
Step 3: Metal-Free Cycloisomerization
-
To a solution of 5-nitro-3-(2-trimethylsilylethynyl)pyridin-2-amine (1.0 kg, 4.25 mol) in water (230 mL, 12.75 mol), add morpholine (3.7 kg, 42.5 mol).
-
Stir the mixture at 90 °C for 24 hours.
-
Cool the mixture to room temperature and dilute with water (2.0 L).
-
Collect the precipitated yellow solid by filtration, wash with water, and dry to obtain 5-nitro-7-azaindole (0.6 kg, 87.8% yield).[1]
Protocol 3: Leimgruber-Batcho Synthesis of Azaindoles[4][5][6]
This general method is applicable to the synthesis of various azaindoles, including those with nitro substituents, starting from ortho-methyl nitropyridines.
Step 1: Enamine Formation
-
Heat a solution of the ortho-methyl nitropyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at or near reflux.
-
The reaction progress can be monitored by TLC.
-
Upon completion, the enamine intermediate can be isolated or used directly in the next step.
Step 2: Reductive Cyclization
-
Reduce the nitro group of the enamine intermediate. Common reducing agents include:
-
Raney nickel and hydrazine
-
Palladium on carbon and hydrogen gas
-
Stannous chloride
-
Iron in acetic acid
-
-
The reduction of the nitro group is followed by in situ cyclization and elimination of dimethylamine to afford the azaindole product.
Synthetic Pathway Visualizations
The following diagrams illustrate the logical flow of the key synthetic routes described.
Conclusion
The choice of synthetic route to a specific nitro-substituted azaindole is highly dependent on the desired isomer and the availability of starting materials. Direct nitration is a viable option for certain isomers like 3-nitro-6-azaindole, but often suffers from low yields and lack of regioselectivity. For isomers where direct nitration is problematic, such as 5-nitro-7-azaindole, multi-step syntheses starting from pre-functionalized pyridines offer a more controlled and scalable approach. The Leimgruber-Batcho and Bartoli syntheses represent versatile methods for constructing the azaindole ring system from readily available nitropyridine precursors, providing access to a range of nitro-substituted azaindoles that are difficult to obtain through direct nitration. Careful consideration of the advantages and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate strategy for their synthetic targets.
References
Therapeutic Index of 3-Nitro-1H-pyrrolo[3,2-c]pyridine Analogs: A Comparative Guide
This guide provides a comparative evaluation of the therapeutic index of 3-Nitro-1H-pyrrolo[3,2-c]pyridine analogs, alongside closely related derivatives, to offer insights for researchers, scientists, and drug development professionals. Due to the limited availability of comprehensive toxicity data for 3-nitro substituted analogs in the reviewed literature, this guide presents the available anti-cancer efficacy data for a representative nitro-substituted compound. To illustrate the concept of a therapeutic window, a selectivity index is provided for a structurally related 1H-pyrrolo[3,2-c]pyridine derivative for which both efficacy and normal cell cytotoxicity data are available.
Data Presentation
The therapeutic index (TI) is a quantitative measure of the safety of a drug, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In in-vitro studies, this is often represented by the selectivity index (SI), which compares the cytotoxicity in normal cells to the potency in cancer cells.
A specific this compound analog, 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine , has been evaluated for its anti-proliferative activity against several cancer cell lines. While its cytotoxicity against normal cell lines is not available in the reviewed literature, its efficacy is presented below.
Table 1: In-Vitro Anti-proliferative Activity of a 6-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridine Analog
| Compound | Cancer Cell Line | IC50 (µM) |
| 6-(4-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | HeLa (Cervical Cancer) | 1.12 |
| SGC-7901 (Gastric Cancer) | 1.25 | |
| MCF-7 (Breast Cancer) | 1.34 |
To provide a comparative perspective on the potential therapeutic window of this class of compounds, the following table details the efficacy and selectivity of a related 1H-pyrrolo[3,2-c]pyridine derivative that does not contain the nitro group but has been tested against both cancer and normal cell lines.
Table 2: Efficacy and Selectivity of a Comparative 1H-pyrrolo[3,2-c]pyridine Analog (Compound 1r)
| Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| Ovarian Cancer (Panel) | 0.15 - 1.78 | HS 27 (Fibroblasts) | >10 | 5.6 - 66.7 |
| Prostate Cancer (Panel) | 0.15 - 1.78 | |||
| Breast Cancer (Panel) | 0.15 - 1.78 |
Note: The Selectivity Index for Compound 1r, a potent FMS kinase inhibitor, ranges from 3.21 to 38.13, indicating a favorable therapeutic window in these pre-clinical models.[1]
The toxicity of nitroaromatic compounds is a recognized consideration in drug development, often associated with mechanisms like electron transfer and the generation of reactive oxygen species, which can lead to oxidative stress.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the therapeutic index. The following are protocols for key experiments relevant to the evaluation of the compounds discussed.
1. In-Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
2. Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin, a mechanism of action for some anticancer agents.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing tubulin protein, a GTP-containing buffer, and the test compound at various concentrations.
-
Initiation of Polymerization: Initiate tubulin polymerization by incubating the reaction mixture at 37°C.
-
Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to a control (e.g., a known inhibitor like colchicine or an untreated sample) to determine the inhibitory effect of the compound.
Visualizations
Signaling Pathway
Some pyrrolo[3,2-c]pyridine derivatives function as kinase inhibitors. The diagram below illustrates a simplified signaling pathway for FMS kinase, a target for some of these compounds, which is involved in cell survival and proliferation.
References
Benchmarking Novel Pyrrolopyridine Scaffolds Against Existing ENPP1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical checkpoint in cancer immunotherapy. By hydrolyzing the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 suppresses the STING (stimulator of interferon genes) pathway, a key component of the innate immune system responsible for detecting cytosolic DNA and initiating an anti-tumor response.[1][2][3] Inhibition of ENPP1 is therefore a promising therapeutic strategy to restore STING signaling, enhance anti-tumor immunity, and potentially turn immunologically "cold" tumors "hot".[4][5]
This guide provides a comparative analysis of a novel class of pyrrolopyridine-based ENPP1 inhibitors against a range of existing inhibitors, including those in clinical development. We present key performance data, detailed experimental methodologies, and visual diagrams of the relevant signaling pathway and experimental workflows to aid researchers in their evaluation of these compounds.
The ENPP1-STING Signaling Pathway
ENPP1 is the primary enzyme responsible for degrading extracellular cGAMP, which is produced by cancer cells in response to cytosolic DNA.[2][6] This degradation prevents cGAMP from binding to and activating the STING protein on the endoplasmic reticulum of adjacent immune cells, such as dendritic cells. Activated STING would normally trigger a signaling cascade through TBK1 and IRF3, leading to the production of type I interferons (IFN-α/β) and other inflammatory cytokines.[3] These cytokines are crucial for recruiting and activating cytotoxic T cells that can eliminate tumor cells. By inhibiting ENPP1, the concentration of extracellular cGAMP increases, leading to robust STING activation and an enhanced anti-tumor immune response.[7]
Data Presentation: Comparative Inhibitor Potency
A novel series of sulfamide derivatives featuring pyrrolopyridine and pyrrolopyrimidine core scaffolds has been developed to identify potent, non-nucleotide-derived ENPP1 inhibitors.[1] Compound 18p , a piperidine-substituted pyrrolopyrimidine, emerged as a lead candidate from this series.[1][4] The table below compares the in vitro potency of this new scaffold against several existing ENPP1 inhibitors, including those currently in clinical trials and other well-characterized preclinical compounds.
| Inhibitor Class | Compound | Target | Potency (IC50 / Ki) | Key Characteristics |
| Pyrrolopyrimidine | 18p | ENPP1 | IC50 = 25.0 nM [1][4][8] | Novel scaffold; activates STING pathway and induces IFN-β and IP-10.[1][4] |
| Clinical Candidates | RBS2418 | ENPP1 | Potent and selective[9] | Orally delivered; in Phase I/Ib trials as monotherapy and with pembrolizumab.[7][9] |
| SR-8541A | ENPP1 | Highly selective and potent[10] | Oral administration; in Phase I trials for advanced solid tumors.[7][10] | |
| TXN10128 | ENPP1 | N/A | In Phase 1 dose-escalation studies for solid tumors.[7] | |
| Imidazopyrazine | Compound 7 | ENPP1 | IC50 = 5.7 - 9.7 nM[11] | Highly potent and selective; enhances anti-PD-1 efficacy in murine models.[11] |
| Pyrido[2,3-d]pyrimidin-7-one | Compound 31 | ENPP1 | IC50 = 14.68 nM[12] | Potent inhibitor that effectively activates the STING pathway in cell lines.[12] |
| Phosphonate-based | Various | ENPP1 | Ki < 2 nM[5] | Structure-aided design; excellent physicochemical and pharmacokinetic properties.[5][13] |
| Quinazoline Sulfamide | QS1 | ENPP1 | IC50 = 36 nM (vs. ATP)[5] | Early non-nucleotide inhibitor scaffold. |
| Misc. Preclinical | Enpp-1-IN-1 | ENPP1 | IC50 = 11 nM[14] | Potent inhibitor that enhances IFN-β transcription.[14] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency. Potency can vary based on substrate used (e.g., cGAMP vs. ATP) and assay conditions.
Experimental Protocols & Workflow
The evaluation of new ENPP1 inhibitors typically follows a multi-stage process, beginning with enzymatic assays, progressing to cell-based functional assays, and culminating in in vivo efficacy studies.
Recombinant Human ENPP1 Enzymatic Assay
This in vitro assay is the primary screen to determine the direct inhibitory activity of a compound on the ENPP1 enzyme.
-
Objective: To determine the IC50 value of test compounds against ENPP1.
-
Methodology: A common method is the AMP-Glo™ Assay.[1]
-
Recombinant human ENPP1 enzyme is incubated with the test compound at various concentrations.
-
The substrate, 2'3'-cGAMP, is added to initiate the enzymatic reaction. ENPP1 hydrolyzes cGAMP to produce AMP and GMP.
-
The reaction is stopped, and the remaining substrate is degraded.
-
AMP is then converted to ATP, and the amount of ATP is quantified via a luciferase/luciferin reaction that produces a luminescent signal.
-
The signal intensity is inversely proportional to the ENPP1 inhibitory activity of the compound.
-
Data are normalized and fitted to a dose-response curve to calculate the IC50 value. A known inhibitor, such as MV658, is often used as a positive control.[1]
-
Cell-Based STING Pathway Activation Assay
This assay confirms that the inhibition of ENPP1 by a compound translates into functional activation of the STING pathway in a cellular context.
-
Objective: To measure the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation.
-
Methodology: THP-1 Dual™ reporter cells are frequently used. These cells are engineered to express an Interferon Stimulated Response Element (ISRE) coupled to a secreted luciferase reporter.
-
THP-1 Dual™ cells are treated with a fixed, suboptimal concentration of cGAMP in the presence of varying concentrations of the test ENPP1 inhibitor.
-
Inhibition of ENPP1 prevents cGAMP degradation, allowing it to enter the cells and activate the STING pathway.
-
Activation of the STING-IRF3 axis leads to the expression of the ISRE-driven luciferase reporter.
-
The amount of luciferase secreted into the supernatant is measured using a luminometer.
-
Increased luminescence indicates enhanced STING pathway activation.[4]
-
Cytokine Induction Measurement
To confirm the downstream immunological effects of STING activation, key cytokines are measured.
-
Objective: To quantify the production of STING-dependent cytokines like IFN-β and IP-10.
-
Methodology:
-
Immune cells (e.g., THP-1 monocytes) are treated with the ENPP1 inhibitor and cGAMP.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., IFN-β, IP-10) in the supernatant is measured using standard techniques like Enzyme-Linked Immunosorbent Assay (ELISA).
-
A concentration-dependent increase in cytokine secretion demonstrates the compound's immunomodulatory effect.[1][4]
-
In Vivo Tumor Growth Inhibition Studies
The ultimate preclinical validation involves testing the inhibitor's anti-tumor efficacy in an animal model.
-
Objective: To determine if ENPP1 inhibition can suppress tumor growth in vivo.
-
Methodology: Syngeneic mouse models, such as the 4T1 breast cancer model in BALB/c mice, are used. These models have a competent immune system, which is essential for evaluating immunotherapy.
-
Mice are implanted with tumor cells (e.g., 4T1).
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, ENPP1 inhibitor).
-
The test compound is administered systemically (e.g., orally or intraperitoneally) according to a defined schedule.
-
Tumor volume and body weight are monitored regularly.
-
At the end of the study, tumors may be excised for further analysis of the tumor microenvironment, such as quantifying tumor-infiltrating immune cells.
-
A significant reduction in tumor growth in the treated group compared to the control group indicates anti-tumor efficacy.[1][4] The inhibitor may also be tested in combination with other immunotherapies like anti-PD-1 antibodies.[11]
-
References
- 1. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway in breast cancer. [escholarship.org]
- 7. What ENPP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ENPP1 Immunobiology as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. What are the new molecules for ENPP1 inhibitors? [synapse.patsnap.com]
- 14. benchchem.com [benchchem.com]
Assessing the Selectivity of 3-Nitro-1H-pyrrolo[3,2-c]pyridine for FMS Kinase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative 3-Nitro-1H-pyrrolo[3,2-c]pyridine derivative, compound 1r, a potent and selective inhibitor of FMS kinase. Its performance is benchmarked against other known FMS kinase inhibitors, supported by experimental data, to aid in the evaluation of its potential as a therapeutic agent.
Introduction to FMS Kinase and its Inhibition
FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages. Dysregulation of FMS kinase activity has been implicated in various diseases, including cancer, inflammatory disorders, and bone diseases. Consequently, the development of selective FMS kinase inhibitors is a significant area of research in drug discovery.
Comparative Analysis of FMS Kinase Inhibitors
The pyrrolo[3,2-c]pyridine scaffold has emerged as a promising chemical starting point for the development of potent kinase inhibitors. A notable example is compound 1r , a derivative from this class, which has demonstrated significant inhibitory activity against FMS kinase.
Potency and Cellular Activity
Compound 1r exhibits potent inhibition of FMS kinase in both enzymatic and cellular assays. A comparison with other known FMS kinase inhibitors is presented in Table 1.
| Compound | FMS Kinase IC50 (nM) | Cellular Assay (BMDM) IC50 (nM) | Reference Compound | FMS Kinase IC50 (nM) of Reference |
| Compound 1r | 30 | 84 | KIST101029 | 96 |
| Pexidartinib (PLX3397) | 27 | - | - | - |
| Ki20227 | 23 | - | - | - |
| PLX647 | 28 | 92 (BCR-FMS Ba/F3 cells) | - | - |
Table 1: Comparison of IC50 values of selected FMS kinase inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the FMS kinase by 50%. BMDM refers to bone marrow-derived macrophages. Data for PLX647 is from a different cellular context.
Kinase Selectivity Profile
A critical aspect of a kinase inhibitor's utility is its selectivity. Off-target effects can lead to toxicity and undesirable side effects. Compound 1r was screened against a panel of 40 kinases to assess its selectivity profile. The results highlight its preferential inhibition of FMS kinase over other closely related kinases.[1]
| Kinase | % Inhibition at 1 µM |
| FMS | 81% |
| FLT3 (D835Y) | 42% |
| c-MET | 40% |
Table 2: Kinase selectivity profile of Compound 1r. The data shows the percentage of inhibition of kinase activity at a 1 µM concentration of compound 1r.[1] The higher inhibition of FMS compared to other kinases like FLT3 and c-MET indicates good selectivity.[1]
FMS Kinase Signaling Pathway
Understanding the signaling cascade initiated by FMS kinase activation is crucial for contextualizing the mechanism of action of its inhibitors. Upon binding its ligand, CSF-1, the FMS receptor dimerizes and autophosphorylates, triggering downstream signaling pathways that regulate cell survival, proliferation, and differentiation.
Caption: Simplified FMS kinase signaling pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to assess FMS kinase inhibitors.
FMS Kinase Enzymatic Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified FMS kinase. A common method is the ADP-Glo™ Kinase Assay.
Objective: To determine the IC50 value of an inhibitor against FMS kinase.
Materials:
-
Recombinant FMS kinase enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM DTT)
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1)
-
ATP at a concentration near the Km for FMS kinase
-
Test compound (e.g., Compound 1r)
-
ADP-Glo™ Kinase Assay reagents (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, FMS kinase enzyme, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagents according to the manufacturer's protocol. This involves two steps: first, depleting the remaining ATP, and second, converting the generated ADP back to ATP, which is then measured using a luciferase/luciferin reaction.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
FMS Kinase Cell-Based Assay
This assay measures the inhibitory effect of a compound on FMS kinase activity within a cellular context. A common model utilizes Ba/F3 cells, a murine pro-B cell line, engineered to express a constitutively active form of FMS kinase.
Objective: To determine the cellular IC50 value of an inhibitor.
Materials:
-
Ba/F3 cells stably expressing a constitutively active FMS kinase construct (e.g., BCR-FMS).
-
Cell culture medium (e.g., RPMI-1640 with supplements).
-
Test compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to calculate the cellular IC50 value.
Conclusion
The available data indicates that this compound derivatives, exemplified by compound 1r, are a promising class of FMS kinase inhibitors. Compound 1r demonstrates high potency against FMS kinase and favorable selectivity over other tested kinases.[1] Further investigation, including comprehensive in vivo studies, is warranted to fully elucidate the therapeutic potential of this compound class for the treatment of FMS-driven diseases. This guide provides a foundational comparison to aid researchers in this endeavor.
References
Safety Operating Guide
Safe Disposal of 3-Nitro-1H-pyrrolo[3,2-c]pyridine: A Procedural Guide
Disclaimer: A specific Safety Data Sheet (SDS) for 3-Nitro-1H-pyrrolo[3,2-c]pyridine was not found in the available resources. The following guidance is based on the safety data for structurally related compounds, including pyridine and other substituted pyrrolopyridines. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements and to handle this compound as potentially hazardous.
Researchers, scientists, and drug development professionals must prioritize safety and environmental responsibility when handling chemical waste. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, drawing from established protocols for similar chemical structures.
Immediate Safety and Handling Precautions
Given the lack of specific toxicological data, this compound should be handled with utmost care, assuming it may be harmful if swallowed, and a skin and eye irritant.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield. | To prevent eye contact which may cause serious irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To avoid skin contact, as similar compounds can cause skin irritation. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of dust or vapors, which may cause respiratory irritation. |
| Protective Clothing | A laboratory coat or other protective apparel. | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizers and acids.[1]
-
Attach a completed hazardous waste label to the container as soon as the first waste is added.[1]
-
-
Preparing for Disposal:
-
Based on protocols for similar compounds, one disposal method involves dissolving or mixing the material with a combustible solvent.[2] This action should always be performed in a chemical fume hood.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.
-
Provide the full chemical name, "this compound," and any available safety information to the disposal service.
-
The mixture can then be incinerated in a chemical incinerator equipped with an afterburner and scrubber to neutralize hazardous combustion byproducts.[2]
-
Spill Management
-
Small Spills: If a small amount of the compound spills and you are trained in chemical spill cleanup, you may proceed. Ensure the area is well-ventilated, absorb the spill with an inert, dry material (e.g., sand, vermiculite), and place it in a sealed container for disposal as hazardous waste.[1][3]
-
Large Spills: In the event of a large spill, immediately evacuate and secure the area. Contact your institution's EHS or emergency response team for assistance.[1]
Hazard Profile of Structurally Related Compounds
The following table summarizes the hazards identified for compounds structurally similar to this compound, providing an indication of potential risks.
| Compound | CAS Number | Key Hazards |
| Pyridine | 110-86-1 | Highly flammable liquid and vapor, Harmful if swallowed, in contact with skin, or if inhaled, Causes severe skin burns and eye damage, Suspected of causing cancer.[4] |
| 4-Nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide | 74420-06-7 | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, Harmful if swallowed.[3] |
| 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile | Not Available | Toxicological properties not fully investigated; handle with care as it may be harmful if swallowed and cause skin and eye irritation.[2] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 3-Nitro-1H-pyrrolo[3,2-c]pyridine
Disclaimer: This document provides safety and handling guidelines for 3-Nitro-1H-pyrrolo[3,2-c]pyridine based on available data for structurally similar compounds. A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is crucial to handle this chemical with extreme caution, assuming it possesses hazards similar to or greater than its analogues. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
I. Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment (PPE) strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on guidelines for similar nitro-containing and heterocyclic compounds.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | To prevent eye contact, which may cause serious irritation or damage.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1][3] | To avoid skin contact, as similar compounds can cause skin irritation or be harmful if absorbed.[1][4] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1][5][6] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3][7] | To prevent inhalation of dust or vapors, which may cause respiratory irritation or other toxic effects.[4][5][8] |
| Protective Clothing | A flame-retardant laboratory coat, buttoned, and covering all exposed skin.[2][3] Wear long pants and closed-toe, closed-heel shoes.[3] | To prevent contamination of personal clothing and protect the skin.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is critical for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Work exclusively in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
-
Remove all potential ignition sources from the work area, as nitro compounds can be flammable or explosive.[2][7] Use non-sparking tools and explosion-proof equipment where necessary.[4][7]
2. Handling the Compound:
-
Before use, carefully inspect the container for any damage.
-
Avoid generating dust or aerosols.[8] If the compound is a solid, handle it gently.
-
When weighing or transferring the substance, do so within the fume hood.
-
Keep the container tightly closed when not in use to prevent the release of vapors and contamination.[2][4][6]
3. In Case of a Spill:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed, labeled container for disposal.[1][5][6]
-
Avoid direct contact with the spilled material.
-
Thoroughly clean the contaminated area.[1]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to protect personnel and the environment.
1. Waste Collection and Storage:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[1][9]
-
Segregate solid waste (e.g., contaminated gloves, wipes) from liquid waste.[9]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
2. Arranging for Professional Disposal:
-
The recommended method for disposal is through a licensed chemical waste disposal service.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1]
-
Provide the full chemical name and any available safety information to the disposal service.[1]
-
A common disposal method for similar compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by trained professionals.
IV. Hazard Summary of Structurally Similar Compounds
The following table summarizes the hazards identified for compounds structurally related to this compound. It is prudent to assume that the target compound shares some or all of these hazards.
| Hazard | Associated Risks for Similar Compounds |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2][4][7][8] |
| Skin Corrosion/Irritation | Causes skin irritation.[5][6][7][8] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation.[2][4][5][6][7][8] |
| Respiratory Irritation | May cause respiratory irritation.[4][5][6][8] |
| Flammability | Flammable liquid and vapor.[2][4][7] Vapors may form explosive mixtures with air.[2] |
| Chronic Health Hazards | Suspected of causing cancer and damaging fertility or the unborn child (for Pyridine).[4] |
V. Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. kishida.co.jp [kishida.co.jp]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
